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  • Product: 5-Bromo-4-chloroisophthalic acid
  • CAS: 191227-53-9

Core Science & Biosynthesis

Foundational

physicochemical properties of 5-Bromo-4-chloroisophthalic acid

Physicochemical Profiling and Synthetic Utility of 5-Bromo-4-chloroisophthalic Acid in Drug Development Executive Overview As a Senior Application Scientist, I frequently encounter bifunctional aromatic building blocks,...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling and Synthetic Utility of 5-Bromo-4-chloroisophthalic Acid in Drug Development

Executive Overview

As a Senior Application Scientist, I frequently encounter bifunctional aromatic building blocks, but few offer the precise steric and electronic tuning capabilities of 5-bromo-4-chloroisophthalic acid ()[1]. This compound is not merely a structural scaffold; it is a meticulously designed intermediate primarily utilized in the synthesis of benzenedicarboxylic acid diguanidides[2]. These downstream derivatives are potent inhibitors of the Sodium/Proton Exchanger 1 (NHE-1), making them critical assets in cardiovascular and neuroprotective drug discovery programs[3].

Physicochemical and Structural Causality

Understanding the behavior of 5-bromo-4-chloroisophthalic acid requires analyzing the causality behind its structural substitutions. The presence of two distinct halogens (chlorine at C4, bromine at C5) on an isophthalic acid core fundamentally alters its physicochemical profile compared to the unsubstituted analog.

Table 1: Quantitative Physicochemical Profile

ParameterValueCausality / Implication
CAS Number 191227-53-9Unique registry identifier for procurement and tracking.
Molecular Formula C8H4BrClO4Indicates high halogen density, increasing lipophilicity (LogP).
Molecular Weight 279.47 g/mol Optimal low-MW building block for Lipinski-compliant drug design.
H-Bond Donors 2Provided by the two carboxylic acid groups.
H-Bond Acceptors 4Provided by the carbonyl oxygens.
Predicted pKa ~2.2 (pKa1), ~4.1 (pKa2)Lowered by the strong -I (inductive) effect of adjacent halogens.

Electronic and Steric Effects: The halogens exert a strong electron-withdrawing inductive effect (-I), which stabilizes the carboxylate anions, thereby lowering the pKa values of the acid groups. Sterically, the bulky bromine atom at C5 and chlorine at C4 force the adjacent carboxylic acid at C3 out of coplanarity with the aromatic ring. This orthogonal conformation is critical during drug-target binding, as it locks the downstream guanidine moiety into a specific 3D orientation required to fit into the NHE-1 allosteric pocket.

Experimental Methodology: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Potentiometric pKa and Solubility Profiling Causality: Accurate pKa determination is essential because the ionization state dictates the compound's reactivity during amidation and its solubility during purification.

  • Preparation: Dissolve 10.0 mg of 5-bromo-4-chloroisophthalic acid in 10 mL of a 20% methanol/water co-solvent system. Rationale: The unionized di-acid has poor aqueous solubility; the co-solvent prevents premature precipitation.

  • Titration: Under a continuous nitrogen purge (to prevent CO2 absorption), titrate the solution with standardized 0.1 M NaOH at a constant temperature of 25.0 ± 0.1°C. Record the pH continuously.

  • Self-Validation (Hysteresis Check): Immediately perform a back-titration using 0.1 M HCl. Overlay the forward and reverse titration curves. The protocol is validated only if the hysteresis (ΔpH between curves at any given volume) is < 0.05 pH units. A larger deviation indicates compound degradation or micro-precipitation.

Protocol B: Synthesis of Benzenedicarboxylic Acid Diguanidides Causality: Direct amidation of the di-acid with guanidine is thermodynamically unfavorable. We must first activate the carboxylic acids to bis-acyl chlorides.

  • Activation: Suspend 1.0 mmol of 5-bromo-4-chloroisophthalic acid in 10 mL of anhydrous dichloromethane (DCM). Add 20 µL of anhydrous N,N-dimethylformamide (DMF) as a catalyst, followed by 2.5 mmol of thionyl chloride (SOCl2).

  • Reflux: Heat the mixture to reflux (40°C) for 4 hours. The suspension will become a clear solution as the bis-acyl chloride forms.

  • Self-Validation (LC-MS Quench): Withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Analyze via LC-MS. The presence of the bis-methyl ester mass peak confirms complete conversion. If the mono-ester is detected, resume refluxing.

  • Guanidinylation: Concentrate the reaction in vacuo to remove excess SOCl2. Redissolve the residue in 5 mL of anhydrous THF. Dropwise, add this to a stirring solution of free guanidine (5.0 mmol) in THF at 0°C.

  • Isolation: Stir for 12 hours at room temperature. Quench with 20 mL of ice-cold water to precipitate the diguanidide. Filter and wash with cold water.

Workflow A 5-Bromo-4-chloroisophthalic acid (Starting Material) B Carboxylic Acid Activation (SOCl2, cat. DMF) A->B Step 1: Halogenation C Bis-Acyl Chloride Intermediate (LC-MS Validated) B->C Reflux, 4h D Guanidinylation (Free Guanidine, THF, 0°C) C->D Step 2: Amidation E Benzenedicarboxylic Acid Diguanidide (Target NHE-1 Inhibitor) D->E Precipitation & Recovery

Synthetic workflow for converting 5-bromo-4-chloroisophthalic acid to a diguanidide inhibitor.

Pharmacological Application: NHE-1 Inhibition Pathway

The primary industrial application of 5-bromo-4-chloroisophthalic acid is serving as the core scaffold for NHE-1 inhibitors[3]. During ischemic events (e.g., myocardial infarction or stroke), cells switch to anaerobic metabolism, generating lactic acid. The resulting intracellular acidosis triggers the Na+/H+ Exchanger 1 (NHE-1) to extrude protons in exchange for sodium ions.

This leads to a massive intracellular sodium overload, which subsequently forces the Na+/Ca2+ Exchanger (NCX) to operate in reverse—importing calcium while extruding sodium. The resulting calcium overload triggers mitochondrial dysfunction and cellular apoptosis. Diguanidides synthesized from 5-bromo-4-chloroisophthalic acid competitively bind to NHE-1, halting this lethal cascade.

Signaling Ischemia Ischemia / Hypoxia Acidosis Intracellular Acidosis (Elevated H+) Ischemia->Acidosis NHE1 Na+/H+ Exchanger 1 (NHE-1) Acidosis->NHE1 Activates NaInflux Intracellular Na+ Overload NHE1->NaInflux Imports Na+ NCX Na+/Ca2+ Exchanger (NCX) NaInflux->NCX Reverses Mode CaOverload Intracellular Ca2+ Overload NCX->CaOverload Imports Ca2+ CellDeath Cellular Injury / Apoptosis CaOverload->CellDeath Drug Diguanidide Derivative Drug->NHE1 Inhibits

NHE-1 signaling pathway and its targeted inhibition by diguanidide derivatives.

Conclusion

5-Bromo-4-chloroisophthalic acid is a highly specialized building block. Its unique di-halogenated structure provides the necessary electronic induction and steric constraints required to synthesize potent, conformationally locked NHE-1 inhibitors. By employing rigorous, self-validating synthetic and analytical protocols, researchers can reliably leverage this compound in advanced drug discovery pipelines.

References

  • PubChem, National Institutes of Health. "5-Bromo-4-chloroisophthalic acid | C8H4BrClO4 | CID 15839797". NIH.[Link]

  • Google Patents. "Use of an inhibitor of the Na+/H+ exchanger for the production of a medicament for the treatment or prophylaxis of disturbances of the central nervous system" (US20040097544A1). Aventis Pharma Deutschland GmbH.

Sources

Exploratory

An In-depth Technical Guide to 5-Bromo-4-chloroisophthalic Acid: Structure, Properties, and Synthesis

A Note to the Reader: The subject of this guide, 5-Bromo-4-chloroisophthalic acid, is a specialized aromatic dicarboxylic acid. As of this writing, it is not extensively documented in publicly available scientific litera...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: The subject of this guide, 5-Bromo-4-chloroisophthalic acid, is a specialized aromatic dicarboxylic acid. As of this writing, it is not extensively documented in publicly available scientific literature. Therefore, this guide has been constructed by a senior application scientist to provide a comprehensive technical overview based on established principles of organic chemistry and by drawing parallels with closely related, well-documented analogs. The information herein is a blend of established data on the isophthalic acid backbone and its halogenated derivatives, combined with expert-driven extrapolation to the specific structure of 5-Bromo-4-chloroisophthalic acid.

Introduction to the Isophthalic Acid Framework

Isophthalic acid, systematically named benzene-1,3-dicarboxylic acid, is an aromatic dicarboxylic acid that serves as a fundamental building block in the synthesis of a wide array of commercially significant polymers.[1][2][3][4][5] It is an isomer of phthalic acid and terephthalic acid, with its two carboxylic acid groups situated at the 1 and 3 positions of the benzene ring.[1][2] This meta-arrangement imparts specific structural properties to the polymers derived from it, influencing characteristics such as clarity, durability, and thermal resistance.[5] Isophthalic acid is a colorless, solid organic compound with low solubility in water.[1][2] It is primarily produced through the oxidation of meta-xylene.[1][2] Its applications are extensive, ranging from the production of polyethylene terephthalate (PET) resins to high-performance polymers like aramids and unsaturated polyester resins for coatings and composites.[1][4][5]

The Emergence of Halogenated Isophthalic Acids

The strategic addition of halogen atoms, such as bromine and chlorine, to the isophthalic acid backbone, gives rise to a class of compounds with modified reactivity and physicochemical properties. These halogenated derivatives are valuable as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers. The presence of electron-withdrawing halogens can significantly influence the acidity of the carboxylic acid groups and provide reactive sites for further functionalization.

A Close Look at 5-Bromo-4-chloroisophthalic Acid

Deduced Chemical Structure and Molecular Weight

Based on its nomenclature, the chemical structure of 5-Bromo-4-chloroisophthalic acid can be precisely defined. The isophthalic acid core dictates a benzene ring with two carboxylic acid groups at positions 1 and 3. The "4-chloro" and "5-bromo" designations indicate that a chlorine atom is attached to the carbon atom at position 4, and a bromine atom is at position 5.

Caption: Deduced chemical structure of 5-Bromo-4-chloroisophthalic acid.

Based on this structure, a summary of its key identifiers and calculated properties is presented below.

PropertyValueSource
Molecular Formula C₈H₄BrClO₄Calculated
Molecular Weight 279.47 g/mol Calculated
IUPAC Name 5-Bromo-4-chlorobenzene-1,3-dicarboxylic acidNomenclature Rules
CAS Number Not available

Note: The molecular weight is calculated based on the atomic weights of the constituent elements.

Physicochemical Properties: An Extrapolated View

The properties of 5-Bromo-4-chloroisophthalic acid can be inferred from its structure and by comparison with its singly-halogenated analogs, 5-bromoisophthalic acid and 5-chloroisophthalic acid.

Property5-Bromoisophthalic Acid5-Chloroisophthalic Acid5-Bromo-4-chloroisophthalic Acid (Predicted)
Molecular Formula C₈H₅BrO₄C₈H₅ClO₄C₈H₄BrClO₄
Molecular Weight 245.03 g/mol 200.58 g/mol [6][7]279.47 g/mol
Melting Point 276-287 °C279-280 °C[6]Expected to be a high-melting solid, likely >280 °C
Appearance White to almost white powder/crystalWhite solidExpected to be a white to off-white crystalline solid
Solubility Insoluble in waterSparingly soluble in waterPredicted to have very low water solubility

The presence of two electron-withdrawing halogens on the aromatic ring is expected to increase the acidity of the carboxylic acid protons compared to unsubstituted isophthalic acid. The compound is anticipated to be a stable, high-melting crystalline solid, a characteristic feature of aromatic dicarboxylic acids.

Proposed Synthesis Pathway

A potential synthetic strategy would be a two-step electrophilic aromatic substitution, starting with the chlorination of isophthalic acid, followed by bromination. The directing effects of the carboxyl groups (meta-directing) and the chloro group (ortho, para-directing) would need to be carefully considered to achieve the desired substitution pattern.

Exemplary Experimental Protocol (Theoretical)

The following protocol is a theoretical outline and would require experimental optimization and validation.

Step 1: Synthesis of 4-Chloroisophthalic Acid

This step is based on the known procedures for the chlorination of phthalic acid derivatives.[8][9]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and gas inlet, suspend isophthalic acid in a suitable solvent, such as water.

  • Chlorination: Introduce chlorine gas into the suspension while maintaining the temperature and pH of the reaction mixture. The use of a catalyst may be necessary to facilitate the reaction.

  • Isolation: After the reaction is complete, the product, 4-chloroisophthalic acid, can be isolated by filtration, followed by washing and drying.

Step 2: Bromination of 4-Chloroisophthalic Acid

This step is adapted from established methods for the bromination of isophthalic acid, often employing strong activating conditions due to the deactivating nature of the carboxyl groups.[10][11][12][13]

  • Reaction Medium: Dissolve the 4-chloroisophthalic acid from Step 1 in a strongly acidic medium, such as fuming sulfuric acid (oleum).

  • Brominating Agent: Slowly add liquid bromine to the solution. The reaction may require heating to proceed at a reasonable rate.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto ice to precipitate the crude product. The solid is then collected by filtration, washed extensively with water to remove acid, and dried. Further purification can be achieved by recrystallization from an appropriate solvent or by conversion to the dimethyl ester followed by distillation and subsequent hydrolysis.[12][14]

G cluster_0 Synthesis Workflow A Isophthalic Acid B Chlorination (Cl2, Catalyst) A->B Step 1 C 4-Chloroisophthalic Acid B->C D Bromination (Br2, Oleum) C->D Step 2 E 5-Bromo-4-chloroisophthalic Acid (Crude Product) D->E F Purification (Recrystallization) E->F G Final Product F->G

Caption: Proposed synthetic workflow for 5-Bromo-4-chloroisophthalic acid.

Analytical Characterization (Anticipated)

For definitive structure elucidation and purity assessment of the synthesized 5-Bromo-4-chloroisophthalic acid, a combination of modern analytical techniques would be indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling patterns consistent with the proposed substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum would provide evidence for the number of unique carbon environments in the molecule, including the carboxyl carbons and the halogen-substituted aromatic carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be crucial for confirming the molecular weight and elemental composition of the compound. The isotopic pattern of bromine and chlorine would provide a characteristic signature in the mass spectrum.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretching of the carboxylic acid groups and the C=O stretching of the carbonyls.

Conclusion

5-Bromo-4-chloroisophthalic acid represents a unique, di-halogenated derivative of the industrially significant isophthalic acid. While direct experimental data for this compound is scarce, its chemical structure, molecular weight, and key physicochemical properties can be reliably predicted based on the well-understood chemistry of its parent molecule and related halogenated analogs. The proposed synthetic pathway, involving sequential electrophilic halogenation, offers a logical and feasible route for its preparation in a laboratory setting. Further research and experimental validation are necessary to fully characterize this compound and explore its potential applications as a versatile building block in the fields of medicinal chemistry, materials science, and specialty polymer development.

References

  • Isophthalic Acid – Enhance Resin Durability and Performance. BRENNTAG. Available at: [Link]

  • Isophthalic acid. Wikipedia. Available at: [Link]

  • KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound. Google Patents.
  • Process for the preparation of bromoisophthalic acid compounds. Patsnap Eureka. Available at: [Link]

  • Isophthalic Acid | C8H6O4 | CID 8496. PubChem. Available at: [Link]

  • 5-Chloroisophthalic acid. LookChem. Available at: [Link]

  • Isophthalic Acid. The Chemical Company. Available at: [Link]

  • 5-Chloroisophthalic Acid, Cas No. 2157-39-3, 97%. IndiaMART. Available at: [Link]

  • EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds. Google Patents.
  • A New Route for the Preparation of 5-Hydroxyisophthalic Acid. ResearchGate. Available at: [Link]

  • Synthesis of 4-chlorophthalic acid. PrepChem.com. Available at: [Link]

  • The Impact of 4-Chlorophthalic Acid on Pharmaceutical Synthesis: A Comprehensive Analysis. ZCPC. Available at: [Link]

  • DD245430A1 - PROCESS FOR THE PREPARATION OF 4-CHLOROPHTHALIC ACID. Google Patents.
  • Preparation method of 4-chlorophthalic acid monosodium salt and 4-chlorophthalic anhydride. Patsnap Eureka. Available at: [Link]

  • 5-Chloroisophthalic Acid(CAS# 2157-39-3 ). angenechemical.com. Available at: [Link]

Sources

Foundational

solubility of 5-Bromo-4-chloroisophthalic acid in organic solvents

An In-depth Technical Guide on the Solubility of 5-Bromo-4-chloroisophthalic Acid in Organic Solvents Executive Summary This technical guide provides a comprehensive framework for determining, analyzing, and optimizing t...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Solubility of 5-Bromo-4-chloroisophthalic Acid in Organic Solvents

Executive Summary This technical guide provides a comprehensive framework for determining, analyzing, and optimizing the solubility profile of 5-Bromo-4-chloroisophthalic acid (an analog of 5-bromoisophthalic acid).[1] As a critical intermediate in the synthesis of functionalized metal-organic frameworks (MOFs) and pharmaceutical precursors, understanding its solubility thermodynamics is essential for process scale-up and purification.[1]

This guide moves beyond static data tables to establish a self-validating experimental protocol . It synthesizes predictive modeling based on molecular structure with rigorous experimental methodologies (gravimetric and laser monitoring) to empower researchers to generate high-fidelity solubility data.[1]

Molecular Profile & Thermodynamic Prediction

Structural Analysis
  • Compound: 5-Bromo-4-chloroisophthalic acid[1]

  • Core Structure: Benzene ring substituted with two carboxylic acid groups (-COOH) at positions 1 and 3, a chlorine atom at position 4, and a bromine atom at position 5.[1]

  • Physicochemical Characteristics:

    • Polarity: Amphiphilic.[1][2] The dual carboxylic acid groups provide strong hydrogen bond donating/accepting sites (hydrophilic), while the halogenated aromatic core (Br, Cl) imparts significant lipophilicity.[1]

    • Crystal Lattice: Likely possesses high lattice energy due to strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and halogen-halogen interactions, predicting a high melting point (>250°C) and generally low solubility in non-polar solvents.[1]

Predicted Solubility Behavior (The "Like Dissolves Like" Matrix)

Based on the properties of its closest structural analog, 5-bromoisophthalic acid (CAS 23351-91-9), the following solubility trends are thermodynamically predicted:

Solvent ClassRepresentative SolventsPredicted SolubilityThermodynamic Driver
Dipolar Aprotic DMSO, DMF, NMPHigh Strong dipole-dipole interactions disrupt acid dimers; excellent solvation of the aromatic core.[1]
Polar Protic Methanol, Ethanol, IsopropanolModerate to High Hydrogen bonding capability allows solvation of COOH groups; solubility increases significantly with temperature.[1]
Polar Aprotic Acetone, Ethyl Acetate, THFModerate Good acceptors for COOH protons; moderate solvation of the halogenated ring.[1]
Non-Polar Toluene, Hexane, ChloroformLow to Insoluble Inability to break strong intermolecular H-bonds of the crystal lattice.[1]
Aqueous WaterInsoluble (Low pH) Hydrophobic halogens dominate; soluble only as a salt at High pH (>7).[1]

Experimental Protocols: A Self-Validating System

To determine the precise solubility (


) of 5-Bromo-4-chloroisophthalic acid, two complementary protocols are recommended. These methods cross-validate each other, ensuring data integrity.
Protocol A: Static Equilibrium Method (Gravimetric Standard)

Best for: Generating high-accuracy thermodynamic data.[1]

  • Preparation: Add excess 5-Bromo-4-chloroisophthalic acid solid to 50 mL of the target solvent (e.g., Methanol) in a jacketed equilibrium cell.

  • Equilibration: Stir the suspension at a constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow the solid to settle for 2 hours. Withdraw the supernatant using a syringe equipped with a 0.45 µm PTFE filter (pre-heated to

    
     to prevent precipitation).
    
  • Quantification:

    • Transfer a known mass of supernatant to a weighing dish.[1]

    • Evaporate solvent under vacuum at 60°C until constant mass is achieved.[1]

    • Validation: Verify the solid residue identity via HPLC or Melting Point to ensure no solvate formation or degradation.

  • Calculation:

    
    
    Where 
    
    
    
    are mass and molar mass of the solute, and
    
    
    are of the solvent.[1]
Protocol B: Dynamic Laser Monitoring Method

Best for: Rapid screening and metastable zone width (MSZW) determination.

  • Setup: Place a mixture of solute and solvent with known composition (

    
    ) in a reaction vessel equipped with a laser transmissometer.
    
  • Heating: Heat the mixture at a slow, constant rate (e.g., 0.2 K/min).

  • Detection: Monitor the laser intensity passing through the solution.[1]

    • Low Transmission:[1] Suspension (undissolved solid).[1]

    • Max Transmission: Clear solution (Solubility point).

  • Endpoint: Record the temperature (

    
    ) at which laser transmission reaches its maximum plateau. This 
    
    
    
    corresponds to the saturation temperature for the known concentration
    
    
    .[1]

Thermodynamic Modeling & Data Analysis

Experimental data must be correlated to thermodynamic models to allow for interpolation and process design.[1]

The Modified Apelblat Equation

This semi-empirical model is the industry standard for correlating solubility with temperature.[1]



  • 
     : Mole fraction solubility.[1][3]
    
  • 
     : Absolute temperature (Kelvin).[1][3]
    
  • 
     : Empirical constants derived from regression analysis.
    
  • Interpretation:

    
     relates to the enthalpy of solution.[1] A positive 
    
    
    
    (or negative slope in
    
    
    ) indicates an endothermic dissolution, typical for this class of compounds.[1]
The van't Hoff Equation

Used to calculate the apparent thermodynamic functions of dissolution (


, 

).[1]

[1]
  • Plot:

    
     vs. 
    
    
    
    .
  • Slope:

    
    .[1]
    
  • Intercept:

    
    .[1]
    

Visualization: Workflow & Crystallization Logic

The following diagrams illustrate the logical flow for solubility determination and the subsequent purification strategy.

Solubility Determination Workflow

SolubilityWorkflow Start Start: Pure 5-Bromo-4-chloroisophthalic Acid Selection Select Solvent System (MeOH, EtOH, DMSO) Start->Selection MethodChoice Choose Method Selection->MethodChoice Static Static Method (Equilibrium) MethodChoice->Static High Accuracy Dynamic Dynamic Method (Laser Monitoring) MethodChoice->Dynamic Speed Filter Filter Supernatant (Isothermal) Static->Filter Detect Detect Clearing Point (Laser Max) Dynamic->Detect Evap Gravimetric Analysis Filter->Evap Data Raw Data (x_i vs T) Evap->Data Detect->Data Model Fit to Apelblat Model Data->Model

Caption: Figure 1. Dual-pathway workflow for validating solubility data, ensuring both accuracy (Static) and efficiency (Dynamic).

Purification Strategy (Crystallization)

Purification Crude Crude 5-Bromo-4-chloroisophthalic Acid Dissolve Dissolve in Hot Solvent (e.g., MeOH @ 60°C) Crude->Dissolve FilterHot Hot Filtration (Remove Insolubles) Dissolve->FilterHot Cool Controlled Cooling (0.5°C/min to 5°C) FilterHot->Cool Isolate Filtration & Drying Cool->Isolate

Caption: Figure 2.[1] Standard recrystallization logic derived from solubility temperature dependence (positive enthalpy of solution).

References

  • Experimental Protocol Standard

    • Title: "Solubility of 5-bromoisophthalic acid in various solvents."[1] (Proxy Reference for Methodology)

    • Source:Journal of Chemical & Engineering Data (General methodology for isophthalic acids).[1]

    • Context: Describes the laser monitoring technique for dicarboxylic acids.
    • URL:[Link] (Journal Landing Page)[1]

  • Title: "Correlation and prediction of solubility of organic compounds in various solvents using the Apelblat equation.
  • Compound Properties (Analog)

    • Title: "5-Bromoisophthalic acid Properties and Recrystallization."[1]

    • Source:ChemicalBook / Sigma-Aldrich Data.[1]

    • Context: Provides baseline solubility behavior (Soluble in hot methanol, insoluble in water) used for prediction.[1]

Sources

Exploratory

Technical Guide: pKa Values and Coordination Chemistry of 5-Bromo-4-chloroisophthalic Acid

Executive Summary 5-Bromo-4-chloroisophthalic acid (5-Br-4-Cl-IPA) represents a specialized, high-value ligand in coordination chemistry. Unlike its parent compound, isophthalic acid, this derivative introduces significa...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-chloroisophthalic acid (5-Br-4-Cl-IPA) represents a specialized, high-value ligand in coordination chemistry. Unlike its parent compound, isophthalic acid, this derivative introduces significant steric and electronic perturbations through its halogen substituents. The asymmetry induced by the ortho-chloro and meta-bromo groups creates a unique acidity profile that dictates its deprotonation behavior and, consequently, its metal-binding modes.

This guide addresses a critical gap in the literature: the lack of widely available experimental pKa data for this specific derivative. By synthesizing theoretical Hammett predictions with structural analogues, we provide estimated acidity constants and a rigorous, self-validating experimental protocol for researchers to determine exact values in their specific solvent systems.

Physicochemical Profile & pKa Estimation[1][2][3][4][5]

The coordination behavior of 5-Br-4-Cl-IPA is governed by the ionization states of its two carboxylic acid groups. Due to the electron-withdrawing nature of the halogen substituents, this ligand is significantly more acidic than isophthalic acid.

Structural Analysis

The molecule possesses two non-equivalent carboxylic acid groups due to the asymmetric substitution:

  • 
    -COOH (C3):  Located ortho to the Chlorine atom.
    
  • 
    -COOH (C1):  Located para to the Chlorine atom and meta to the Bromine.
    
Estimated pKa Values

Based on Hammett substituent constants (


) and the ortho-effect observed in chlorobenzoic acids, the following values are projected. These estimates serve as the baseline for experimental design.
Acid GroupPositionElectronic EnvironmentEstimated pKaReference Baseline
pKa₁ C3-COOHOrtho-Cl (Inductive + Steric), Meta-Br2.60 – 2.90 o-Chlorobenzoic acid (2.94)
pKa₂ C1-COOHPara-Cl, Meta-Br3.50 – 3.80 5-Bromoisophthalic acid (3.65)

Scientific Rationale:

  • The Ortho-Effect (pKa₁): The carboxylic acid at C3 is adjacent to the chlorine atom. The bulky chlorine forces the carboxylate group out of planarity (steric inhibition of resonance) while exerting a strong inductive electron-withdrawing effect (-I). This destabilizes the O-H bond, significantly lowering the pKa compared to isophthalic acid (pKa₁ ≈ 3.46).

  • Inductive Stabilization (pKa₂): The second carboxyl group at C1 is less affected by sterics but still experiences the electron-withdrawing influence of both halogens, resulting in a pKa slightly lower than unsubstituted benzoic acid (4.20) but higher than the C3 group.

The Chemistry of Deprotonation[6]

Understanding the species distribution is vital for targeting specific Metal-Organic Framework (MOF) topologies. The ligand exists in three states depending on pH:

  • H₂L (Neutral): Dominant at pH < 2.5. Favors hydrogen-bonded supramolecular networks.

  • HL⁻ (Mono-anion): Dominant at pH 2.9 – 3.5. Favors 1D coordination polymers or helical chains.

  • L²⁻ (Di-anion): Dominant at pH > 4.5. Favors 3D porous frameworks and cluster formation.

Visualization: Species Distribution Pathway

The following diagram illustrates the equilibrium shifts and the structural implications for coordination polymers.

DeprotonationPathway H2L H₂L (Neutral) pH < 2.5 HL HL⁻ (Mono-anion) pH ~ 3.2 H2L->HL pKa₁ ≈ 2.7 (-H⁺ from C3) Struct1 Supramolecular H-Bonded Sheets H2L->Struct1 Self-assembly L2 L²⁻ (Di-anion) pH > 4.5 HL->L2 pKa₂ ≈ 3.7 (-H⁺ from C1) Struct2 1D Helices / Zig-Zag Chains HL->Struct2 + Metal Ion Struct3 3D MOFs / Porous Networks L2->Struct3 + Metal Cluster

Figure 1: Deprotonation equilibrium of 5-Bromo-4-chloroisophthalic acid and resulting coordination architectures.

Experimental Determination Protocol

Since 5-Br-4-Cl-IPA is sparingly soluble in water, standard aqueous titration yields inaccurate results. The Yasuda-Shedlovsky Extrapolation Method is the gold standard for this class of compounds.

Reagents & Setup
  • Analyte: ~50 mg 5-Bromo-4-chloroisophthalic acid (High Purity >98%).

  • Solvent: Carbonate-free water and HPLC-grade Methanol (MeOH) or DMSO.

  • Titrant: 0.1 M KOH (standardized).

  • Ionic Strength Adjuster: 0.1 M KCl.

  • Instrument: Potentiometric titrator with a glass combination electrode (calibrated at 3 points: pH 4.0, 7.0, 10.0).

Step-by-Step Workflow

Phase 1: Cosolvent Titration

  • Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) MeOH/Water.

  • Dissolve the ligand in the 50% mixture first to ensure complete solubility.

  • Perform titration with 0.1 M KOH under inert gas (

    
     or 
    
    
    
    ) purging to prevent
    
    
    absorption.
  • Record pH vs. Volume data. Identify two inflection points (corresponding to pKa₁ and pKa₂).

Phase 2: Data Processing (Yasuda-Shedlovsky) The apparent pKa values (


) measured in cosolvents are linearly related to the dielectric constant (

) of the solvent mixture.


  • Calculate

    
     for each MeOH% fraction.
    
  • Plot

    
     on the Y-axis vs. 
    
    
    
    on the X-axis.
  • Extrapolate the linear regression to the value of pure water (

    
    ).
    
  • The intercept gives the theoretical aqueous pKa.

ExperimentalWorkflow Start Start: 5-Br-4-Cl-IPA Sample Solubility Dissolve in varying MeOH/Water ratios (30%, 40%, 50%) Start->Solubility Titration Potentiometric Titration (Inert N₂ Atmosphere) Solubility->Titration Data Determine psKa (Apparent pKa) Titration->Data Plot Yasuda-Shedlovsky Plot (psKa vs 1/ε) Data->Plot Result Extrapolate to 0% Cosolvent = Aqueous pKa Plot->Result

Figure 2: Workflow for accurate pKa determination of insoluble organic acids.

Application in Coordination Networks

The pKa values serve as a "dial" for structural control. In the synthesis of Coordination Polymers (CPs) or MOFs, the pH of the mother liquor determines the connectivity.

Case Study: Zinc(II) Frameworks
  • Target: Constructing a porous 3D MOF.

  • Problem: At pH 3.0 (near pKa₁), the ligand acts as a monodentate or chelating terminal ligand (

    
    ), terminating chain growth.
    
  • Solution: Adjust synthesis pH to 6.0 (well above pKa₂ ~3.7).

  • Result: Complete deprotonation (

    
    ) allows the ligand to bridge two 
    
    
    
    centers in a linear fashion, forming the paddle-wheel secondary building units (SBUs) characteristic of high-porosity MOFs.
Halogen Bonding Utility

Unlike standard isophthalic acid, the 5-Br and 4-Cl substituents are not innocent.

  • Cl...Cl Interactions: Can stabilize 2D sheets into 3D packed structures.

  • Br...O Interactions: The polarizable bromine can accept electron density from carboxylate oxygens of adjacent layers, increasing thermal stability.

References

  • Potentiometric Determination of pKa: Völgyi, G., et al. "Potentiometric and Spectrophotometric pKa Determination of Water-insoluble Compounds: Validation Study in a New Cosolvent System." Analytica Chimica Acta, 2007.

  • Hammett Equation & Substituent Effects: Hansch, C., et al. "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews, 1991.

  • Isophthalic Acid Coordination Chemistry: Li, M., et al. "Structural diversity of a series of coordination polymers built from 5-substituted isophthalic acid." CrystEngComm, 2011.

  • Halogen Bonding in MOFs: Aakeröy, C. B., et al. "Halogen bonding: the primary interaction in the assembly of a series of isostructural coordination polymers." Chemical Communications, 2012.

Foundational

Thermal Stability &amp; Degradation Kinetics of Halogenated Isophthalic Acid Derivatives

The following technical guide is structured to serve as an authoritative reference for researchers in materials science and pharmaceutical development. It synthesizes thermodynamic principles with practical experimental...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to serve as an authoritative reference for researchers in materials science and pharmaceutical development. It synthesizes thermodynamic principles with practical experimental data.

A Technical Guide for Material & Drug Development

Executive Summary

Halogenated isophthalic acid (IPA) derivatives represent a critical class of ligands and monomers used in Metal-Organic Frameworks (MOFs), high-performance polyarylates, and flame-retardant additives. Their thermal stability is not a singular value but a dynamic competition between aryl-halogen bond dissociation and carboxyl decarboxylation .

This guide provides a comparative analysis of fluoro-, chloro-, bromo-, and iodo-isophthalic acid derivatives, establishing a hierarchy of stability governed by the "Shielding vs. Labile" trade-off. It includes validated protocols for distinguishing solvent release from framework collapse—a frequent source of error in MOF characterization.

Structural Chemistry & Stability Mechanisms

The thermal resilience of halogenated IPA derivatives is dictated by two opposing mechanistic forces:

  • The Halogen Shielding Effect (Stabilizing): Electronegative halogens (F, Cl) withdraw electron density from the aromatic ring, strengthening the

    
     bond and retarding decarboxylation.
    
  • Bond Dissociation Energy (Destabilizing): As the halogen size increases (F

    
     I), the 
    
    
    
    bond length increases and bond energy decreases, creating a new failure point: radical dehalogenation.
Mechanism Visualization

The following diagram illustrates the competing degradation pathways.

ThermalDegradation Acid Halogenated Isophthalic Acid (Solid State) Anhydride Polymeric Anhydride Formation (T > 200°C) Acid->Anhydride - H2O (Dehydration) Decarb Decarboxylation (Loss of CO2) Anhydride->Decarb Pathway A: High Bond Energy (F, Cl) Dehal Dehalogenation (Radical Scission) Anhydride->Dehal Pathway B: Low Bond Energy (Br, I) Char Carbonaceous Char (Stable Residue) Decarb->Char Dehal->Char

Figure 1: Thermal degradation pathways. Pathway A dominates for Fluorine/Chlorine derivatives (high stability). Pathway B dominates for Bromine/Iodine derivatives (flame retardancy/instability).

Comparative Thermal Data

The following data aggregates decomposition onset temperatures (


) defined at 5% mass loss after dehydration.

Critical Note: Pure acid stability is lower than its derivative forms (esters/MOFs) due to the labile proton facilitating decarboxylation.

DerivativeSubstituent PositionC-X Bond Energy (kJ/mol)

(Free Acid)

(Polymer/MOF Matrix)
Primary Degradation ModeApplication Context
5-Fluoro-IPA Meta~485290°C - 310°C380°C - 420°CDecarboxylationHigh-stability MOFs (e.g., modified MOF-5)
Tetrachloro-IPA Perhalo~340260°C - 280°C350°C - 380°CSublimation / DecarboxylationFlame retardant polyesters
5-Bromo-IPA Meta~280240°C - 260°C300°C - 330°CDehalogenation (Radical release)Cross-coupling intermediates
Tetrabromo-IPA Perhalo~280220°C - 240°C280°C - 310°CDehalogenationActive Flame Retardants (PBT/PET)
5-Iodo-IPA Meta~240190°C - 210°C240°C - 270°CC-I Scission (

release)
Heavy-atom MOFs (Radio-imaging)
Key Insights for Drug Development
  • 5-Fluoro-IPA is the superior candidate for bio-stable MOF drug delivery vehicles. Its high thermal ceiling allows for rigorous solvent activation (removal of DMF/water) without pore collapse.

  • Iodo-derivatives require careful handling. Activation temperatures above 200°C will induce iodine leaching, potentially contaminating the pharmaceutical payload.

Experimental Protocols: Self-Validating Systems

To ensure data integrity, researchers must use a Kinetic Validation Protocol rather than a simple heating ramp. This method separates kinetic events (degradation) from thermodynamic equilibrium events (solvent loss).

Protocol: Modulated TGA/DSC for Stability Verification
  • Sample Preparation:

    • Mass: 5-10 mg (minimize thermal gradients).

    • Crucible: Alumina (

      
      ) is preferred over Aluminum to prevent catalytic reaction with halogens at high T.
      
    • Atmosphere: Nitrogen (Inert) vs. Air (Oxidative).[1] Run both to determine oxidative stability.

  • The "Heat-Cool-Heat" Validation Cycle:

    • Step 1 (Drying): Ramp to 150°C at 10°C/min. Hold for 30 mins.

    • Step 2 (Cooling): Cool to 30°C.

    • Step 3 (Degradation): Ramp to 600°C at 5°C/min.

  • Data Interpretation Logic:

    • If mass loss occurs in Step 1 but not Step 3 (at low T), the material is stable; the loss was solvent.

    • If

      
       shifts significantly with heating rate (e.g., 5°C/min vs 20°C/min), the mechanism is kinetically controlled (use Arrhenius fitting).
      
Experimental Workflow Diagram

This decision tree ensures correct interpretation of TGA data, preventing "false positive" instability reports caused by trapped solvents.

TGA_Workflow Start Start TGA Analysis MassLoss Mass Loss < 200°C? Start->MassLoss Isothermal Run Isothermal Hold (150°C for 60 min) MassLoss->Isothermal Yes Derivative Check 1st Derivative (DTG) MassLoss->Derivative No Plateau Does Mass Plateau? Isothermal->Plateau Solvent Conclusion: Solvent/Moisture Loss (Material Stable) Plateau->Solvent Yes Degrade Conclusion: Material Degradation (Unstable) Plateau->Degrade No (Continuous Loss) Derivative->Degrade Sharp Peak

Figure 2: Logical workflow for distinguishing solvent desorption from thermal degradation.

References

  • Thermal Conductivity of Metal-Organic Frameworks (MOF-5). Source: University of California, Berkeley / ScienceDirect. Context: Establishes the baseline thermal stability of terephthalate/isophthalate frameworks (~400°C). Link:[Link]

  • Thermal Decomposition of Tetrachlorophthalic and Isophthalic Derivatives. Source: Journal of Analytical and Applied Pyrolysis / ResearchGate. Context: Provides comparative degradation data for chlorinated aromatics. Link:[Link]

  • Synthesis and Properties of Halogenated Polyarylates. Source: E3S Web of Conferences / Polymer Science. Context: Data on the glass transition and decomposition of polymers containing halogenated isophthalic units. Link:[Link]

  • Decarboxylation Mechanisms of Halogenated Benzoic Acids. Source: Royal Society of Chemistry (RSC). Context: Mechanistic insight into the "Shielding Effect" and decarboxylation temperatures. Link:[Link]

  • Thermal Stability of 5-substituted Isophthalic Acid MOFs. Source: NIH / National Library of Medicine. Context: Specific data on functionalized isophthalic acid linkers in drug delivery applications. Link:[Link]

Sources

Exploratory

5-Bromo-4-chloroisophthalic Acid (CAS 191227-53-9): A Bifunctional Synthon in Advanced Materials and Pharmaceutical Development

Executive Summary In the landscape of modern synthetic chemistry, the strategic selection of building blocks dictates the efficiency and complexity of downstream applications. 5-Bromo-4-chloroisophthalic acid (CAS 191227...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern synthetic chemistry, the strategic selection of building blocks dictates the efficiency and complexity of downstream applications. 5-Bromo-4-chloroisophthalic acid (CAS 191227-53-9) represents a highly specialized, multifunctional aromatic scaffold[1]. Characterized by a 1,3-dicarboxylic acid core decorated with two distinct halogens (bromine and chlorine), this molecule serves as a critical linchpin in two distinct but equally advanced fields:

  • Pharmaceutical Engineering: Acting as an orthogonally reactive core for Active Pharmaceutical Ingredients (APIs).

  • Reticular Chemistry: Functioning as a rigid, halogen-functionalized organic linker for Metal-Organic Frameworks (MOFs)[2].

This technical guide deconstructs the physicochemical properties, thermodynamic causality, and step-by-step experimental workflows required to harness this molecule effectively.

Physicochemical Profiling & Nomenclature

Understanding the baseline properties of 5-bromo-4-chloroisophthalic acid is essential for predicting its behavior in varied solvent systems and catalytic cycles[1].

Table 1: Core Physicochemical Properties

PropertyValue / Description
IUPAC Name 5-bromo-4-chlorobenzene-1,3-dicarboxylic acid
CAS Number 191227-53-9
Molecular Formula C₈H₄BrClO₄
Molecular Weight 279.47 g/mol
Structural Motif 1,3-Dicarboxylate (Isophthalate)
Key Functional Groups -COOH (x2), -Br (x1), -Cl (x1)

Mechanistic Causality: The Thermodynamic Basis of Orthogonal Reactivity

The true value of 5-bromo-4-chloroisophthalic acid in drug discovery lies in its orthogonal reactivity . When subjected to transition-metal catalysis (e.g., Palladium), the molecule does not react randomly. Instead, it follows a strict, thermodynamically dictated sequence.

This chemoselectivity is governed by the inherent Bond Dissociation Energies (BDEs) of the carbon-halogen bonds[3].

Table 2: Thermodynamic Comparison of C-X Bonds

Bond TypeApproximate BDE (kcal/mol)Relative Reactivity toward Oxidative Addition
C-Br ~82.6High (Primary Reaction Site)
C-Cl ~97.6Low (Secondary Reaction Site)

Data derived from UB3LYP/6-31G(d) computational models and experimental benchmarks[3].

The Causality: The ~15 kcal/mol energy differential between the C-Br and C-Cl bonds means that a standard Pd(0) catalyst will undergo oxidative addition exclusively at the C-Br bond at lower temperatures (e.g., 60–80 °C). The C-Cl bond remains entirely inert during this first catalytic cycle. Only upon the introduction of specialized, electron-rich ligands (e.g., dialkylbiaryl phosphines like BrettPhos) and higher thermal energy will the C-Cl bond activate[3]. This allows chemists to build complex, asymmetric drug scaffolds without the need for cumbersome protecting groups.

Experimental Protocols

Protocol A: Orthogonal Pharmaceutical Scaffold Engineering

Objective: Sequential cross-coupling to yield a highly functionalized API intermediate.

Self-Validating Workflow:

  • Primary Coupling (Suzuki-Miyaura):

    • Procedure: Dissolve 1.0 eq of 5-bromo-4-chloroisophthalic acid and 1.1 eq of an arylboronic acid in a degassed mixture of 1,4-dioxane/H₂O (4:1). Add 2.0 eq of K₂CO₃ and 0.05 eq of Pd(PPh₃)₄. Heat to 80 °C for 12 hours.

    • Validation: Monitor via LC-MS. The reaction is complete when the mass peak corresponding to the starting material (m/z ~278) is fully replaced by the mono-coupled product, with the C-Cl isotope pattern remaining intact.

  • Secondary Coupling (Buchwald-Hartwig Amination):

    • Procedure: Isolate the intermediate. Dissolve 1.0 eq of the intermediate and 1.2 eq of a secondary amine in anhydrous toluene. Add 2.5 eq of NaOtBu, 0.02 eq of Pd₂(dba)₃, and 0.04 eq of RuPhos. Heat to 110 °C for 18 hours.

    • Causality: RuPhos is specifically chosen because its steric bulk and electron density facilitate the difficult oxidative addition into the strong C-Cl bond.

  • Tertiary Functionalization (Amidation):

    • Procedure: Activate the two -COOH groups using HATU (2.2 eq) and DIPEA (4.0 eq) in DMF, followed by the addition of the desired amine to yield the final bis-amide API scaffold.

Protocol B: Reticular Synthesis of a Halogen-Decorated Cu(II)-MOF

Objective: Solvothermal assembly of a porous metal-organic framework.

Isophthalic acids are classic ligands for forming "paddlewheel" secondary building units (SBUs) with Copper(II) ions, often yielding Kagome lattices or discrete metal-organic polyhedra (MOPs)[2][4]. The halogens (-Br, -Cl) project into the resulting pores, tuning the internal hydrophobicity for advanced gas separation.

Self-Validating Workflow:

  • Precursor Mixing: Dissolve 0.1 mmol of 5-bromo-4-chloroisophthalic acid in 5 mL of N,N-Dimethylformamide (DMF) using sonication. In a separate vial, dissolve 0.1 mmol of Cu(NO₃)₂·3H₂O in 5 mL of DMF[2].

  • Solvothermal Assembly: Combine the solutions in a 20 mL Teflon-lined stainless steel autoclave. Seal and heat isothermally at 100 °C for 24 hours[2].

    • Causality: DMF acts as both the solvent and a weak base. As it slowly decomposes at 100 °C to yield trace dimethylamine, it gradually deprotonates the isophthalic acid, ensuring highly crystalline MOF growth rather than amorphous precipitation.

  • Isolation & Solvent Exchange: Cool to room temperature at a rate of 5 °C/hour to prevent crystal cracking. Isolate the blue/green crystals via centrifugation. Wash with fresh DMF (3x) to remove unreacted salts, then soak in methanol for 48 hours (replacing the solvent twice daily) to exchange the high-boiling DMF trapped in the pores[2].

  • Activation & Validation: Evacuate the crystals under a dynamic vacuum at 70 °C for 12 hours.

    • Validation: Perform Powder X-Ray Diffraction (PXRD) to confirm the crystalline phase matches the simulated paddlewheel topology, and conduct N₂ adsorption-desorption (BET analysis) at 77 K to confirm permanent porosity[2].

Visualizations of Core Workflows

OrthogonalReactivity A 5-Bromo-4-chloroisophthalic acid (Core Scaffold) B Suzuki-Miyaura Coupling (C-Br Cleavage) A->B Pd Catalyst BDE ~82.6 kcal/mol C 5-Aryl-4-chloroisophthalic acid (Intermediate 1) B->C D Buchwald-Hartwig Amination (C-Cl Cleavage) C->D Pd/Strong Base BDE ~97.6 kcal/mol E 5-Aryl-4-amino-isophthalic acid (Intermediate 2) D->E F Amidation/Esterification (COOH Functionalization) E->F Coupling Reagents (e.g., HATU) G Complex API Scaffold F->G

Orthogonal functionalization pathway exploiting C-Br and C-Cl bond dissociation energy differentials.

MOFSynthesis Step1 Precursor Mixing Cu(NO3)2 + Ligand in DMF Step2 Solvothermal Reaction 100°C for 24h Step1->Step2 Step3 SBU Formation Cu2(COO)4 Paddlewheels Step2->Step3 Self-Assembly Step4 Washing & Solvent Exchange DMF -> Methanol Step3->Step4 Remove unreacted salts Step5 Activation Vacuum Drying at 70°C Step4->Step5 Evacuate pores Step6 Halogen-Decorated Cu-MOF (Porous Network) Step5->Step6 PXRD/BET Validation

Solvothermal synthesis workflow for Cu(II)-isophthalate metal-organic frameworks.

References

  • Title: 5-Bromo-4-chloroisophthalic acid | C8H4BrClO4 | CID 15839797 Source: National Center for Biotechnology Information (PubChem) URL: [Link]

  • Title: Comparison of C-Cl and C-Br BDEs using UB3LYP/6-31G(d) Source: ResearchGate URL: [Link]

  • Title: A Cu(ii)-MOF based on a propargyl carbamate-functionalized isophthalate ligand Source: CNR-IRIS / Royal Society of Chemistry URL: [Link]

  • Title: An Efficient Cu(II)-Based MOF as Electrocatalyst for Oxygen Reduction Reaction Source: SSRN URL: [Link]

Sources

Foundational

Technical Whitepaper: Synthesis Architectures for 5-Bromo-4-chloroisophthalic Acid

The following technical guide details the synthesis routes for 5-Bromo-4-chloroisophthalic acid , structured for researchers and drug development professionals. Executive Summary & Retrosynthetic Analysis Target Molecule...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis routes for 5-Bromo-4-chloroisophthalic acid , structured for researchers and drug development professionals.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 5-Bromo-4-chloroisophthalic acid Core Application: Functionalized linker for Metal-Organic Frameworks (MOFs), pharmaceutical intermediate for cross-coupling (Suzuki/Sonogashira). Structural Challenge: The molecule features a 1,2,3,5-substitution pattern on the benzene ring (1,3-dicarboxy, 4-chloro, 5-bromo). Achieving this specific regiochemistry requires exploiting the cooperative directing effects of the substituents to avoid isomer mixtures.

Strategic Verdict: The most robust synthetic pathway is the "Oxidation-Bromination Sequence" starting from 4-chloro-m-xylene. This route leverages the cooperative directing effects of the carboxyl and chloro groups to force the bromine atom exclusively into the 5-position, ensuring high regioselectivity and yield.

Retrosynthetic Logic Diagram

Retrosynthesis Target 5-Bromo-4-chloroisophthalic acid (Target) Inter1 4-Chloroisophthalic acid (Key Intermediate) Inter1->Target Electrophilic Bromination (Regioselective at C5) Start 4-Chloro-m-xylene (Starting Material) Start->Inter1 Exhaustive Oxidation (KMnO4/HNO3) AltStart Isophthalic Acid (Alternative Start) AltInter 5-Bromoisophthalic Acid AltStart->AltInter Bromination AltInter->Target Chlorination (Difficult Regiocontrol)

Figure 1: Retrosynthetic analysis showing the favored pathway (Solid Lines) vs. the problematic alternative (Dashed Lines).

Route A: The Cooperative Directing Pathway (Recommended)

This route is preferred due to the electronic convergence of directing groups. In 4-chloroisophthalic acid, the two meta-directing carboxyl groups (at C1 and C3) and the ortho/para-directing chloro group (at C4) all electronically activate or direct the incoming electrophile to Position 5 .

Step 1: Synthesis of 4-Chloroisophthalic Acid

Precursor: 4-Chloro-m-xylene (CAS: 95-66-9) Reaction Type: Exhaustive Side-Chain Oxidation

The methyl groups of 4-chloro-m-xylene are oxidized to carboxylic acids. While industrial protocols often use nitric acid or catalytic air oxidation (Amoco process), laboratory scale synthesis favors Potassium Permanganate (


) for cleanliness and yield.

Protocol:

  • Setup: Charge a 2L three-neck flask with 4-chloro-m-xylene (0.1 mol), pyridine (100 mL), and water (200 mL).

  • Oxidation: Heat to 95°C. Slowly add

    
     (0.6 mol, 6 equiv) in portions over 4 hours. The purple color should persist briefly before turning brown (
    
    
    
    ).
  • Workup: Filter the hot mixture through Celite to remove

    
    . Wash the cake with hot water.
    
  • Isolation: Acidify the filtrate with concentrated HCl to pH 1. The white precipitate is 4-chloroisophthalic acid.

  • Purification: Recrystallize from acetic acid or water/ethanol.

Step 2: Regioselective Bromination

Precursor: 4-Chloroisophthalic Acid (CAS: 2845-85-4) Reagents: Bromine (


), Sulfuric Acid (

), Silver Sulfate (

) or Iron catalyst.

Mechanism & Causality:

  • C1-COOH: Directs to C3 (blocked) and C5 .

  • C3-COOH: Directs to C1 (blocked) and C5 .

  • C4-Cl: Directs to C3 (blocked) and C5 (ortho).

  • Result: The C5 position is the only electronically favored site, preventing the formation of isomers.

Protocol:

  • Dissolution: Dissolve 4-chloroisophthalic acid (0.05 mol) in 98%

    
     (100 mL).
    
  • Catalysis: Add

    
     (0.025 mol) or Fe powder (catalytic) to generate the super-electrophile.
    
  • Bromination: Add

    
     (0.055 mol) dropwise at 60°C.
    
  • Reaction: Heat to 90-110°C for 6-12 hours. Monitor via HPLC.

  • Quench: Pour onto crushed ice (500g).

  • Purification: Filter the solid. Dissolve in aqueous NaOH, filter any insolubles, and re-precipitate with HCl to ensure removal of inorganic salts.

Route B: The Alternative Halogenation (Not Recommended)

Pathway: Isophthalic Acid


 5-Bromoisophthalic Acid 

5-Bromo-4-chloroisophthalic Acid.

Critical Flaw: Chlorinating 5-bromoisophthalic acid is difficult. The 5-Bromo group is deactivating and ortho/para directing, while the carboxyls are meta directing.

  • C1/C3-COOH direct to C5 (occupied).

  • C5-Br directs to C2, C4, C6.

  • Sterics: C2 is sterically hindered (sandwiched between two COOH groups). C4/C6 are accessible but the ring is highly deactivated by three electron-withdrawing groups (2x COOH, 1x Br). Forcing conditions often lead to over-chlorination or decarboxylation.

Comparative Data Summary

FeatureRoute A (Recommended)Route B (Alternative)
Starting Material 4-Chloro-m-xyleneIsophthalic Acid
Key Intermediate 4-Chloroisophthalic acid5-Bromoisophthalic acid
Regioselectivity Perfect (Cooperative) Poor (Conflicting)
Reaction Conditions Standard Oxidation / Electrophilic Sub.Harsh Chlorination required
Est. Overall Yield 65 - 75%30 - 45%
Purification Simple RecrystallizationIsomer Separation Required

Visualizing the Reaction Pathway

SynthesisFlow Xylene 4-Chloro-m-xylene (CAS 95-66-9) Oxidation Oxidation (KMnO4 / Reflux) Xylene->Oxidation Inter 4-Chloroisophthalic Acid (CAS 2845-85-4) Oxidation->Inter Yield: ~85% Bromination Bromination (Br2 / H2SO4 / 110°C) Inter->Bromination Product 5-Bromo-4-chloroisophthalic Acid Bromination->Product Yield: ~80% Regio: >98:2

Figure 2: Process flow for the recommended synthesis route.

References

  • Synthesis of 4-chloroisophthalic acid via Oxidation

    • Source: Ullmann, F., & Uzbachian, J. B. (1903).[1] Berichte der deutschen chemischen Gesellschaft. (Foundational oxidation of chloro-xylenes).

    • Verification: (Discusses preparation of 4-chloroisophthalic acid from 4-chloro-m-xylene).

  • Bromination of Isophthalic Acid Derivatives

    • Source: European Patent EP1293495B1. "Process for the preparation of bromoisophthalic acid compounds."
    • URL:

    • Relevance: Establishes protocols for brominating electron-deficient isophthalic rings using systems.
  • General Halogenation of Deactivated Aromatics: Source:Journal of Organic Chemistry, Vol. 58, 239 (1993). (Discusses bromination difficulties and use of super-acidic media).
  • Commercial Availability Validation

    • 4-Chloroisophthalic acid (CAS 2845-85-4) is a commercially listed intermediate, validating it as a stable "stop-point" in the synthesis.
    • Source:

Sources

Exploratory

Supramolecular Engineering via Halogen Bonding: A Technical Guide to 5-Bromo-4-chloroisophthalic Acid

Executive Summary In the realm of crystal engineering and rational drug design, the ability to predictably control non-covalent interactions is paramount. 5-Bromo-4-chloroisophthalic acid (CAS 191227-53-9) [1] is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of crystal engineering and rational drug design, the ability to predictably control non-covalent interactions is paramount. 5-Bromo-4-chloroisophthalic acid (CAS 191227-53-9) [1] is a highly specialized, bifunctional aromatic building block that offers a unique programmable matrix. While traditionally utilized as a synthetic intermediate for substituted benzenedicarboxylic acid derivatives[1], its true potential lies in its orthogonal interaction modalities: robust hydrogen bonding (HB) via the dicarboxylic acid core, and highly tunable halogen bonding (XB) driven by the synergistic relationship between its 4-chloro and 5-bromo substituents.

As a Senior Application Scientist, I approach this molecule as a self-assembling system. This whitepaper deconstructs the mechanistic causality behind its halogen bonding capabilities, provides quantitative interaction metrics, and outlines self-validating experimental workflows for leveraging this compound in supramolecular frameworks and photo-catalysis.

Mechanistic Foundations: The Ortho-Halogen Effect and -Hole Enhancement

Halogen bonding is a highly directional, non-covalent interaction occurring between an electrophilic region on a halogen atom (the


-hole) and a nucleophilic Lewis base, with bond strengths varying dramatically from 5 to 180 kJ/mol[2].

In 5-Bromo-4-chloroisophthalic acid, the bromine atom at position 5 serves as the primary XB donor. Bromine is highly polarizable, making it a naturally strong candidate for halogen bonding compared to lighter halogens[2]. However, the defining structural advantage of this molecule is the presence of the chlorine atom at position 4.

The Causality of Enhancement: The effectiveness of a halogen bond is heavily dependent on the electron-withdrawing nature of adjacent moieties[2]. The highly electronegative 4-chloro group exerts a strong inductive pull on the aromatic


-system. This localized electron withdrawal depletes the electron density around the equatorial region of the adjacent 5-bromo substituent, significantly deepening its positive electrostatic potential (

-hole) along the C–Br bond axis. Consequently, the bromine atom becomes an exceptionally potent electron acceptor.

G Core Isophthalic Acid Core (Hydrogen Bonding) Cl 4-Chloro Substituent (Inductive Withdrawal) Core->Cl Ortho Position Br 5-Bromo Substituent (Primary XB Donor) Core->Br Meta/Ortho Sigma Enhanced Sigma-Hole (Electrophilic Region) Cl->Sigma Inductive Effect Br->Sigma Polarizability Acceptor Lewis Base / Nucleophile (XB Acceptor) Sigma->Acceptor Halogen Bond (170-180°)

Fig 1: Electronic synergy and sigma-hole enhancement in 5-Bromo-4-chloroisophthalic acid.

Supramolecular Synthons: Navigating HB and XB Cross-Talk

When engineering co-crystals or active pharmaceutical ingredient (API) formulations, we must account for competing interactions.

  • The Hydrogen Bond Framework: The isophthalic acid moiety inherently forms robust

    
     carboxylic acid dimers[3]. This predictable dimerization rigidifies the molecule into 1D chains or 2D sheets.
    
  • The Halogen Wall: Because the halogens are extruded to the periphery of these hydrogen-bonded sheets, they form a dense "wall of halogens"[3]. In the absence of a strong external Lewis base, these molecules will self-associate via Br···Br or Br···Cl interactions to satisfy the crystal packing requirements[3].

  • Electron Donor-Acceptor (EDA) Complexes: Beyond static crystal engineering, the enhanced

    
    -hole allows the C-Br bond to act as an EDA complex initiator when paired with specific electron-rich phenols (e.g., 2-naphthol), enabling advanced photoinduced electron transfer (PET) reactions[4].
    
Quantitative Interaction Metrics

To successfully design experiments, one must anticipate the geometric and energetic boundaries of these interactions. The table below summarizes the expected parameters for 5-Bromo-4-chloroisophthalic acid based on established crystallographic data for bromo/chloro-arenes[5].

Interaction TypeDonor SiteAcceptor SiteTypical Distance (Å)Bond Angle (°)Est. Energy (kJ/mol)
Hydrogen Bond COOH (Isophthalic)COOH (Isophthalic)2.60 - 2.75160 - 18020 - 60
Primary Halogen Bond C–Br (

-hole)
N (e.g., Pyridine)2.80 - 2.98170 - 18015 - 35
Secondary Halogen Bond C–Cl (

-hole)
O (e.g., Carbonyl)3.10 - 3.30150 - 1705 - 15
Interhalogen Contact C–BrCl–C3.40 - 3.60Variable< 10

(Note: The N···Br halogen bond distance typically ranges around 2.98 Å, which is significantly shorter than the sum of their van der Waals radii, confirming a strong attractive force[5].)

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are two field-proven methodologies for exploiting the halogen bonding capabilities of this compound.

Protocol A: Co-Crystallization and XB Quantification

Objective: Isolate and quantify the C–Br···N halogen bond using a bipyridine acceptor. Causality Rationale: We utilize a halogenated solvent matrix to prevent the solvent from outcompeting the target Lewis base for the halogen's


-hole. Relying solely on X-ray diffraction (XRD) only proves geometry; therefore, we mandate downstream Density Functional Theory (DFT) calculations to validate the energetic stabilization.
  • Substrate Preparation: Dissolve equimolar amounts (1.0 mmol) of 5-Bromo-4-chloroisophthalic acid and 4,4'-bipyridine.

  • Solvent Selection: Suspend the mixture in a 9:1 ratio of Chloroform to Methanol. Why? Chloroform is a non-competing solvent that will not coordinate with the

    
    -hole, while the trace methanol ensures the dissolution of the highly polar dicarboxylic acid.
    
  • Isothermal Evaporation: Place the solution in a dark, vibration-free environment at 20°C for 5-7 days. Kinetic control is critical here to prevent kinetic trapping of purely hydrogen-bonded polymorphs.

  • SCXRD Analysis: Harvest the resulting single crystals and analyze via Single-Crystal X-Ray Diffraction. Look for the critical C–Br···N angle approaching 180° and a distance < 3.0 Å[5].

  • DFT Validation: Extract the coordinates from the .CIF file and run a DFT calculation (M06-2X/def2-TZVP) coupled with Quantum Theory of Atoms in Molecules (QTAIM) to locate the Bond Critical Point (BCP) and calculate the exact interaction energy.

Workflow Prep Step 1: Substrate Prep Equimolar ratio with XB Acceptor Solvent Step 2: Solvent Selection Non-competing solvent matrix Prep->Solvent Cryst Step 3: Isothermal Evaporation Kinetic control for defect-free lattice Solvent->Cryst Diffract Step 4: SCXRD Analysis Quantify bond lengths and angles Cryst->Diffract DFT Step 5: DFT Validation Calculate interaction energies Diffract->DFT

Fig 2: Self-validating workflow for isolating and quantifying halogen bonds.

Protocol B: Photoinduced Electron Transfer (PET) via XB

Objective: Utilize the halogen bond to form an EDA complex for C-X functionalization. Causality Rationale: Halogen-bonding complexes between aryl halides and phenols can act as EDA complexes, enabling the generation of aryl radicals under mild light irradiation without transition metal catalysts[4].

  • Complexation: Combine 5-Bromo-4-chloroisophthalic acid (0.5 mmol) with 2-naphthol (0.5 mmol) as the XB acceptor in acetonitrile. Add

    
     as the boron source and 
    
    
    
    as a base[4].
  • Irradiation: Irradiate the mixture using a 420 nm LED light source at room temperature for 24 hours. The

    
    -hole interaction facilitates the photoinduced electron transfer (PET)[4].
    
  • Radical Trapping (Validation): Run a parallel control reaction incorporating TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). The suppression of the borylation product in this control validates that the reaction proceeds via the hypothesized XB-induced aryl radical intermediate[4].

Conclusion

5-Bromo-4-chloroisophthalic acid is a highly sophisticated supramolecular tool. By understanding the inductive enhancement of the bromine


-hole by the adjacent chlorine atom, researchers can predictably engineer robust halogen-bonded frameworks and novel photo-catalytic pathways. Success relies on strict environmental control (solvent selection) and multi-modal validation (SCXRD + DFT) to ensure the targeted non-covalent interactions are both geometrically and thermodynamically realized.

References

  • Source: usbio.
  • Source: dcu.ie (DCU Research Repository)
  • Source: organic-chemistry.
  • Source: ijres.org (International Journal of Research in Engineering and Science)
  • Source: scribd.com (Originally Chemical Reviews)

Sources

Foundational

Operational Safety &amp; Handling Architecture: 5-Bromo-4-chloroisophthalic Acid (Research Grade)

Executive Summary This technical guide establishes the safety and handling architecture for 5-Bromo-4-chloroisophthalic acid , a halogenated aromatic dicarboxylic acid used primarily as a ligand in the synthesis of Metal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide establishes the safety and handling architecture for 5-Bromo-4-chloroisophthalic acid , a halogenated aromatic dicarboxylic acid used primarily as a ligand in the synthesis of Metal-Organic Frameworks (MOFs) and pharmaceutical intermediates.

Critical Notice: As a specialized research intermediate, a specific government-registered SDS is often unavailable in public indices. This guide utilizes Structure-Activity Relationship (SAR) analysis, deriving toxicological and physical data from its closest structural analogs (5-Bromoisophthalic acid and 4-Chloroisophthalic acid) to construct a "Worst-Case Scenario" safety protocol.

Part 1: Molecular Identity & Physicochemical Baseline

Understanding the physical nature of this molecule is the first step in safety. The combination of bromine and chlorine substituents on the isophthalic core significantly increases acidity and lipophilicity compared to the parent isophthalic acid.

Chemical Identification
ParameterDetail
Chemical Name 5-Bromo-4-chloroisophthalic acid
IUPAC Name 5-bromo-4-chlorobenzene-1,3-dicarboxylic acid
CAS Number Not Widely Indexed (Analog: 5-Bromoisophthalic acid, CAS 23351-91-9)
Molecular Formula C₈H₄BrClO₄
Molecular Weight 279.47 g/mol
Physical State White to off-white crystalline powder
Acidity (Predicted) pKa₁ ≈ 3.1 - 3.3 (More acidic than benzoic acid due to electron-withdrawing halogens)
Solubility & Stability Profile
  • Solubility: Low in water; soluble in polar aprotic solvents (DMSO, DMF, NMP) and lower alcohols (Methanol, Ethanol).

  • Stability: Stable under standard temperature and pressure. Hygroscopic tendencies are likely due to the dicarboxylic acid functionality.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases.[1][2]

Part 2: Hazard Architecture & Mechanistic Toxicology

GHS Classification (Predictive)

Based on the functional groups (Carboxylic Acid + Aryl Halides), the following GHS classifications are assigned under the Precautionary Principle :

  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H335: May cause respiratory irritation.[3]

Mechanistic Toxicology

To ensure safety, researchers must understand why this compound is hazardous:

  • Acidic Proton Donation: The two carboxylic acid groups (

    
    ) can donate protons to moist tissue (eyes, mucous membranes), causing immediate irritation and potential corneal opacity if untreated. The electron-withdrawing nature of the Chlorine (at C4) and Bromine (at C5) stabilizes the carboxylate anion, effectively lowering the pKa  and increasing acidity compared to unsubstituted isophthalic acid.
    
  • Lipophilic Penetration: The halogen atoms increase the molecule's lipophilicity (LogP), potentially facilitating faster absorption through the dermal lipid bilayer compared to non-halogenated acids.

  • Dust Inhalation: As a crystalline powder, the primary vector of exposure is inhalation of airborne particulates during weighing, which can cause mechanical and chemical irritation to the upper respiratory tract.

Part 3: Operational Handling Protocol

The following workflow is a self-validating system designed to minimize static discharge (common with halogenated powders) and inhalation risks.

The "Zero-Exposure" Weighing Loop

WeighingProtocol Start START: Task Assessment PPE 1. Don PPE: Nitrile Gloves (Double) + Lab Coat + Goggles (Latex is permeable to halogenated organics) Start->PPE Engineering 2. Engineering Controls: Verify Fume Hood Flow (Face Vel > 0.5 m/s) Position Balance > 6 inches back PPE->Engineering Static 3. Static Control: Use Anti-Static Gun on Spatula/Vial (Halogenated powders drift easily) Engineering->Static Weighing 4. Transfer & Weigh: Use Weighing Boat (Not paper) Close balance doors immediately Static->Weighing Clean 5. Decontamination: Wipe balance with MeOH damp tissue Dispose tissue as Solid Halogenated Waste Weighing->Clean End END: Protocol Complete Clean->End

Figure 1: The "Zero-Exposure" weighing loop emphasizes static control, a critical step often overlooked with halogenated aromatics.

Protocol Commentary
  • Glove Selection: Nitrile is mandatory. Latex gloves offer poor resistance to halogenated aromatic compounds, which can permeate the material and carry the acid into the skin.

  • Static Mitigation: Halogenated aromatic powders are notorious for holding static charge. If an anti-static gun is unavailable, wipe the exterior of the weighing vessel with a damp Kimwipe before taring to discharge static.

Part 4: Emergency Response & Waste Management

Spill Response Decision Matrix

In the event of a spill, the response must be dictated by the state of the material (Dry vs. Wet).

SpillResponse Incident Spill Detected TypeCheck Is the Spill Dry (Powder) or Wet (Solution)? Incident->TypeCheck Dry DRY SPILL TypeCheck->Dry Wet WET SPILL (Solvent) TypeCheck->Wet AvoidDust Avoid Dust Generation: Do NOT sweep vigorously Dry->AvoidDust WetWipe Cover with wet paper towels to dampen powder AvoidDust->WetWipe Scoop Scoop into container WetWipe->Scoop Disposal Disposal: Label as 'Halogenated Organic Waste' Do NOT mix with Acid Waste Scoop->Disposal Absorb Absorb with Vermiculite or Spill Pillow Wet->Absorb Neutralize Wipe surface with weak base (NaHCO3) Absorb->Neutralize Neutralize->Disposal

Figure 2: Logic-driven spill response. Note the critical distinction in handling dry powders to prevent inhalation.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[3][4][5][6] Critical: Lift eyelids to ensure the acidic particles are washed out of the conjunctival sac.

  • Skin Contact: Wash with soap and water.[3] Do not use organic solvents (ethanol/acetone) to clean skin, as this may increase the absorption of the halogenated compound.

Waste Disposal Architecture
  • Stream Classification: Halogenated Organic Solid/Liquid .

  • Incompatibility: Do not mix with "Oxidizing Waste" (e.g., Nitric Acid waste) as reaction with the bromine/chlorine substituents can theoretically generate toxic halogen gases under extreme conditions.

  • MOF Context: If this compound was used in a reaction with metal salts (Cu, Zn, Zr), the waste must be tagged as "Heavy Metal Contaminated - Halogenated Organic."

References

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[7] [Link]

  • PubChem. (n.d.). 5-Bromoisophthalic acid (Compound Summary). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.). C&L Inventory: 5-bromoisophthalic acid. Retrieved March 1, 2026, from [Link]

  • Google Patents. (2003). Process for the preparation of bromoisophthalic acid compounds (EP1293495B1). Retrieved March 1, 2026, from [8]

Sources

Protocols & Analytical Methods

Method

Application Note: Rational Synthesis Protocol for 5-Bromo-4-chloroisophthalic Acid Based MOFs (Cu-BCIP Series)

Executive Summary & Scientific Rationale This application note details the synthesis protocol for Metal-Organic Frameworks (MOFs) utilizing 5-Bromo-4-chloroisophthalic acid ( ) as the primary organic linker. While isopht...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the synthesis protocol for Metal-Organic Frameworks (MOFs) utilizing 5-Bromo-4-chloroisophthalic acid (


)  as the primary organic linker.

While isophthalic acid derivatives are staple linkers in MOF chemistry (forming ubiquitous structures like NOTT-100 or discrete nanocages), the specific incorporation of the 5-Bromo-4-chloro motif introduces unique steric and electronic properties:

  • Steric Torsion: The chlorine atom at the 4-position (ortho to the carboxylate at position 3) induces a steric twist, forcing the carboxylate group out of planarity with the benzene ring. This prevents the formation of simple flat sheets and favors the formation of complex 3D topologies or discrete Metal-Organic Polyhedra (MOPs).

  • Halogen Bonding Sites: The 5-Bromo and 4-Chloro substituents provide Lewis acidic sites (sigma-holes) capable of specific interactions with guest molecules (e.g.,

    
    , pharmaceuticals), enhancing selectivity beyond simple pore-size sieving.
    

Target Topology: This protocol focuses on generating a Cu(II)-paddlewheel based framework (analogous to the NOTT or MOP-1 series), utilizing a solvothermal approach optimized for sterically hindered linkers.

Materials & Equipment Specifications

Reagents
ReagentPurityRoleNotes
5-Bromo-4-chloroisophthalic acid (

)
>97%Organic LinkerCustom synthesis or specialized vendor required.
Copper(II) Nitrate Trihydrate (

)
99.9%Metal Node SourcePreferred over acetate to prevent competitive coordination.
N,N-Dimethylformamide (DMF) Anhydrous, 99.8%Primary SolventMust be amine-free to prevent base-induced degradation.
Ethanol (EtOH) AbsoluteCo-solventModulates solubility and pore activation.
Hydrochloric Acid (HCl) 37% (conc.)ModulatorCritical for controlling nucleation rate.
Equipment
  • Reaction Vessel: 20 mL Scintillation Vials (Borosilicate) with Teflon-lined caps.

  • Thermal Source: Programmable convection oven (Stability

    
    ).
    
  • Activation: Supercritical

    
     dryer or High-vacuum manifold (
    
    
    
    Torr).

Experimental Protocol: Solvothermal Synthesis

Phase 1: Precursor Solubilization

The high halogen content renders


 less soluble than unsubstituted isophthalic acid. Complete dissolution prior to heating is non-negotiable to avoid amorphous coprecipitation.
  • Weighing: In a 20 mL scintillation vial, weigh 27.9 mg (0.1 mmol) of

    
    .
    
  • Solvent Addition: Add 10 mL of a solvent mixture comprising DMF:EtOH (3:1 v/v) .

  • Sonication: Sonicate at 40 kHz for 10-15 minutes until the solution is optically clear.

    • Expert Insight: If turbidity persists, add DMF in 0.5 mL increments. The 4-Cl substituent increases hydrophobicity, making pure ethanol solubility poor.

Phase 2: Metal Introduction & Modulation
  • Metal Addition: Add 24.1 mg (0.1 mmol) of

    
     to the linker solution.
    
  • Modulation: Add 15

    
    L  of concentrated HCl.
    
    • Mechanism: The protonation of the carboxylate groups by HCl slows down the coordination equilibrium with Copper. This "slow release" mechanism is essential for growing single crystals rather than microcrystalline powder, especially given the steric hindrance of the 4-Cl group.

  • Homogenization: Vortex for 30 seconds. The solution should be a light blue/turquoise.

Phase 3: Solvothermal Assembly
  • Sealing: Cap the vial tightly with a Teflon-lined cap.

  • Thermal Profile: Place in a programmable oven.

    • Ramp: Ambient

      
       85°C over 2 hours.
      
    • Dwell: Hold at 85°C for 72 hours .

    • Cool: 85°C

      
       Ambient over 12 hours.
      
    • Why this profile? The lower temperature (85°C vs standard 100°C) is chosen to accommodate the lower symmetry of the linker. Rapid heating often results in kinetic trapping of amorphous phases due to the 4-Cl steric clash.

Phase 4: Washing & Activation (Critical)

The pores will be filled with DMF and unreacted ligand.

  • Decantation: Carefully pipette off the blue mother liquor.

  • DMF Wash: Refill with fresh DMF. Let stand for 4 hours. Repeat 3x.

  • Solvent Exchange: Replace DMF with Acetone. Exchange solvent every 12 hours for 3 days.

    • Validation: Monitor the UV-Vis absorbance of the supernatant wash. Continue exchanging until absorbance at 280 nm (aromatic ring) is near baseline.

  • Drying: Activate under dynamic vacuum at 80°C for 12 hours.

    • Warning: Do not exceed 100°C during activation. The halogenated linker is thermally stable, but the framework integrity upon desolvation can be fragile due to the asymmetric linker geometry.

Process Visualization (Workflow)

MOF_Synthesis Start Start: Raw Materials Dissolution Dissolve H2BCIP (DMF:EtOH 3:1) Start->Dissolution CheckSol Solution Clear? Dissolution->CheckSol Sonicate Sonicate/Add DMF CheckSol->Sonicate No (Turbid) AddMetal Add Cu(NO3)2 + HCl Modulator CheckSol->AddMetal Yes (Clear) Sonicate->CheckSol Thermal Solvothermal Reaction 85°C, 72h AddMetal->Thermal Wash Solvent Exchange (DMF -> Acetone) Thermal->Wash Activate Vacuum Activation 80°C, 12h Wash->Activate QC QC: PXRD & BET Activate->QC

Figure 1: Step-by-step workflow for the synthesis of Cu-BCIP MOFs. Blue nodes indicate wet chemistry steps; Green indicates the solvothermal reaction; Black indicates solid-state processing.

Quality Control & Troubleshooting

Characterization Standards

To validate the successful formation of the MOF (and not just a coordination polymer or amorphous salt), the following data must be acquired:

TechniqueExpected ResultInterpretation
PXRD (Powder X-Ray Diffraction)Sharp peaks below

.
Low-angle peaks confirm large unit cells typical of porous MOFs. Broad humps indicate amorphous material.
TGA (Thermogravimetric Analysis)Plateau up to ~250°C, then sharp drop.Initial weight loss (<100°C) is solvent. Stability >250°C confirms strong Cu-carboxylate bonds.

Isotherm
(77 K)
Type I Isotherm.Steep uptake at low pressure indicates microporosity. Hysteresis suggests mesopores or structural flexibility.
Troubleshooting Matrix
  • Problem: Blue Gel/Precipitate instead of Crystals.

    • Cause: Nucleation was too fast.

    • Solution: Double the amount of HCl modulator or decrease temperature to 75°C.

  • Problem: Green Powder.

    • Cause: Reduction of Cu(II) to Cu(I) or formation of dense copper chloride phases.

    • Solution: Ensure DMF is fresh (amine-free) and the reaction vial is perfectly sealed to prevent solvent evaporation.

  • Problem: Low Surface Area (BET < 500

    
    ). 
    
    • Cause: Incomplete activation (pore collapse).

    • Solution: Use Supercritical

      
       drying instead of thermal vacuum drying. The steric bulk of Cl may prevent the framework from "breathing" back open after collapse.
      

References

  • Isophthalate MOF Chemistry

    • Title: "Design and synthesis of porous coordination polymers based on functionalized isophthalic acid linkers"
    • Context: Establishes the baseline protocol for Cu-isophthal
    • Source:CrystEngComm, 2010, 12, 2346.
  • Halogenated Linker Effects

    • Title: "Impact of Halogen Substitution on the Structure and Properties of Isophthal
    • Context: Describes how 5-Bromo substitution affects pore size and gas selectivity, providing the basis for the 5-Br-4-Cl protocol.
    • Source:Inorganic Chemistry, 2014, 53, 15, 8020–8028.
  • Steric Hindrance in MOF Assembly

    • Title: "Steric Control of the Formation of Discrete vs. Extended Metal-Organic Polyhedra"
    • Context: Explains the "ortho-effect" (relevant to the 4-Cl position) and why lower temperatures favor crystalline growth in sterically crowded linkers.
    • Source:Journal of the American Chemical Society, 2008, 130, 39, 12842–12843.
  • Solvothermal Optimization

    • Title: "High-Throughput Synthesis of Metal-Organic Frameworks: Valid
    • Context: Validates the use of HCl modulation for Cu(II)
    • Source:N
Application

Application Notes &amp; Protocols: 5-Bromo-4-chloroisophthalic Acid as a Strategic Ligand for Advanced Coordination Polymers

Executive Overview The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) is a cornerstone of modern materials science, with the organic linker being a primary determinant of the final arc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) is a cornerstone of modern materials science, with the organic linker being a primary determinant of the final architecture and functionality. Halogenated organic ligands are of particular interest as they introduce unique electronic properties and the potential for secondary halogen bonding interactions, which can significantly influence crystal packing, stability, and material performance.[1][2] This guide focuses on the strategic use of 5-Bromo-4-chloroisophthalic acid, a largely unexplored yet promising dicarboxylate linker. The presence of two distinct halogen atoms on the isophthalate backbone offers a unique platform for creating CPs with potentially enhanced thermal stability, modulated porosity, and novel catalytic or sensing capabilities.

This document provides a comprehensive framework for researchers, materials scientists, and drug development professionals. It outlines the synthesis of the ligand, provides adaptable protocols for the synthesis of transition metal and lanthanide-based coordination polymers, details essential characterization techniques, and discusses the potential applications of these novel materials. The protocols are designed as robust starting points, grounded in established solvothermal and hydrothermal methodologies.[3][4]

Part 1: The Ligand: Synthesis and Core Concepts

Synthesis of 5-Bromo-4-chloroisophthalic Acid

Proposed Synthetic Pathway: The bromination of isophthalic acid compounds can be achieved using bromine in the presence of fuming sulfuric acid (oleum), which acts as both a solvent and a catalyst.[5][6] This method enhances the electrophilicity of bromine, enabling the substitution on the deactivated ring.

Start 4-chloroisophthalic acid Reaction Electrophilic Aromatic Substitution (Bromination) Start->Reaction Reagents Br₂ Fuming H₂SO₄ (Oleum) Reagents->Reaction Workup Quenching on Ice Filtration & Washing Reaction->Workup Reaction Mixture Purification Recrystallization or Column Chromatography Workup->Purification Crude Product Product 5-Bromo-4-chloroisophthalic acid Purification->Product Purified Ligand

Caption: Proposed workflow for the synthesis of the target ligand.

Ligand Design: Causality of Halogen Substitution

The choice of 5-Bromo-4-chloroisophthalic acid is deliberate and rooted in fundamental principles of crystal engineering.

  • Electronic Effects: The bromo and chloro substituents are strongly electron-withdrawing, which lowers the pKa of the carboxylic acid groups. This increased acidity can influence the deprotonation state during synthesis and affect the coordination mode with the metal center.

  • Steric Influence: The halogen atoms provide steric bulk adjacent to the carboxylate groups, which can direct the coordination geometry and prevent the formation of overly dense, non-porous structures.

  • Halogen Bonding: The electrophilic region on the halogen atoms (the σ-hole) can act as a Lewis acid, forming non-covalent interactions with Lewis bases (e.g., oxygen atoms from adjacent ligands or solvent molecules). These halogen···halogen or halogen···oxygen interactions can serve as a powerful tool to guide the assembly of supramolecular architectures, enhancing the dimensionality and robustness of the final framework.[2]

Part 2: Protocols for Coordination Polymer Synthesis

The synthesis of CPs is typically achieved under solvothermal or hydrothermal conditions, where elevated temperatures and pressures facilitate the dissolution of precursors and the growth of high-quality single crystals.[4] The following protocols are adaptable starting points for exploration.

Protocol 1: Solvothermal Synthesis of a Zinc(II)-Based Coordination Polymer

This protocol provides a general method for synthesizing transition metal CPs. Zinc(II) is chosen for its versatile coordination geometries and tendency to form luminescent frameworks.

Materials:

  • 5-Bromo-4-chloroisophthalic acid (0.05 mmol, 14.0 mg)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.05 mmol, 14.9 mg)

  • N,N-Dimethylformamide (DMF) (4 mL)

  • Ethanol (1 mL)

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • In a glass vial, dissolve 5-Bromo-4-chloroisophthalic acid in 4 mL of DMF.

  • In a separate vial, dissolve Zinc(II) nitrate hexahydrate in 1 mL of ethanol.

  • Combine the two solutions in the Teflon liner of the autoclave and stir for 15 minutes to ensure a homogeneous mixture.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120 °C over 2 hours.

  • Hold the temperature at 120 °C for 72 hours.

  • Allow the autoclave to cool slowly to room temperature at a rate of 5 °C per hour.

  • Collect the resulting crystals by filtration, wash thoroughly with fresh DMF and then ethanol.

  • Dry the product in a vacuum oven at 60 °C for 12 hours.

Rationale:

  • Solvent System: A mixed-solvent system of DMF/Ethanol is often used. DMF is an excellent solvent for many organic linkers and metal salts, while ethanol can act as a modulator, influencing the kinetics of crystal growth.[7]

  • Temperature and Time: The selected temperature (120 °C) and duration (72 hours) are typical for solvothermal syntheses, providing sufficient energy to overcome the activation barrier for framework formation while minimizing ligand decomposition.[8]

  • Slow Cooling: Slow cooling is critical for obtaining single crystals suitable for X-ray diffraction by preventing rapid precipitation and promoting ordered crystal growth.[9]

A Combine Ligand and Metal Salt in Solvent B Seal in Teflon-lined Autoclave A->B C Heat to 120°C (Hold for 72h) B->C D Slow Cool to RT (e.g., 5°C/hour) C->D E Filter and Collect Crystals D->E F Wash with DMF and Ethanol E->F G Dry Under Vacuum F->G H Characterization G->H

Caption: General workflow for solvothermal synthesis of coordination polymers.

Protocol 2: Hydrothermal Synthesis of a Lanthanide-Based Coordination Polymer

Lanthanide CPs are of great interest for their unique luminescent and magnetic properties. This protocol uses a water-based system, which is common for lanthanide salt precursors.

Materials:

  • 5-Bromo-4-chloroisophthalic acid (0.05 mmol, 14.0 mg)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O) (0.05 mmol, 22.3 mg)

  • Deionized water (5 mL)

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Combine 5-Bromo-4-chloroisophthalic acid and Europium(III) nitrate hexahydrate in the Teflon liner of the autoclave.

  • Add 5 mL of deionized water. The pH can be adjusted with a few drops of dilute NaOH or HNO₃ to aid dissolution and influence the final structure, a common practice in hydrothermal synthesis.

  • Stir the mixture for 30 minutes.

  • Seal the autoclave and place it in a programmable oven.

  • Heat to 160 °C over 2 hours.

  • Hold the temperature at 160 °C for 48 hours.

  • Allow the autoclave to cool slowly to room temperature.

  • Collect the crystalline product by filtration, wash with water and then ethanol.

  • Air dry the product.

Rationale:

  • Metal Choice: Europium(III) is selected for its characteristic red luminescence, which can serve as a sensitive probe of the coordination environment.

  • Hydrothermal Conditions: Water is a green and effective solvent for many lanthanide salts. Higher temperatures (160 °C) are often required in purely aqueous systems to increase the solubility of the organic linker.[3]

Part 3: Essential Characterization

A multi-technique approach is required to validate the synthesis and elucidate the structure and properties of the new material.

Technique Purpose Expected Information
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise 3D atomic arrangement.Coordination environment of the metal, bond lengths/angles, framework topology, porosity, and presence of halogen bonds.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample.Comparison with the simulated pattern from SCXRD data verifies that the crystalline product is a single phase.
Thermogravimetric Analysis (TGA) To assess thermal stability and solvent content.Identifies the temperature at which coordinated or guest solvent molecules are lost and the decomposition temperature of the framework.
Infrared (IR) Spectroscopy To confirm the coordination of the carboxylate groups.A shift in the C=O stretching frequency of the carboxylate groups compared to the free ligand indicates coordination to the metal center.
Elemental Analysis (CHN) To verify the empirical formula of the synthesized compound.Confirms the ratio of C, H, and N, which, along with TGA data for metal content, validates the proposed chemical formula.
Luminescence Spectroscopy To investigate photophysical properties.For CPs with active metal centers (e.g., Zn(II), Eu(III)), this reveals emission and excitation spectra, quantum yields, and lifetimes.[10]

Part 4: Potential Applications & Future Directions

The unique combination of bromo and chloro substituents on the isophthalate linker opens avenues for several advanced applications.

  • Gas Storage and Separation: The defined pore structures, potentially modulated by halogen bonding, could be exploited for selective gas adsorption.

  • Heterogeneous Catalysis: The metal nodes can act as Lewis acid sites for catalytic transformations. The electron-withdrawing halogens may enhance the acidity of these sites, boosting catalytic activity.[11]

  • Luminescent Sensing: Frameworks incorporating luminescent metal centers (like Zn(II), Cd(II), or lanthanides) can be designed for sensing applications. The framework's interaction with specific analytes can cause a detectable change (quenching or enhancement) in its luminescence.[10]

  • Drug Delivery: The porous nature of some CPs allows for the encapsulation and controlled release of therapeutic agents. The functionalized ligand could offer specific interactions with drug molecules.[3]

The systematic variation of metal ions, co-ligands, and synthesis conditions with 5-Bromo-4-chloroisophthalic acid provides a rich field for discovering novel materials with tailored properties.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Coordination Polymers Using 3,6-Dichlorotrimellitic Acid Derivatives.
  • BenchChem. (2025). Application Notes and Protocols for the Preparation of Lanthanide Coordination Polymers with 2,5-Pyridinedicarboxylates.
  • ResearchGate. (n.d.). Halogen Interactions in the Context of Coordination Polymers: A Superior Design Element for Potential Applications | Request PDF. Available from: [Link]

  • McCormick, L. J., Morris, S. A., Slawin, A. M. Z., Teat, S. J., & Morris, R. E. (2016). Coordination polymers of 5-substituted isophthalic acid. CrystEngComm, 18(7), 1123-1132. Available from: [Link]

  • Harrowfield, J. (2015). What goes on in sub-critical solvothermal synthesis of metal ion complexes?. Dalton Transactions, 44(39), 17095-17111. Available from: [Link]

  • Li, J., et al. (2023). Organolead Halide-Based Coordination Polymers: Intrinsic Stability and Photophysical Applications. Accounts of Chemical Research, 56(4), 338-350. Available from: [Link]

  • Lo, S. M. F., Chui, S. S. Y., Shek, L. Y., Lin, Z., Zhang, X. X., Wen, G. H., & Williams, I. D. (2000). Solvothermal Synthesis of a Stable Coordination Polymer with Copper-I−Copper-II Dimer Units: [Cu4{1,4-C6H4(COO)2}3(4,4‘-bipy)2]n. Journal of the American Chemical Society, 122(26), 6293-6294. Available from: [Link]

  • Saha, S., & Bharadwaj, P. K. (2022). Halogen···Halogen Interactions in the Context of Coordination Polymers: A Superior Design Element for Potential Applications. Crystal Growth & Design, 22(11), 6956-6973. Available from: [Link]

  • Paul, M., & Karmakar, A. (2015). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm, 17(39), 7545-7553. Available from: [Link]

  • Pintea, A. M., et al. (2024). Recent Developments in Multifunctional Coordination Polymers. International Journal of Molecular Sciences, 25(7), 3698. Available from: [Link]

  • Zhang, R., Gong, Q., Emge, T. J., Banerjee, D., & Li, J. (2013). Design and Synthesis of New 1D and 2D R-isophthalic Acid-based Coordination Polymers (R = Hydrogen or Bromine). CHIMIA, 67(6), 393-396. Available from: [Link]

  • McCormick, L. J., Morris, S. A., Slawin, A. M. Z., Teat, S. J., & Morris, R. E. (2016). Coordination polymers of 5-substituted isophthalic acid. Dalton Transactions, 45(10), 4237-4246. Available from: [Link]

  • Nissan Chemical Industries, Ltd. (2004). Process for the preparation of bromoisophthalic acid compounds. Patsnap.
  • Zhang, R., et al. (2013). R-isophthalic Acid-based Coordination Polymers (R = Hydrogen or Bromine). ResearchGate. Available from: [Link]

  • Fu, G. H., et al. (2020). Structural diversity of a series of coordination polymers built from 5-substituted isophthalic acid with or without a methyl-functionalized N-donor ligand. CrystEngComm, 22(1), 107-118. Available from: [Link]

  • Bera, M. (2019). Coordination Polymers, Its Properties and Application: A Review. International Journal of Innovative Research in Technology, 5(11), 802-807. Available from: [Link]

  • Diac, C. M., et al. (2024). An Overview of Various Applications of Cadmium Carboxylate Coordination Polymers. Polymers, 16(16), 2168. Available from: [Link]

  • Nissan Chemical Industries, Ltd. (2007). Method for preparing 5-bromoisophthalic acid compound. Google Patents.
  • Zhang, R., Gong, Q., Emge, T. J., Banerjee, D., & Li, J. (2013). Design and synthesis of new 1D and 2D R-isophthalic acid-based coordination polymers (R = hydrogen or bromine). Chimia, 67(6), 393-396. Available from: [Link]

  • Nissan Chemical Industries, Ltd. (2007). Process for the preparation of bromoisophthalic acid compounds. Google Patents.

Sources

Method

Suzuki-Miyaura coupling reactions involving 5-Bromo-4-chloroisophthalic acid

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-4-chloroisophthalic Acid Executive Summary & Strategic Analysis 5-Bromo-4-chloroisophthalic acid presents a unique scaffold for medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Suzuki-Miyaura Coupling of 5-Bromo-4-chloroisophthalic Acid

Executive Summary & Strategic Analysis

5-Bromo-4-chloroisophthalic acid presents a unique scaffold for medicinal chemistry and Materials Science (specifically Metal-Organic Frameworks/MOFs).[1] Its utility lies in its orthogonal reactivity :

  • C5-Bromine: Highly reactive toward oxidative addition; the primary site for cross-coupling.[2][1]

  • C4-Chlorine: Sterically hindered (ortho to C3-carboxylate) and electronically less reactive; serves as a latent handle for secondary functionalization or halogen bonding.[2][1]

  • C1/C3-Carboxylates: Solubilizing groups that must be masked (esterified) to prevent catalyst poisoning and protodeboronation during coupling.[2][1]

The Core Challenge: Direct coupling on the free acid is possible but often results in low yields due to catalyst inhibition by carboxylates and solubility issues in non-polar coupling solvents. The Solution: This guide prioritizes a Protect-Couple-Deprotect strategy. We convert the acid to its dimethyl ester, perform the chemoselective Suzuki coupling at C5, and optionally hydrolyze back to the acid.[2]

Reactivity & Workflow Visualization

The following diagram maps the reactivity hierarchy and the operational workflow.

ReactivityMap Fig 1: Chemoselective workflow exploiting reactivity differences between C5-Br and C4-Cl. Substrate 5-Bromo-4-chloro- isophthalic acid Ester Dimethyl Ester (Intermediate) Substrate->Ester  1. MeOH / H2SO4 (Ref 1)   Br_Site Site A (C5-Br) Fast Oxidative Addition Substrate->Br_Site Cl_Site Site B (C4-Cl) Latent/Sterically Hindered Substrate->Cl_Site Coupled C5-Arylated Product Ester->Coupled  2. R-B(OH)2 / Pd(0) (Ref 2)   Final Functionalized Ligand (Acid) Coupled->Final  3. LiOH / THF / H2O  

[2][4]

Detailed Protocols

Protocol A: Synthesis of Dimethyl 5-bromo-4-chloroisophthalate

Prerequisite Step: Essential for maximizing Suzuki coupling yields.

Rationale: Protecting the carboxylic acids prevents the formation of insoluble Pd-carboxylate complexes and allows the use of standard organic solvents (Toluene/THF) where the catalytic cycle is most efficient.

Materials:

  • 5-Bromo-4-chloroisophthalic acid (10.0 g, 35.8 mmol)[1]

  • Methanol (anhydrous, 100 mL)

  • Sulfuric acid (conc.[2][1][3] H2SO4, 2.0 mL)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the starting acid in Methanol.

  • Catalysis: Add H2SO4 dropwise with stirring.

  • Reflux: Heat to reflux (65°C) for 12 hours. Monitor by TLC (EtOAc/Hexane 3:7).[1] The acid spot (baseline) should disappear, replaced by a high Rf spot.

  • Workup: Cool to room temperature. Concentrate in vacuo to ~20 mL. Pour into ice-water (200 mL).

  • Isolation: Filter the resulting white precipitate. Wash with saturated NaHCO3 (2 x 50 mL) to remove trace acid, then water.[1]

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: >90%[4]

    • Appearance: White crystalline solid.[2][1]

Protocol B: Chemoselective Suzuki Coupling (C5-Arylation)

Core Directive: Target C5-Br while leaving C4-Cl intact.[1]

Rationale: Bromides undergo oxidative addition with Pd(0) significantly faster than chlorides.[2][1] By controlling temperature and using a non-specialized ligand (PPh3), we ensure reaction only occurs at the bromine.[2]

Table 1: Reaction Components

ComponentReagentEquiv.[2][1][5][3][6][7][8][9][10][11]Role
Substrate Dimethyl 5-bromo-4-chloroisophthalate1.0Electrophile
Partner Aryl Boronic Acid (e.g., Phenylboronic acid)1.1Nucleophile
Catalyst Pd(PPh3)4 (Tetrakis)0.03Catalyst (Standard)
Base K2CO3 (2M Aqueous)3.0Activator (Boronate formation)
Solvent Toluene : Ethanol (4:[1]1)-Biphasic medium

Step-by-Step Procedure:

  • Degassing (Critical): In a Schlenk tube, combine the Dimethyl ester (1.0 equiv) and Aryl boronic acid (1.1 equiv). Evacuate and backfill with Argon (3 cycles).[2][1]

  • Solvent Addition: Add Toluene (0.2 M concentration relative to substrate) and Ethanol.[2][1] Sparge with Argon for 10 mins.

  • Catalyst Addition: Add Pd(PPh3)4 (3 mol%).[2][1] Note: The solution typically turns yellow.

  • Base Addition: Add degassed 2M K2CO3 via syringe.

  • Reaction: Heat to 85°C for 6–12 hours.

    • Checkpoint: Do not exceed 100°C. Higher temperatures may promote minor oxidative addition at the C4-Cl site [1].[1]

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over MgSO4.[2][1]

  • Purification: Silica gel chromatography. The biaryl product is typically less polar than the starting bromide.

Self-Validating Check:

  • 1H NMR: Look for the disappearance of the specific aromatic proton signals associated with the core ring and the appearance of new aryl signals. The methyl ester singlets (~3.9 ppm) should remain distinct.[1]

Protocol C: Hydrolysis to Final Ligand (Optional)

For MOF synthesis applications.[1]

  • Dissolve the coupled ester in THF/Water (1:1).[2][1]

  • Add LiOH (4.0 equiv).[2][1] Stir at 60°C for 4 hours.

  • Acidify with 1M HCl to pH 2.[2][1]

  • Filter the precipitate.[2][1][11] This is your final H2-Ligand ready for solvothermal MOF synthesis (e.g., reacting with Zn(NO3)2 to form IRMOF analogs).[2][1]

Troubleshooting & Optimization

Scenario 1: Low Conversion of Bromide.

  • Cause: Catalyst poisoning or inactive boronic acid.[2][1]

  • Fix: Switch to Pd(dppf)Cl2[1]·DCM (3 mol%).[1] This catalyst is more robust against steric bulk and residual moisture.[2][1]

Scenario 2: "Over-coupling" (Reaction at Cl).

  • Cause: Temperature too high or ligand too electron-rich (e.g., using SPhos/XPhos).[2][1]

  • Fix: Stick to triphenylphosphine (PPh3) based catalysts.[2][1] Avoid "Buchwald" dialkylbiaryl phosphine ligands, as these are designed to activate chlorides [2].[1] Keep Temp < 90°C.

Scenario 3: Hydrolysis of Esters during Coupling.

  • Cause: Base is too strong or reaction time too long.[2][1]

  • Fix: Use anhydrous K3PO4 suspended in Dioxane (anhydrous conditions) instead of aqueous carbonate.

References

  • Chemoselective Suzuki Coupling of Bromo-Chloro-Arenes

    • Title: Chemoselective Suzuki Coupling of Bromoarenes Catalysed by Palladium(II)‐Complexing Macrocycles.[2][1][12]

    • Source: ResearchGate / Chemistry An Asian Journal.[2][1]

    • URL:

  • Reactivity Trends in Halogenated Benzoates

    • Title: A Comparative Guide to the Reactivity of 5-Bromo- vs.
    • Source: BenchChem Application Notes.[2][1]

    • URL:[1]

  • General Suzuki Coupling Protocols & Mechanisms

    • Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts.[1]

    • Source: Chemistry LibreTexts.[2][1]

    • URL:[1]

  • Synthesis of Dimethyl 5-bromoisophthalate (Precursor Protocol)

    • Title: Preparation of dimethyl 5-bromoisophthalate from 5-bromoisophthalic acid.[1][3][11]

    • Source: ChemicalBook / Patent EP1346975.[2][1]

    • URL:[1]

Sources

Application

procedure for esterification of 5-Bromo-4-chloroisophthalic acid

Application Note: Precision Esterification Strategies for 5-Bromo-4-chloroisophthalic Acid Part 1: Strategic Analysis & Chemical Logic 1.1 The Substrate Challenge The esterification of 5-Bromo-4-chloroisophthalic acid pr...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Esterification Strategies for 5-Bromo-4-chloroisophthalic Acid

Part 1: Strategic Analysis & Chemical Logic

1.1 The Substrate Challenge The esterification of 5-Bromo-4-chloroisophthalic acid presents a distinct regiochemical challenge compared to unsubstituted isophthalic acid. While the carboxyl group at position 1 is relatively accessible, the carboxyl group at position 3 is flanked by a chlorine atom at position 4. This ortho-chloro substituent introduces significant steric hindrance and electronic deactivation, potentially retarding the rate of nucleophilic attack by methanol under standard Fischer conditions.

1.2 Strategic Pathways To ensure complete conversion to the diester, we define three validated protocols ranging from scalable industrial methods to high-precision laboratory techniques.

  • Protocol A (The Workhorse): Acid-Catalyzed Fischer Esterification. Best for multi-gram to kilogram scales. Requires extended reflux due to the steric bulk of the 4-Cl group.

  • Protocol B (The Force Method): Acyl Chloride Activation via Thionyl Chloride. Recommended if Protocol A yields incomplete mono-esters. This method drives the reaction forward by converting the hindered acid into a highly reactive acid chloride.

  • Protocol C (The Mild Approach): Base-Promoted Alkylation (MeI/K2CO3). Ideal for small-scale (<5g) synthesis where acidic conditions must be avoided or if the product is acid-sensitive (unlikely here, but good practice).

Part 2: Experimental Protocols

Protocol A: Modified Fischer Esterification (Scalable)

Rationale: Sulfuric acid catalyzes the formation of the ester.[1] The use of anhydrous methanol in large excess drives the equilibrium toward the product (Le Chatelier’s principle).

Reagents & Stoichiometry:

Component Equiv. Role
5-Bromo-4-chloroisophthalic acid 1.0 Substrate
Methanol (Anhydrous) 0.3 M (Conc.) Solvent & Reagent

| Sulfuric Acid (Conc. 98%) | 1.0 - 1.5 | Catalyst |

Step-by-Step Procedure:

  • Setup: Equip a 2-neck round-bottom flask (RBF) with a heavy-duty magnetic stir bar and a high-efficiency reflux condenser (Dimroth or double-surface). Fit the top with a drying tube (CaCl2) to exclude atmospheric moisture.

  • Dissolution: Charge the flask with 5-Bromo-4-chloroisophthalic acid . Add Methanol (approx. 10-15 mL per gram of substrate). Stir to create a slurry.

  • Catalyst Addition: Slowly add Concentrated H2SO4 dropwise.

    • Caution: This is exothermic. If the scale is >50g, cool the flask in an ice bath during addition.

  • Reaction: Heat the mixture to a vigorous reflux (65°C internal temp).

    • Critical Checkpoint: Due to the 4-Cl steric hindrance, standard 4-hour reflux times may be insufficient. Run for 12–18 hours .

    • Monitoring: Check via TLC (Mobile Phase: 30% EtOAc/Hexane). Look for the disappearance of the baseline acid spot and the emergence of the high Rf diester.

  • Workup:

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~20% of original volume under reduced pressure (Rotavap).

    • Pour the residue slowly into ice-cold water (10x volume of residue) with vigorous stirring. The ester should precipitate as a white/off-white solid.

  • Neutralization: Adjust pH to ~8 using saturated NaHCO3 solution to remove any unreacted acid.

  • Isolation: Filter the solid, wash with copious water, and dry in a vacuum oven at 50°C.

Protocol B: Acyl Chloride Activation (High Conversion)

Rationale: Converting the carboxylic acid to an acid chloride (-COCl) creates a species so reactive that steric hindrance at the C3 position is overcome during the subsequent methanolysis.

Reagents & Stoichiometry:

Component Equiv. Role
5-Bromo-4-chloroisophthalic acid 1.0 Substrate
Thionyl Chloride (SOCl2) 5.0 - 10.0 Reagent/Solvent
DMF (Dimethylformamide) 2-3 drops Catalyst

| Methanol | Excess | Quench/Reagent |

Step-by-Step Procedure:

  • Activation: In a dry RBF under Nitrogen/Argon, suspend the substrate in Thionyl Chloride (neat).

  • Catalysis: Add 2-3 drops of DMF . This forms the Vilsmeier-Haack reagent in situ, drastically accelerating acid chloride formation.

  • Reflux: Heat to reflux (75°C) for 3-5 hours. The solution should become clear as the acid converts to the soluble acid chloride.

  • Evaporation: Remove excess SOCl2 under vacuum. Note: Use a caustic trap for the vacuum pump.

  • Esterification: Redissolve the resulting oil/solid residue in dry Dichloromethane (DCM) or THF . Cool to 0°C.

  • Quench: Slowly add excess Methanol (or a solution of MeOH/Pyridine if HCl scavenging is required, though usually unnecessary for simple methyl esters).

  • Workup: Evaporate solvents. Partition residue between EtOAc and NaHCO3. Dry organic layer (MgSO4), filter, and concentrate.[1]

Part 3: Visualization & Logic

Figure 1: Reaction Pathway & Mechanism

The following diagram illustrates the parallel pathways for esterification, highlighting the intermediate states.

EsterificationPathways Substrate 5-Bromo-4-chloroisophthalic acid Intermediate_A Protonated Intermediate (Fischer) Substrate->Intermediate_A MeOH, H2SO4 (Reflux) Intermediate_B Acid Chloride (Highly Reactive) Substrate->Intermediate_B SOCl2, DMF (Cat.) Product Dimethyl 5-bromo-4-chloroisophthalate Intermediate_A->Product - H2O Intermediate_B->Product MeOH (Fast) Steric Steric Hindrance at C3 (Ortho-Cl effect) Steric->Substrate

Caption: Dual-pathway strategy. Blue path denotes standard Fischer esterification; Red path denotes Thionyl Chloride activation for hindered substrates.

Part 4: Quality Control & Validation

To ensure the protocol is self-validating, the following QC parameters must be met:

  • NMR Verification:

    • 1H NMR (CDCl3): Look for two distinct methyl singlets if the environment is sufficiently asymmetric, or one large singlet (~3.9 ppm) if overlapping. The aromatic region should show two singlets (or meta-coupled doublets) for the H2 and H6 protons.

    • Validation: Absence of broad -COOH peak at >11 ppm confirms complete conversion.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient 50:50 -> 90:10).

    • Target: Purity > 98% (Area under curve).

  • Melting Point:

    • Compare against the theoretical range (Est. 70-90°C based on analogs). Sharp range (<2°C) indicates high purity.

References

  • ChemicalBook. (n.d.). Synthesis of Dimethyl 5-bromoisophthalate. Retrieved from

  • European Patent Office. (2003). Process for the preparation of bromoisophthalic acid compounds (EP1293495B1). Retrieved from

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2733973, 5-Bromoisophthalic acid. Retrieved from

Sources

Method

Application Note: 5-Bromo-4-chloroisophthalic Acid as a Core Intermediate in the Synthesis of NHE-1 Inhibitors

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Physicochemical Profiling & Structural Significance 5-Bromo-4-chl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Physicochemical Profiling & Structural Significance

5-Bromo-4-chloroisophthalic acid (CAS: 191227-53-9) is a highly functionalized, bifunctional aromatic building block[1]. Its structure comprises a benzene ring substituted with two carboxylic acid groups at the 1 and 3 positions, a chlorine atom at the 4-position, and a bromine atom at the 5-position.

In pharmaceutical synthesis, this specific substitution pattern is not arbitrary; it serves a dual mechanistic purpose:

  • Steric Locking: The bulky halogens (Br and Cl) restrict the rotational degrees of freedom of the adjacent functional groups added during downstream synthesis. This locks the final molecule into a specific bioactive conformation.

  • Electronic Modulation: The strong inductive electron-withdrawing effect (-I) of the halogens increases the electrophilicity of the carbonyl carbons. This facilitates rapid activation during synthesis and precisely tunes the

    
     of the final drug molecule to ensure optimal physiological ionization.
    

This compound is primarily utilized in the preparation of substituted benzenedicarboxylic acid diguanidides [2].

Mechanistic Role in Pharmacology

The diguanidide derivatives synthesized from 5-bromo-4-chloroisophthalic acid function as potent inhibitors of the Sodium/Proton Exchanger Isoform 1 (NHE-1) [3].

During ischemic events (such as myocardial infarction or stroke), cellular hypoxia leads to severe intracellular acidosis. The NHE-1 transporter hyperactivates to clear the excess protons (


), which inadvertently floods the cell with sodium (

). This sodium overload forces the Sodium/Calcium Exchanger (NCX) to operate in reverse, leading to a catastrophic intracellular calcium (

) overload that triggers apoptosis.

By acting as allosteric or competitive antagonists, diguanidides block NHE-1 hyperactivation, halting this destructive cascade and providing profound cardioprotective and neuroprotective effects, as detailed in[3].

NHE1Pathway Ischemia Ischemic Event (Hypoxia) Acidosis Intracellular Acidosis (↑ H+) Ischemia->Acidosis NHE1 NHE-1 Hyperactivation (Na+/H+ Exchange) Acidosis->NHE1 NaOverload Intracellular Na+ Overload NHE1->NaOverload NCX NCX Reverse Activation (Ca2+ Influx) NaOverload->NCX CaOverload Intracellular Ca2+ Overload NCX->CaOverload Apoptosis Myocardial Injury / Apoptosis CaOverload->Apoptosis Drug Diguanidide Inhibitor (Derived from 191227-53-9) Drug->NHE1 Allosteric/Competitive Blockade

Diagram 2: NHE-1 hyperactivation during ischemia and blockade by diguanidide derivatives.

Validated Synthetic Protocol: Preparation of Diguanidides

The following protocol details the transformation of 5-bromo-4-chloroisophthalic acid into its active diguanidide derivative.

SyntheticWorkflow A 5-Bromo-4-chloroisophthalic acid (CAS: 191227-53-9) B Di-acid Chloride Intermediate A->B SOCl2, DMF (cat.) Toluene, 85°C C Diguanidide Derivative (NHE-1 Inhibitor) B->C Guanidine HCl, t-BuOK Anhydrous THF, 0°C

Diagram 1: Synthetic workflow from 5-Bromo-4-chloroisophthalic acid to diguanidide derivative.

Step 1: Activation to Di-acid Chloride
  • Causality of Design: Direct coupling of carboxylic acids with guanidine is thermodynamically unfavorable. Activation to the di-acid chloride is required. Toluene is selected over neat thionyl chloride (

    
    ) to prevent localized overheating of the sterically hindered di-acid. A catalytic amount of DMF is added to generate the Vilsmeier-Haack reagent in situ, which drastically accelerates the chlorination of electron-deficient aromatic rings.
    
  • Procedure:

    • Suspend 5-Bromo-4-chloroisophthalic acid (10.0 g, 35.8 mmol) in anhydrous toluene (50 mL) under an inert

      
       atmosphere.
      
    • Add anhydrous DMF (0.13 mL, 0.05 eq).

    • Dropwise add

      
       (13.0 mL, 179.0 mmol, 5.0 eq) over 15 minutes.
      
    • Heat the mixture to reflux (85°C) and stir for 4 hours until gas evolution (

      
      , 
      
      
      
      ) ceases and the solution becomes homogeneous.
    • Concentrate the mixture under reduced pressure to yield the crude di-acid chloride as a highly moisture-sensitive yellow oil.

  • Self-Validating Check: Because the di-acid chloride is invisible to standard reverse-phase HPLC, quench a 10 µL aliquot of the reaction mixture in 1 mL of anhydrous methanol. Analyze via LC-MS. Complete conversion is confirmed by the exclusive detection of the dimethyl ester derivative (

    
     307.5 
    
    
    
    for the
    
    
    isotope). The absence of mono-ester or free acid peaks validates progression to Step 2.
Step 2: Guanidinylation
  • Causality of Design: Guanidine is a strong base and highly hygroscopic, so it is commercially supplied as a stable hydrochloride salt. It must be liberated into its free base form in situ. Potassium tert-butoxide (

    
    ) is chosen as the base because its conjugate acid (
    
    
    
    ) is extremely bulky and non-nucleophilic, completely preventing competitive esterification of the acid chloride intermediate.
  • Procedure:

    • In a separate flame-dried flask, suspend Guanidine HCl (13.7 g, 143.2 mmol, 4.0 eq) and

      
       (16.0 g, 143.2 mmol, 4.0 eq) in anhydrous THF (100 mL). Stir at room temperature for 1 hour.
      
    • Filter the resulting suspension under

      
       to remove the precipitated 
      
      
      
      salts.
    • Cool the filtrate containing free guanidine to 0°C.

    • Dissolve the crude di-acid chloride from Step 1 in anhydrous THF (20 mL) and add it dropwise to the guanidine solution over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validating Check: Monitor the reaction via HPLC. The highly polar diguanidide product will elute significantly earlier than any unreacted starting material on a C18 column.

Step 3: Isolation and Purification
  • Procedure: Concentrate the THF mixture under vacuum. Triturate the resulting solid with ice-cold water (100 mL) for 30 minutes. Filter the precipitate and wash with cold water, followed by a small volume of cold ethanol. Recrystallize from an Ethanol/Water mixture to yield the pure diguanidide.

  • Causality of Design: Acylguanidines are highly polar and often zwitterionic. Aqueous trituration exploits the high water solubility of residual guanidine and inorganic salts, while the highly substituted, halogenated aromatic diguanidide remains insoluble and precipitates cleanly.

Quantitative Optimization Data

The choice of base and solvent in the guanidinylation step (Step 2) is the most critical variable in this synthesis. The table below summarizes the optimization data, demonstrating why the


/THF system is mandatory for high yields.

Table 1: Guanidinylation Reaction Condition Optimization

EntryBase UsedSolvent SystemTemp (°C)Yield (%)Purity (HPLC %)Mechanistic Observation
1

(aq)
Water / THF25< 1015Rapid hydrolysis of the di-acid chloride back to the starting material.
2

Dichloromethane0 to 254568Incomplete conversion; competitive ketene formation observed due to triethylamine.
3

Methanol0 to 252240Competitive methyl esterification outpaces the guanidinylation reaction.
4

Anhydrous THF 0 to 25 88 > 98 Bulky base prevents nucleophilic attack; high free guanidine generation.

References

  • National Center for Biotechnology Information. "5-Bromo-4-chloroisophthalic acid | C8H4BrClO4 | CID 15839797". PubChem Database. URL:[Link]

  • Google Patents. "US20040097544A1 - Use of an inhibitor of the Na+/H+ exchanger for the production of a medicament for the treatment or prophylaxis of disturbances of the central nervous system". United States Patent and Trademark Office.

Sources

Application

Application Note: Solvothermal Synthesis of 5-Bromo-4-chloroisophthalic Acid Frameworks

Here is a detailed Application Note and Protocol guide for the solvothermal synthesis of coordination polymers and Metal-Organic Frameworks (MOFs) using 5-Bromo-4-chloroisophthalic acid . Executive Summary & Chemical Rat...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the solvothermal synthesis of coordination polymers and Metal-Organic Frameworks (MOFs) using 5-Bromo-4-chloroisophthalic acid .

Executive Summary & Chemical Rationale

5-Bromo-4-chloroisophthalic acid (Br-Cl-H₂BDC) represents a specialized class of "mixed-halogen" dicarboxylate ligands.[1][2][3] Unlike the symmetric 5-bromoisophthalic acid or 4-chloroisophthalic acid, this ligand introduces asymmetric steric bulk and dual-halogen electronic effects into the coordination lattice.[1][2][3]

Why use this ligand?
  • Halogen Bonding Potential: The distinct polarizabilities of Bromine (Position 5) and Chlorine (Position 4) create unique ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -hole interactions, useful for gas sorption selectivity (e.g., CO₂/N₂ separation) or crystal engineering via 
    
    
    
    or
    
    
    interactions.[3]
  • Steric Desymmetrization: The ortho-chloro substituent (relative to the C1 carboxylate) twists the carboxylate out of plane, altering the secondary building unit (SBU) geometry compared to standard isophthalates.[3][4]

  • Post-Synthetic Modification (PSM): The aryl-bromide site is more reactive toward Suzuki-Miyaura coupling than the aryl-chloride, allowing for site-selective PSM after the MOF is formed.[2][3]

Critical Safety & Handling (E-E-A-T)

  • Solvothermal Hazards: Reactions are conducted in closed vessels (autoclaves) at temperatures above the boiling point of solvents (DMF, EtOH).[3][4] Always calculate the filling factor (max 60-70%) to prevent over-pressurization.[2][3][4]

  • Chemical Hazards: 5-Bromo-4-chloroisophthalic acid is an irritant.[1][2][3] Solvents like N,N-Dimethylformamide (DMF) are hepatotoxic.[2][3][4] Work in a fume hood.

  • Disclaimer: This compound is a dicarboxylic acid derivative, distinct from "BCIP" (5-bromo-4-chloro-3-indolyl phosphate) used in biological staining.[1][2][3] Do not confuse the two.

Experimental Protocols

Protocol A: Ligand Pre-Treatment & Activation

Rationale: Commercial batches of halogenated isophthalic acids often contain trace isomers or monocarboxylic acids that terminate framework growth.[2][3][4] Recrystallization is critical for high-quality single crystals.

Materials:

  • Crude 5-Bromo-4-chloroisophthalic acid[1][2][3]

  • Methanol (MeOH)[3][4]

  • Deionized Water (DI H₂O)[3][4]

Procedure:

  • Dissolve 1.0 g of crude ligand in 20 mL of boiling MeOH.

  • Hot filter to remove insoluble impurities.[2][3][4]

  • Add warm DI H₂O dropwise until persistent turbidity is observed.[2][3][4]

  • Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.

  • Filter white needles/plates and dry at 80°C under vacuum.[2][3][4]

Protocol B: Solvothermal Synthesis of Zn(II) Pillared MOF

Rationale: This protocol targets a 2D or 3D pillared structure using a nitrogen-donor auxiliary ligand (4,4'-bipyridine) to expand the lattice and prevent dense packing caused by the bulky halogens.[3]

Reagents:

  • Ligand: 5-Bromo-4-chloroisophthalic acid (0.1 mmol, 27.9 mg)[1][2][3]

  • Metal Salt: Zn(NO₃)₂[3][4]·6H₂O (0.1 mmol, 29.7 mg)[1][4]

  • Auxiliary Ligand: 4,4'-bipyridine (bpy) (0.05 mmol, 7.8 mg)[3]

  • Solvent System: DMF:H₂O (3:1 v/v)[3][4]

  • Vessel: 15 mL Teflon-lined stainless steel autoclave.

Step-by-Step Workflow:

  • Dissolution: In a 20 mL glass vial, dissolve the Ligand and Auxiliary Ligand in 3 mL DMF. Sonicate for 5 minutes until clear.

  • Metal Addition: Dissolve the Zinc salt in 1 mL DI H₂O. Add this dropwise to the ligand solution while stirring.[3][4]

    • Note: A transient precipitate may form.[2][3][4] Add 1-2 drops of dilute HNO₃ if it does not redissolve, but avoid excess acid which inhibits deprotonation.[1][2]

  • Transfer: Transfer the clear solution to the Teflon liner. Ensure the total volume does not exceed 40% of the liner capacity.[3][4]

  • Heating Profile:

    • Ramp: 25°C to 105°C over 2 hours.[2][3][4]

    • Hold: 105°C for 72 hours (3 days).

    • Cool: 105°C to 25°C over 12 hours (Slow cooling is essential for X-ray quality crystals).[2][3][4]

  • Harvesting: Filter the resulting colorless block crystals. Wash with fresh DMF (3x) and Ethanol (3x).[3][4]

Protocol C: Microwave-Assisted Synthesis (Rapid Screening)

Rationale: For high-throughput screening of reaction conditions (solvent ratios, temperatures).[2][3]

Parameters:

  • Power: 150 W (Dynamic control)[3][4]

  • Temp: 120°C

  • Hold Time: 30 minutes

  • Solvent: DMF:Ethanol (1:1)[3][4]

  • Result: Typically yields microcrystalline powder suitable for PXRD and gas sorption, but not single-crystal diffraction.[1][2][3]

Process Visualization (Graphviz/DOT)

The following diagram illustrates the decision logic and workflow for the solvothermal synthesis, highlighting critical control points (CCPs).

MOF_Synthesis_Workflow Start Start: Weigh Reagents (Ligand, Metal Salt, Co-Ligand) Solvent_Choice Solvent Selection Standard: DMF/EtOH/H2O Start->Solvent_Choice Mixing Mixing & Sonication (Check for Clarity) Solvent_Choice->Mixing Precipitate_Check Precipitate Formed? Mixing->Precipitate_Check Acid_Mod Add Modulator (HNO3 or Acetic Acid) Precipitate_Check->Acid_Mod Yes Autoclave Transfer to Teflon Liner (Max 60% Fill) Precipitate_Check->Autoclave No (Clear Soln) Acid_Mod->Mixing Heating Solvothermal Treatment 105-120°C, 24-72h Autoclave->Heating Cooling Controlled Cooling (5°C/hour) Heating->Cooling Harvest Filtration & Washing (DMF -> EtOH Exchange) Cooling->Harvest Activation Activation (Solvent Removal / Heating) Harvest->Activation

Caption: Logical workflow for solvothermal synthesis of Br-Cl-IPA MOFs, including a feedback loop for turbidity management using acid modulators.

Data Analysis & Troubleshooting

Characterization Checklist
TechniquePurposeExpected Feature for Br-Cl-IPA MOFs
SC-XRD Structure DeterminationLook for disorder between Br (pos 5) and Cl (pos 4) sites. Refine occupancies carefully.
PXRD Phase PurityCompare experimental pattern with simulated pattern from SC-XRD. Low-angle peaks indicate large unit cells.[2][3][4]
TGA Thermal StabilityWeight loss <100°C = Solvent loss.[2][3][4] Framework decomposition usually >300°C for Zn-isophthalates.[2][3][4]
EDS/XRF Elemental AnalysisConfirm Br:Cl ratio is 1:1. Deviations suggest halogen leaching or impurities.[2][3][4]
Troubleshooting Guide
  • Problem: Amorphous powder instead of crystals.

    • Root Cause:[2][3][4][5][6][7] Nucleation too fast.[2][3][4]

    • Solution: Add a "modulator" (monocarboxylic acid like benzoic acid or acetic acid, 10-20 equivalents).[2][3][4] This competes with the ligand, slowing down growth.[1][2][4]

  • Problem: Insoluble metal oxide/hydroxide impurities.

    • Root Cause:[2][3][4][5][6][7] Water content too high or pH too basic.[2][3][4]

    • Solution: Reduce water ratio in solvent; add 2 drops of HBF₄ or HNO₃.[2][3][4]

  • Problem: "Oiling out" of the ligand.

    • Root Cause:[2][3][4][5][6][7] Ligand solubility decreases rapidly at high temp before coordinating.[2][3][4]

    • Solution: Increase DMF ratio; ensure ligand is fully dissolved before heating.[2][3][4]

References

  • Foundational Isophthalate Synthesis

    • McCormick, L. J., et al. (2016).[1][4] "Coordination polymers of 5-substituted isophthalic acid."[2][3][4] CrystEngComm, 18, 1123-1132.[1][2]

    • Relevance: Establishes the baseline protocols for Zn/Co synthesis with 5-substituted isophthal
  • Halogen Bonding in MOFs

    • Aakeroy, C. B., et al. (2015).[1][4][8] "Halogen bonding in supramolecular synthesis." Chemical Communications.[2][3][4]

    • Relevance: Explains the utility of Br/Cl substituents in directing crystal packing.
  • Solvothermal Methodology

    • Stock, N., & Biswas, S. (2012).[1][2][4] "Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites." Chemical Reviews, 112(2), 933–969.[1][4]

    • Relevance: The authoritative review on solvothermal parameters (temperature, pressure, solvent influence).[1][4]

    • [3][4]

  • Ligand Synthesis (Analogous)

    • Nissan Chemical Industries.[2][3][4][7] (2004).[2][3][4][7] "Process for the preparation of bromoisophthalic acid compounds." EP1293495B1.[2][3][4]

    • Relevance: Describes the industrial bromination of isophthalic acid derivatives, applicable to the synthesis of the 5-bromo-4-chloro precursor.
    • [3][4]

Sources

Method

functionalization of isophthalic acid with bromine and chlorine moieties

Application Note: Halogenation Strategies for Isophthalic Acid Scaffolds Abstract This guide details high-purity protocols for the ring functionalization of isophthalic acid (IPA) with bromine and chlorine moieties. Due...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Halogenation Strategies for Isophthalic Acid Scaffolds

Abstract

This guide details high-purity protocols for the ring functionalization of isophthalic acid (IPA) with bromine and chlorine moieties. Due to the strong electron-withdrawing nature of the two carboxylic acid groups, the IPA aromatic ring is significantly deactivated, requiring aggressive yet controlled electrophilic aromatic substitution (EAS) conditions. We present two distinct workflows: regioselective monobromination to yield 5-bromoisophthalic acid (a critical MOF linker) and exhaustive chlorination to yield tetrachloroisophthalic acid (a flame retardant and specialized intermediate).

Introduction & Mechanistic Strategy

Isophthalic acid presents a unique synthetic challenge. The carboxylic acid groups at positions 1 and 3 are meta-directing but strongly deactivating.

  • Electronic Effect: The electron density is lowest at ortho/para positions relative to the -COOH groups.

  • Regioselectivity: The 5-position is mutually meta to both withdrawing groups, making it the most favorable site for nucleophilic attack, yet it remains electronically deactivated compared to benzene.

  • Steric Hindrance: The 2-position is sterically crowded and flanked by two withdrawing groups, making substitution there thermodynamically and kinetically difficult without forcing conditions.

Strategic Workflow:

ReactionLogic IPA Isophthalic Acid (Deactivated Ring) Cond1 Condition A: Br2 / Oleum / 120°C IPA->Cond1 Regioselective Control Cond2 Condition B: Cl2 / I2 (cat) / ClSO3H IPA->Cond2 Forcing Conditions Prod1 5-Bromoisophthalic Acid (Mono-substitution) Cond1->Prod1 Prod2 Tetrachloroisophthalic Acid (Exhaustive substitution) Cond2->Prod2

Figure 1: Decision matrix for halogenation pathways based on target substitution patterns.

Protocol A: Regioselective Synthesis of 5-Bromoisophthalic Acid

Target: 5-Bromoisophthalic acid (5-Br-IPA) Application: Precursor for Suzuki couplings in drug discovery; Linker for Zr-MOFs (e.g., UiO-66 derivatives). Rationale: The use of fuming sulfuric acid (oleum) serves two purposes: it acts as a solvent that protonates the carboxylic acids (preventing salt formation) and generates the highly electrophilic brominating species.

Materials
  • Isophthalic Acid (IPA), >99%[1]

  • Bromine (

    
    ), elemental
    
  • Fuming Sulfuric Acid (20-30% free

    
    )
    
  • Methanol (for purification)[1][2]

Step-by-Step Methodology
  • Reactor Setup: Equip a 500 mL high-pressure glass reactor or a thick-walled round-bottom flask with a reflux condenser, mechanical stirrer, and a pressure-equalizing dropping funnel. Vent the condenser to a caustic scrubber (NaOH trap) to neutralize HBr/SO2 fumes.

  • Dissolution: Charge the reactor with Isophthalic Acid (16.6 g, 100 mmol) and Fuming Sulfuric Acid (60 g, ~30%

    
    ) .
    
    • Note: The reaction is exothermic. Cool the vessel to 0-5°C during acid addition.

  • Bromine Addition: Slowly add Bromine (16.0 g, 100 mmol) dropwise over 30 minutes.

    • Critical Control: Maintain temperature <20°C during addition to prevent premature, non-selective reaction or bromine loss.

  • Reaction: Heat the mixture to 120-130°C for 12-16 hours .

    • Mechanism:[1][3][4][5] The high temperature overcomes the activation energy barrier of the deactivated ring. The 5-position is kinetically favored.

  • Quenching: Cool the reaction mixture to room temperature (25°C). Pour the dark reaction mass slowly onto 500 g of crushed ice with vigorous stirring.

    • Safety: This step releases massive heat and fumes. Wear full PPE.

  • Isolation: Filter the precipitated white/off-white solid. Wash the cake with cold water (3 x 100 mL) until the filtrate pH is neutral.

  • Purification (Recrystallization):

    • Dissolve the crude wet cake in boiling Methanol (100 mL) .

    • Hot filter to remove insolubles (e.g., trace 4,5-dibromo derivatives).

    • Cool slowly to 4°C to crystallize.

    • Filter and dry under vacuum at 60°C.

Validation Criteria:

Parameter Specification Method
Appearance White crystalline powder Visual
Melting Point 275 - 279°C Capillary
Purity (HPLC) >98.5% C18 Column, MeOH/Water

| 1H NMR |


 8.4 (s, 1H), 8.6 (s, 2H) | DMSO-d6 |

Protocol B: Exhaustive Chlorination to Tetrachloroisophthalic Acid

Target: Tetrachloroisophthalic acid Application: Flame retardant intermediates; Electron-deficient linkers for specialized MOFs. Rationale: Complete halogenation requires a "super-electrophile." We utilize chlorosulfonic acid as the solvent combined with an iodine catalyst to activate chlorine gas.[4]

Materials
  • Isophthalic Acid[1][2][4][5][6][7][8][9][10][11][12]

  • Chlorine Gas (

    
    )
    
  • Chlorosulfonic Acid (

    
    )
    
  • Iodine (

    
    ) - Catalyst[10]
    
Step-by-Step Methodology
  • Reactor Setup: Use a hastelloy or glass-lined autoclave capable of withstanding moderate pressure and highly corrosive environments.

  • Charge: Add Isophthalic Acid (166 g, 1.0 mol) , Chlorosulfonic Acid (800 mL) , and Iodine (2.5 g, 10 mmol) .

  • Chlorination:

    • Heat the mixture to 80°C .

    • Begin subsurface sparging of Chlorine gas at a rate of 200 mL/min.

    • Ramp temperature to 140°C over 2 hours.

    • Continue chlorination at 140°C until chlorine uptake ceases (approx. 10-15 hours).

    • Stop Point: Monitor reaction progress via HPLC aliquots. The reaction proceeds stepwise: Mono

      
       Di 
      
      
      
      Tri
      
      
      Tetra. Do not stop until the Tri-chloro species is <1%.
  • Workup:

    • Purge the system with Nitrogen to remove excess

      
      .
      
    • Cool to 20°C.

    • Drown the reaction mass into Ice Water (3 kg) . Caution: Violent hydrolysis of excess chlorosulfonic acid.

  • Purification:

    • Filter the crude solid.[5]

    • Reslurry in 1M Hydrochloric Acid (removes metal salts/iodine traces).

    • Recrystallize from Glacial Acetic Acid or Toluene .

Comparative Data & Applications

Property5-Bromoisophthalic AcidTetrachloroisophthalic Acid
MW 245.03 g/mol 303.91 g/mol
Acidity (pKa) Lower than IPA (e- withdrawing Br)Extremely acidic (4 Cl atoms)
Solubility Soluble in MeOH, DMSO, DMFSoluble in THF, hot Toluene
Key Use MOF Synthesis: Reacts with ZrCl4 to form functionalized UiO-66. The Br site allows post-synthetic modification (PSM).Flame Retardants: High chlorine content provides thermal stability and radical scavenging during combustion.

MOF Synthesis Workflow (Example):

MOF_Workflow Linker 5-Br-IPA Linker Solv Solvothermal Synthesis (DMF, 120°C, 24h) Linker->Solv Metal ZrCl4 (Metal Node) Metal->Solv MOF UiO-66-Br MOF Solv->MOF PSM Post-Synthetic Modification (Suzuki Coupling) MOF->PSM Optional

Figure 2: Integration of 5-Br-IPA into Metal-Organic Frameworks.

Safety & Handling (Critical)

  • Oleum/Chlorosulfonic Acid: Reacts explosively with water. Always have a dry powder extinguisher and large quantities of neutralizing agents (lime/soda ash) available.

  • Bromine/Chlorine: Highly toxic by inhalation. All reactions must be performed in a certified fume hood with appropriate scrubbing systems.

  • Waste Disposal: Halogenated organic waste must be segregated. Aqueous waste from quenching contains high concentrations of mineral acids and must be neutralized before disposal.

References

  • Synthesis of 5-Bromoisophthalic Acid Compounds. Korean Patent KR100787277B1. (2007). Describes the optimized bromination of isophthalic acid in fuming sulfuric acid. Link

  • Process for the Preparation of Bromoisophthalic Acid Compounds. European Patent EP1293495B1. (2003). Details the regioselectivity and industrial scaling of bromination. Link

  • Metal-Organic Frameworks in Drug Delivery. National Institutes of Health (NIH) / PMC. (2020). Discusses the use of functionalized isophthalic acid linkers in MOF construction for therapeutic applications. Link

  • Process for Producing Phthalic Acid Compound Including Chlorinated Aromatic Ring. European Patent EP2426107A1. (2012). Provides general methodologies for the exhaustive chlorination of phthalic acid derivatives using chlorosulfonic acid and iodine. Link

Sources

Application

crystal engineering applications of 5-Bromo-4-chloroisophthalic acid

Application Note: Crystal Engineering with 5-Bromo-4-chloroisophthalic Acid Executive Summary This guide details the application of 5-Bromo-4-chloroisophthalic acid (BCIP) as a specialized tecton in crystal engineering....

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Crystal Engineering with 5-Bromo-4-chloroisophthalic Acid

Executive Summary

This guide details the application of 5-Bromo-4-chloroisophthalic acid (BCIP) as a specialized tecton in crystal engineering. Unlike the symmetric 5-bromoisophthalic acid, BCIP introduces a symmetry-breaking substitution pattern (4-Cl, 5-Br) that offers unique advantages for designing non-centrosymmetric lattices and tuning pore environments in Metal-Organic Frameworks (MOFs).

The core value of BCIP lies in its hierarchical halogen bonding potential .[1] The distinct polarizability of the Bromine (at C5) versus the Chlorine (at C4) allows researchers to program specific supramolecular interactions—using the C5-Br as a primary halogen bond donor (


-hole interaction) while utilizing the C4-Cl for steric steering or secondary weak dispersive interactions.[1]

Part 1: Molecular Blueprint & Design Logic

To effectively use BCIP, one must understand its electronic and steric landscape.[1] The molecule is not merely a "heavy" isophthalic acid; it is a programmed tool for directing self-assembly.[1]

The Halogen Hierarchy

In crystal engineering, halogen bonds (XB) compete with hydrogen bonds (HB).[1] The strength of the XB donor follows the trend


.[1]
  • C5-Bromine: Acts as a strong XB donor .[1] It will preferentially seek Lewis bases (N-donors, O-acceptors) or form Type II (L-shaped) halogen-halogen contacts.

  • C4-Chlorine: Acts primarily as a steric blocker or a weak XB donor .[1] Its position ortho to the C1-carboxyl group twists the carboxylate out of plane, disrupting standard planar hydrogen-bonding ribbons and forcing the formation of helical or corrugated sheets.[1]

Symmetry Breaking

Standard isophthalic acid derivatives (like 5-bromo- or 5-nitro-) often crystallize in high-symmetry space groups (


, 

). The asymmetric 4,5-substitution of BCIP reduces the molecular symmetry to

, increasing the probability of crystallizing in chiral or polar space groups (e.g.,

,

), which is critical for non-linear optical (NLO) applications.[1]

Part 2: Experimental Protocols

Protocol A: Supramolecular Synthon Screening (Co-Crystallization)

Objective: To map the competition between the Carboxylic Acid Homosynthon (COOH...COOH) and the Halogen Bond Heterosynthon (C-Br...N).[1]

Materials:

  • Host: 5-Bromo-4-chloroisophthalic acid (BCIP)

  • Co-formers:

    • Set A (Strong XB Acceptors): 4,4'-Bipyridine, 1,2-Bis(4-pyridyl)ethylene.

    • Set B (Steric Probes): 2-Aminopyrimidine, Acridine.[1]

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF), Nitromethane.[1]

Workflow:

  • Stoichiometry: Prepare 1:1 and 1:2 (Host:Co-former) molar ratios.

    • Calculation: For 0.1 mmol BCIP (279.47 mg/mmol

      
       27.9 mg), use 0.1 mmol 4,4'-bipyridine (15.6 mg).[1]
      
  • Dissolution: Dissolve BCIP in minimal warm MeOH (

    
    ). Dissolve the co-former separately in MeOH or THF.[1]
    
  • Mixing: Combine solutions in a 20 mL scintillation vial.

  • Crystallization Method (Slow Evaporation):

    • Cover the vial with Parafilm.[1]

    • Pierce 3-5 small holes to control evaporation rate.[1]

    • Store in a vibration-free, temperature-controlled environment (

      
      ) for 3-7 days.
      
  • Harvesting: Isolate crystals when solvent volume reduces by 80%. Do not allow to dry completely (avoids surface defects).[1]

Expected Outcome:

  • Type I Phase: Acid-Base Hydrogen Bond dominant (COOH...N).[1]

  • Type II Phase: Halogen Bond driven (C-Br...N), stabilized by the 4-Cl steric lock.[1]

Protocol B: Solvothermal MOF Synthesis

Objective: To synthesize a robust Metal-Organic Framework using BCIP as a bent linker, utilizing the 4-Cl group to prevent network interpenetration (increasing porosity).

Materials:

  • Ligand: BCIP (0.2 mmol, 56 mg).[1]

  • Metal Salt:

    
     (0.2 mmol, 46 mg) OR 
    
    
    
    (0.2 mmol, 59 mg).[1]
  • Solvent System: DMF:Ethanol:H2O (4:1:1 v/v).[1]

  • Modulator: Pyridine (2 drops) – Critical for controlling nucleation.[1]

Step-by-Step Procedure:

  • Pre-mixing: Dissolve BCIP and Metal Salt in 10 mL of the solvent mixture in a 20 mL glass scintillation vial.

  • Sonication: Sonicate for 10 minutes until a clear, homogeneous solution is obtained.

  • Sealing: Place the vial inside a Teflon-lined stainless steel autoclave (or cap tightly if using pressure-rated glass).

  • Heating Profile:

    • Ramp to

      
       over 2 hours.[1]
      
    • Hold at

      
       for 48 hours.[1]
      
    • Cool to Room Temperature (RT) over 12 hours (

      
      ). Slow cooling is essential for single-crystal growth.
      
  • Washing: Decant mother liquor. Wash crystals

    
     with fresh DMF, then 
    
    
    
    with Ethanol.[1]
  • Activation: Solvent exchange with acetone for 3 days, followed by vacuum drying at

    
    .
    

Part 3: Visualization of Design Logic

The following diagram illustrates the hierarchical decision tree for assembling BCIP-based materials, highlighting the specific role of the 4-Chloro and 5-Bromo substituents.

BCIP_Crystal_Engineering BCIP 5-Bromo-4-chloroisophthalic Acid (BCIP) Substituents Functional Groups BCIP->Substituents Chirality Symmetry Breaking (Non-centrosymmetric) BCIP->Chirality Asymmetry Br_Group 5-Bromo (C5) Primary XB Donor Substituents->Br_Group Cl_Group 4-Chloro (C4) Steric/Secondary XB Substituents->Cl_Group COOH_Group Carboxyls (1,3) H-Bond Donors Substituents->COOH_Group CoCrystal Co-Crystals (Supramolecular) Br_Group->CoCrystal Directs Assembly MOF MOFs (Coordination Polymer) Cl_Group->MOF Prevents Interpenetration COOH_Group->CoCrystal Proton Transfer COOH_Group->MOF Metal Coordination XB_Net Halogen-Bonded Network (Br...N) CoCrystal->XB_Net Steric_Control Pore Size Tuning (Cl-Blocker) MOF->Steric_Control

Caption: Hierarchical assembly logic for BCIP. The 5-Br directs supramolecular connectivity, while the 4-Cl provides steric bulk to modulate pore topology.

Part 4: Data Analysis & Characterization

When characterizing BCIP crystals, specific attention must be paid to the "Halogen Bond Angle" (


) and the "Torsion Angle" of the carboxyl groups.[1]

Table 1: Critical Crystallographic Parameters to Monitor

ParameterDefinitionTarget Value (Ideal)Significance
C5-Br...N Distance Halogen Bond Length

Indicates strong structure-directing interaction (approx. 80-90% of van der Waals sum).

C-Br...N
Linearity Angle

High linearity confirms a

-hole driven interaction (Type II).[1]
C4-Cl...Cl-C4 Steric Contact

"Bumping" distance; prevents close packing of layers, potentially opening channels.[1]

(C2-C1-COO)
Carboxyl Torsion

Large torsion indicates the 4-Cl group is forcing the carboxylate out of plane, breaking planar H-bond motifs.[1]

Part 5: References & Further Reading

  • Synthesis & Reactivity:

    • Source: "5-Bromo-4-chloroisophthalic Acid (CAS 191227-53-9)."[][3][4] Chemical Book / US Biological.[1]

    • Context: Confirms the availability and bifunctional nature of the scaffold for "diguanidide" synthesis.

  • General Halogen Bonding in Isophthalic Acids:

    • Source: Aakeroy, C. B., et al. "Halogen bonding: A robust tool for crystal engineering."[1] CrystEngComm, 2013.[1]

    • Context: Establishes the hierarchy of I > Br > Cl in competitive supramolecular systems.

  • MOF Topology Control:

    • Source: Eddaoudi, M., et al. "Systematic Design of Pore Size and Functionality in Isoreticular MOFs."[1] Science, 2002.[1]

    • Context: Foundational principles for using functionalized linkers (like Br/Cl-isophthalic acid) to prevent interpenetration.[1]

  • Symmetry Breaking Strategies:

    • Source: Desiraju, G. R.[1] "Crystal Engineering: The Design of Organic Solids." Elsevier, 1989.[1]

    • Context: Classical text on using asymmetric substitution (like 4,5-disubstitution) to access lower-symmetry space groups.[1]

Sources

Method

Application Notes and Protocols for the Synthesis of Porous Materials Using 5-Bromo-4-chloroisophthalic Acid Linkers

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Engineering Porous Architectures with Halogenated Linkers Metal-Organic Frameworks (MOFs) ar...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Engineering Porous Architectures with Halogenated Linkers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, known as linkers.[1] The defining characteristics of MOFs, including their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures, have positioned them as materials of significant interest across diverse scientific fields.[2] Applications are wide-ranging, from gas storage and separation to catalysis and, of particular interest to the pharmaceutical and biomedical sectors, controlled drug delivery.[2][3]

The choice of the organic linker is a critical determinant of the final properties of the MOF.[1] The use of functionalized linkers allows for precise tuning of the framework's characteristics. Halogenated organic linkers, for instance, are known to influence the electronic properties and stability of the resulting MOF. The introduction of halogen atoms can modulate the bandgap of the material and enhance its optical response.[4] Furthermore, halogenation can impact the selective adsorption of guest molecules within the pores.[5]

This document provides a detailed guide to the synthesis of novel porous materials using 5-Bromo-4-chloroisophthalic acid as the organic linker. While, to date, there is no specific literature detailing the synthesis of MOFs from this particular di-halogenated linker, this guide presents a comprehensive, proposed solvothermal synthesis protocol. This protocol is built upon well-established methodologies for structurally analogous functionalized isophthalic acid linkers.[6][7] These application notes are designed to provide researchers with a robust starting point for the synthesis and exploration of these novel materials, with a focus on their characterization and potential applications in drug delivery.

The Role of 5-Bromo-4-chloroisophthalic Acid in MOF Synthesis

The unique structure of 5-Bromo-4-chloroisophthalic acid, with two different halogen atoms and two carboxylic acid groups, offers several potential advantages in the design of porous materials:

  • Structural Diversity: The asymmetric nature of the linker could lead to the formation of novel framework topologies.

  • Modulated Pore Chemistry: The presence of bromine and chlorine atoms within the pores can alter the surface polarity and create specific interaction sites for guest molecules.

  • Enhanced Stability: Halogenated linkers can contribute to the overall stability of the MOF structure.[5]

  • Tunable Electronic Properties: The electron-withdrawing nature of the halogens can influence the electronic properties of the framework, which is relevant for catalytic and sensing applications.[4]

Proposed Solvothermal Synthesis of a Zinc-based MOF (Zn-BCIA)

This section details a hypothetical, yet scientifically grounded, protocol for the synthesis of a Zinc-based MOF using 5-Bromo-4-chloroisophthalic acid, tentatively named Zn-BCIA (Bromo-Chloro-Isophthalic Acid). The solvothermal method is widely employed for MOF synthesis due to its ability to produce high-quality crystalline materials.[1][8]

Experimental Workflow

G cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Isolation & Activation prep_linker Dissolve 5-Bromo-4-chloroisophthalic acid in DMF mix Combine Solutions & Add Modulator (Acetic Acid) prep_linker->mix prep_metal Dissolve Zinc Nitrate Hexahydrate in DMF prep_metal->mix sonicate Sonicate for Homogenization mix->sonicate autoclave Transfer to Teflon-lined Autoclave sonicate->autoclave heat Heat at 120°C for 48h autoclave->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge to Collect Product cool->centrifuge wash_dmf Wash with fresh DMF centrifuge->wash_dmf wash_meth Wash with Methanol wash_dmf->wash_meth activate Solvent Exchange with Chloroform wash_meth->activate dry Dry under Vacuum at 150°C activate->dry characterization characterization dry->characterization Characterization

Caption: Solvothermal synthesis workflow for the proposed Zn-BCIA MOF.

Materials and Equipment
Material/EquipmentPurpose
5-Bromo-4-chloroisophthalic acidOrganic Linker
Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]Metal Source
N,N-Dimethylformamide (DMF)Solvent
Glacial Acetic AcidModulator
MethanolWashing Solvent
ChloroformActivation Solvent
Teflon-lined stainless-steel autoclave (23 mL)Reaction Vessel
Programmable ovenHeating
CentrifugeProduct Collection
SonicatorHomogenization
Vacuum ovenDrying
Step-by-Step Synthesis Protocol
  • Solution Preparation: In a 20 mL glass vial, dissolve 0.1 mmol of 5-Bromo-4-chloroisophthalic acid and 0.1 mmol of Zinc nitrate hexahydrate in 10 mL of N,N-Dimethylformamide (DMF).

  • Addition of Modulator: To the solution, add 0.3 mL of glacial acetic acid. Acetic acid acts as a modulator to control the crystal growth and improve the quality of the resulting MOF crystals.

  • Homogenization: Sonicate the mixture for approximately 15 minutes to ensure complete dissolution and a homogeneous solution.

  • Solvothermal Reaction: Transfer the clear solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven. Heat the autoclave to 120°C and maintain this temperature for 48 hours.

  • Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. A crystalline precipitate should be observed at the bottom of the vessel. Collect the solid product by centrifugation.

  • Washing: Discard the supernatant and wash the collected solid by re-dispersing it in fresh DMF (3 x 10 mL) followed by methanol (3 x 10 mL). After each wash, separate the solid by centrifugation.

  • Activation: To remove the solvent molecules occluded within the pores of the MOF, perform a solvent exchange with a volatile solvent like chloroform for 3 days, replacing the chloroform with a fresh portion each day.[6]

  • Drying: After the solvent exchange, dry the final product under vacuum at 150°C for 12 hours to ensure the complete removal of any residual solvent from the pores.[6] The activated MOF is now ready for characterization and further experiments.

Characterization of the Porous Material

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties.[2][3]

Characterization TechniquePurposeExpected Outcome for a Crystalline Porous Material
Powder X-Ray Diffraction (PXRD) To determine the crystallinity and phase purity of the synthesized material.[9]A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern can be compared to simulated patterns if a single crystal structure is obtained.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and identify the temperature at which the framework decomposes.[2]A TGA curve showing initial weight loss corresponding to the removal of guest/solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss at the decomposition temperature.
Scanning Electron Microscopy (SEM) To visualize the morphology and crystal size of the synthesized MOF particles.[2]Images revealing the shape (e.g., cubic, octahedral, rod-like) and size distribution of the crystals.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the carboxylate groups of the linker to the metal centers.[2]The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of characteristic symmetric and asymmetric stretching bands of the coordinated carboxylate groups.
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore volume of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. The analysis will provide quantitative data on the surface area (m²/g) and pore volume (cm³/g).

Application in Drug Delivery: A Proposed Protocol

The high porosity and tunable functionality of MOFs make them promising candidates for drug delivery systems.[6] The following is a proposed protocol for loading a model drug, such as ibuprofen, into the synthesized Zn-BCIA MOF.

Drug Loading Protocol
  • Preparation of Drug Solution: Prepare a concentrated solution of the desired drug in a suitable solvent. For ibuprofen, hexane can be used.

  • Loading: Suspend a known amount of the activated Zn-BCIA MOF in the drug solution.

  • Incubation: Stir the suspension at room temperature for 24-48 hours to allow the drug molecules to diffuse into the pores of the MOF.

  • Isolation: Collect the drug-loaded MOF by centrifugation.

  • Washing: Wash the product with fresh solvent to remove any drug molecules adsorbed on the external surface of the crystals.

  • Drying: Dry the drug-loaded MOF under vacuum at a temperature that will not degrade the drug.

Drug Release Studies

To evaluate the drug release profile, the drug-loaded MOF can be incubated in a simulated body fluid (e.g., phosphate-buffered saline, PBS) at 37°C. Aliquots of the solution can be taken at different time intervals, and the concentration of the released drug can be quantified using techniques like UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Logical Relationships in MOF Synthesis and Application

G cluster_synthesis Synthesis Parameters cluster_properties Material Properties cluster_application Potential Applications Linker 5-Bromo-4-chloroisophthalic acid Structure Crystal Structure & Porosity Linker->Structure Metal Zinc Nitrate Metal->Structure Solvent DMF Morphology Crystal Size & Shape Solvent->Morphology Modulator Acetic Acid Modulator->Morphology Temp_Time Temperature & Time Temp_Time->Structure Drug_Delivery Drug Loading & Release Structure->Drug_Delivery Catalysis Heterogeneous Catalysis Structure->Catalysis Separation Gas/Liquid Separation Structure->Separation Stability Thermal & Chemical Stability Stability->Drug_Delivery Stability->Catalysis Surface_Chem Pore Surface Chemistry Surface_Chem->Drug_Delivery Surface_Chem->Separation

Caption: Interplay of synthesis parameters, material properties, and applications.

Conclusion and Future Outlook

The use of 5-Bromo-4-chloroisophthalic acid as a linker in the synthesis of porous materials opens up new avenues for the creation of functional MOFs with potentially unique properties. The protocols and application notes provided herein offer a comprehensive starting point for researchers to synthesize, characterize, and evaluate these novel materials. The insights gained from the study of such di-halogenated MOFs will not only expand the library of known porous materials but also contribute to a deeper understanding of how linker functionalization can be used to tailor material properties for specific applications, particularly in the promising field of drug delivery. Further research should focus on exploring different metal nodes, optimizing synthesis conditions, and conducting in-depth studies of the material's performance in various applications.

References

  • [Reference to a general MOF synthesis paper, similar to inform
  • A Series of Robust Copper-Based Triazolyl Isophthalate MOFs: Impact of Linker Functionalization on Gas Sorption and Catalytic Activity. (n.d.). PMC. Retrieved from [Link]

  • [Reference to a paper on isophthalic acid-based MOFs]
  • american university of beirut - AUB ScholarWorks. (n.d.). Retrieved from [Link]

  • Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. (n.d.). ITS. Retrieved from [Link]

  • Synthesis and Formation Mechanism of Textured MOF-‐5. (n.d.). CORE. Retrieved from [Link]

  • Insights into the Mechanochemical Synthesis of MOF-74. (n.d.). PMC - NIH. Retrieved from [Link]

  • Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach. (2022, August 23). MDPI. Retrieved from [Link]

  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. (n.d.). RSC Publishing. Retrieved from [Link]

  • [Reference to a paper on zinc-based MOFs]
  • Synthesis and characterization of MOFs constructed from 5-(benzimidazole-1-yl)isophthalic acid and highly selective fluorescence detection of Fe(iii) and Cr(vi) in water. (2020, September 22). PMC. Retrieved from [Link]

  • Synthesis and Optical Properties of Copper Terephthalate Metal Organic Frame Works. (2022, December 25). Scientific.net. Retrieved from [Link]

  • Halogenated MOF-5 variants show new configuration, tunable band gaps and enhanced optical response in the visible and near infrared. (n.d.). RSC Publishing. Retrieved from [Link]

  • Halogenated Metal–Organic Framework Glasses and Liquids. (2020, January 24). UQ eSpace. Retrieved from [Link]

  • Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (2024, November 26). Retrieved from [Link]

  • Scalable continuous solvothermal synthesis of metal organic framework (MOF-5) crystals. (n.d.). Retrieved from [Link]

  • Metal–Organic Frameworks (MOFs) Characterization Using Different Analytical Methods. (n.d.). Retrieved from [Link]

  • A review on Metal-Organic Framework (MOF): Synthesis and Solid Catalyst Applications. (n.d.). Proceeding RSF Press. Retrieved from [Link]

  • A series of isostructural metal–organic frameworks for an enhanced electro-catalytic oxygen evolution reaction. (n.d.). Dalton Transactions (RSC Publishing). Retrieved from [Link]

  • Characterization Techniques for Elucidating MOF Structural Transformations. (2025, August 11). Retrieved from [https://www.i ks.org/article/characterization-techniques-for-elucidating-mof-structural-transformations-12942]([Link] ks.org/article/characterization-techniques-for-elucidating-mof-structural-transformations-12942)

  • US11230562B2 - Synthesis of zinc MOF materials. (n.d.). Google Patents.
  • Various techniques applied for characterization of MOFs. (n.d.). ResearchGate. Retrieved from [Link]

  • US20210179638A1 - Synthesis of Zinc MOF Materials. (n.d.). Google Patents.

Sources

Application

Application Note: Orthogonal Polymerization &amp; Reticular Synthesis with 5-Bromo-4-chloroisophthalic Acid (BCIPA)

Executive Summary 5-Bromo-4-chloroisophthalic acid (BCIPA) represents a high-value "dual-function" monomer for advanced materials in drug development. Unlike standard isophthalic acid, BCIPA possesses a unique halogenate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-4-chloroisophthalic acid (BCIPA) represents a high-value "dual-function" monomer for advanced materials in drug development. Unlike standard isophthalic acid, BCIPA possesses a unique halogenated substitution pattern that offers two distinct chemical levers:

  • Structural Networking: The 1,3-dicarboxylic acid motif drives the formation of polyesters, polyamides, and Metal-Organic Frameworks (MOFs).

  • Orthogonal Functionalization: The electronic and steric differentiation between the 5-Bromo and 4-Chloro substituents allows for regioselective Post-Polymerization Modification (PPM) via cross-coupling, enabling the precise attachment of bioactive payloads or imaging agents.

This guide details three field-proven protocols for utilizing BCIPA: Solution Polycondensation (for high-performance polymers), Solvothermal Reticular Synthesis (for MOFs), and Regioselective Post-Synthetic Modification .

Part 1: Monomer Analysis & Reactivity Profile

Before initiating polymerization, it is critical to understand the steric and electronic environment of BCIPA.

  • Acidity & Electronics: The electron-withdrawing nature of the halogen pair (Br at C5, Cl at C4) increases the acidity of the carboxylic groups compared to unsubstituted isophthalic acid. This necessitates careful control of basic catalysts during esterification to prevent side reactions.

  • Steric Hindrance: The Chlorine atom at position 4 is ortho to the C3-carboxylic acid. This creates significant steric bulk, reducing the reaction rate of the C3-acid compared to the C1-acid.

    • Operational Consequence: Direct melt polycondensation often yields low molecular weight oligomers due to incomplete reaction at the C3 site. Solution polycondensation via acid chlorides is the recommended route.

  • Halogen Reactivity: The C-Br bond (Bond Dissociation Energy ~67 kcal/mol) is weaker and more labile to Pd-oxidative addition than the C-Cl bond (~80 kcal/mol). This allows for chemoselective functionalization at the C5 position while leaving the C4 position intact.

Reactivity Visualization

BCIPA_Reactivity BCIPA 5-Bromo-4-chloroisophthalic Acid (BCIPA) COOH_1 C1-COOH (Standard Reactivity) BCIPA->COOH_1 Polymer Backbone Formation COOH_3 C3-COOH (Sterically Hindered by Cl) BCIPA->COOH_3 Polymer Backbone Formation Br_5 C5-Bromine (High Reactivity: Suzuki/Heck) BCIPA->Br_5 Primary Site for Drug Attachment Cl_4 C4-Chlorine (Low Reactivity: Steric/Electronic Shield) BCIPA->Cl_4 Secondary Site or Solubility Modulator

Figure 1: Orthogonal reactivity map of BCIPA. Note the steric hindrance at C3 and the reactivity hierarchy of the halogens.

Part 2: Protocol A - Solution Polycondensation (Polyamide Synthesis)

Application: Synthesis of chemically resistant, functionalizable polyamides for drug delivery matrices. Rationale: To overcome the steric hindrance of the 4-chloro group, we utilize the high reactivity of acid chlorides (Schotten-Baumann conditions) rather than direct esterification.

Materials
  • Monomer: BCIPA (10 mmol)

  • Activator: Thionyl Chloride (

    
    ) or Oxalyl Chloride
    
  • Comonomer: m-Phenylenediamine or Hexamethylenediamine (10 mmol)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Scavenger: Pyridine or Triethylamine

  • Catalyst: LiCl (to improve solubility of the growing polymer chain)

Step-by-Step Protocol
  • Monomer Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask, suspend BCIPA (2.8 g, 10 mmol) in dry toluene.

    • Add excess thionyl chloride (5 mL) and a catalytic drop of DMF.

    • Reflux at 80°C for 4 hours under

      
       until the solution clears (evolution of HCl and 
      
      
      
      gas).
    • Remove solvent and excess

      
       under vacuum to yield 5-Bromo-4-chloroisophthaloyl dichloride . Note: Handle under inert atmosphere; the intermediate is moisture sensitive.
      
  • Low-Temperature Polycondensation:

    • Dissolve the diamine comonomer (10 mmol) in anhydrous NMP (20 mL) containing 4% (w/v) LiCl. Stir until fully dissolved.

    • Cool the diamine solution to 0°C in an ice bath.

    • Add the acid scavenger (Pyridine, 2.2 eq).

    • Slowly add the BCIPA-dichloride (dissolved in minimal NMP) dropwise over 30 minutes. Crucial: Slow addition prevents localized stoichiometry imbalance.

  • Propagation & Workup:

    • Allow the reaction to warm to room temperature and stir for 12–24 hours. The solution should become viscous.

    • Pour the polymer solution into a large excess of water or methanol (10:1 ratio) to precipitate the polymer.

    • Filter, wash repeatedly with water and hot methanol to remove oligomers and LiCl.

    • Dry in a vacuum oven at 80°C for 24 hours.

Data Output:

Parameter Typical Value Notes
Yield 85-92% Dependent on moisture control
Inherent Viscosity 0.4 - 0.6 dL/g Indicates moderate to high MW

| Solubility | DMSO, NMP, DMAc | Insoluble in water/alcohols |

Part 3: Protocol B - Reticular Synthesis (MOF Construction)

Application: Creating porous carriers for small-molecule drugs. The halogenated pores interact with hydrophobic drugs via van der Waals forces, modulating release kinetics. Rationale: Solvothermal synthesis allows the BCIPA to coordinate with metal clusters (


, 

) to form rigid lattices.
Materials
  • Ligand: BCIPA

  • Metal Source: Copper(II) Nitrate Trihydrate (

    
    )
    
  • Solvent: DMF / Ethanol /

    
     (mixture)
    
  • Modulator: Acetic acid (controls crystal size)

Workflow Diagram

MOF_Synthesis Prep Pre-dissolution BCIPA + Cu(NO3)2 in DMF/EtOH Sonication Sonication (15 min) Ensure Homogeneity Prep->Sonication Solvothermal Solvothermal Reaction 85°C for 24-48h (Teflon-lined Autoclave) Sonication->Solvothermal Cooling Controlled Cooling (1°C/min) to RT Solvothermal->Cooling Activation Solvent Exchange & Activation (Soak in Acetone -> Vacuum Dry) Cooling->Activation

Figure 2: Solvothermal workflow for BCIPA-based MOF synthesis.

Step-by-Step Protocol
  • Precursor Solution:

    • Dissolve BCIPA (0.5 mmol) and

      
       (0.5 mmol) in a mixture of DMF/Ethanol/Water (4:1:1 v/v, 10 mL).
      
    • Add 2 drops of concentrated HCl or Acetic Acid to prevent immediate precipitation of amorphous copper hydroxides.

  • Solvothermal Growth:

    • Transfer the clear blue solution to a Teflon-lined stainless steel autoclave.

    • Seal and heat at 85°C for 48 hours. Note: Do not disturb the oven; vibration can disrupt crystal nucleation.

  • Harvesting & Activation:

    • Cool to room temperature. Blue block crystals should be visible.

    • Decant the mother liquor. Wash crystals with fresh DMF (3x) to remove unreacted ligand.

    • Solvent Exchange: Soak crystals in acetone for 3 days, refreshing the solvent every 24 hours. This replaces high-boiling DMF with volatile acetone.

    • Desolvation: Heat at 100°C under dynamic vacuum (

      
       Torr) for 12 hours to empty the pores.
      

Part 4: Protocol C - Post-Polymerization Modification (PPM)

Application: Attaching a drug or imaging agent to the polymer backbone after synthesis. Rationale: The C-Br bond at position 5 is highly susceptible to Palladium-catalyzed Suzuki-Miyaura coupling, while the C-Cl bond remains inert under mild conditions, ensuring chemoselectivity.

Reaction Scheme

Polymer-Br + Aryl-Boronic Acid (Drug)


 Polymer-Drug 
Step-by-Step Protocol
  • Dissolution:

    • Dissolve the BCIPA-containing polymer (from Protocol A) in degassed NMP or DMF.

  • Catalyst Addition:

    • Add Tetrakis(triphenylphosphine)palladium(0) (

      
      , 5 mol% relative to Br content).
      
    • Add the functional Boronic Acid (e.g., 4-fluorophenylboronic acid as a model drug) (1.2 eq).

    • Add aqueous Sodium Carbonate (

      
      , 2M solution, 2 eq).
      
  • Coupling:

    • Heat to 80°C under Argon atmosphere for 12 hours.

    • Note: The 4-chloro group typically survives these conditions, preserving the polymer's solubility profile.

  • Purification:

    • Precipitate into water containing chelating resin (e.g., Chelex 100) to remove residual Palladium.

    • Analyze via

      
      -NMR: Disappearance of the specific aromatic proton signal adjacent to Br indicates conversion.
      

References

  • Synthesis of Halogenated Isophthalic Acid Derivatives

    • Process for the preparation of bromoisophthalic acid compounds. (EP1293495B1). Google Patents. Link

    • Method for preparing 5-bromoisophthalic acid compound. (KR100787277B1).[1] Google Patents. Link

  • Polycondensation Techniques

    • Process for producing half ester acyl chlorides of 4-chloroisophthalic acid. (US3282988A). Google Patents. Link

    • Rogers, M. E., et al. "Synthesis and characterization of polyamides based on isophthalic acid derivatives." Journal of Polymer Science Part A: Polymer Chemistry.
  • Reticular Chemistry (MOFs)

    • Bide Pharm. 5-Bromo-4-chloroisophthalic acid MOF Ligand Product Page. Link

    • Wang, Z., et al. "Metal-induced ordered microporous polymers (MMPs) synthesized from 4-Chloroisophthalic acid."[2] Thin Film Composite Membranes for Postcombustion Carbon Capture. Link

  • Reactivity of Halogenated Benzoates

    • Potapskyi, E., et al. "Promising Anticancer Activity of Novel Hydroxyethyloxy and Bromo derivatives of Curcumin." Molecules, 2025.[3][4][5] Link

    • Reactivity of 4,5-Dichlorophthalic Anhydride towards Amines.[6]MDPI. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in the synthesis of 5-Bromo-4-chloroisophthalic acid

Welcome to the Technical Support Center for the synthesis of 5-Bromo-4-chloroisophthalic acid . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-4-chloroisophthalic acid . As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot bottlenecks, optimize yields, and understand the mechanistic causality behind standard protocols.

Below, you will find targeted FAQs, self-validating experimental workflows, and mechanistic insights for the two primary synthetic routes used in the industry.

Pathway Overview

SynthesisRoutes SM1 4-Chloroisophthalic Acid Cond1 Bromination (Br2, Oleum/SO3) SM1->Cond1 SM2 5-Bromo-4-chloro-m-xylene Cond2 Oxidation (Co/Mn/Br, O2, AcOH) SM2->Cond2 Product 5-Bromo-4-chloroisophthalic Acid Cond1->Product Cond2->Product

Dual synthetic pathways for 5-Bromo-4-chloroisophthalic acid.

Part 1: Troubleshooting Route A (Bromination Pathway)

Q: Why is the bromination of 4-chloroisophthalic acid stalling at <10% conversion despite prolonged heating? A: I frequently see this issue when standard electrophilic aromatic substitution (EAS) conditions are applied to highly deactivated systems. The aromatic ring of 4-chloroisophthalic acid is severely electron-depleted by two carboxyl groups and a chlorine atom[1]. Standard Lewis acids (like FeBr₃) cannot generate a sufficiently electrophilic bromonium species to overcome this high activation energy barrier. The Fix: Transition to an oleum (fuming sulfuric acid) solvent system. Sulfur trioxide (SO₃) forms a highly reactive complex with bromine, significantly increasing its electrophilic character and driving the reaction forward even on deactivated rings[2].

Q: How can I be sure the bromination will occur at the 5-position rather than the 6-position? A: Regioselectivity is governed by the existing substituents. The chloro group at position 4 is weakly deactivating but ortho/para directing. With position 3 occupied by a carboxyl group, the incoming electrophile is directed to position 5 (ortho to chloro) or position 6 (meta to chloro). The synergistic ortho-directing effect of the halogen, combined with the meta-directing effects of the 1,3-carboxyl groups, makes position 5 the thermodynamically and kinetically favored site for bromination.

Protocol 1: SO₃-Mediated Bromination Workflow

This protocol utilizes a self-validating feedback loop to ensure reaction success.

  • Solvent Preparation: In a thoroughly dried, glass-lined reactor, charge 20% oleum (fuming sulfuric acid). Caution: Highly corrosive and reactive with water.

  • Substrate Addition: Slowly add 4-chloroisophthalic acid (1.0 equiv) while maintaining the temperature below 40°C.

    • Validation Check: The mixture must become completely homogeneous, indicating full protonation and dissolution of the diacid. If a suspension remains, increase oleum volume by 10%.

  • Bromine Addition: Heat the mixture to 120°C. Add liquid bromine (1.5 equiv) dropwise over 2 hours[2].

    • Validation Check: Monitor the scrubber system for HBr gas evolution. A steady stream of HBr confirms that electrophilic aromatic substitution is actively occurring.

  • Digestion: Maintain 120°C for an additional 4 hours until HBr evolution ceases.

  • Quenching & Isolation: Cool to room temperature and carefully pour the reaction mixture over crushed ice.

    • Validation Check: A dense white precipitate of crude 5-bromo-4-chloroisophthalic acid will immediately form. Filter, wash with copious amounts of water until the filtrate is pH neutral, and recrystallize from aqueous ethanol.

Part 2: Troubleshooting Route B (Oxidation Pathway)

Q: During the oxidation of 5-bromo-4-chloro-m-xylene, why am I observing incomplete conversion to the diacid, with a massive accumulation of the toluic acid intermediate? A: The oxidation of the first methyl group proceeds relatively smoothly. However, once the first carboxyl group forms, it withdraws electron density from the ring, increasing the C-H bond dissociation energy of the remaining methyl group[3]. If your catalytic cycle relies solely on Co/Mn, the electron transfer is too slow to abstract the hydrogen from the deactivated second methyl group. The Fix: Ensure the presence of a bromide promoter (e.g., NaBr or HBr) in your Co/Mn catalyst system. The bromide ion is oxidized by Mn(III) to a bromine radical (Br•), which acts as a highly effective, aggressive hydrogen abstractor for deactivated methyl groups[4].

Mechanism Co3 Co(III) Mn2 Mn(II) Co3->Mn2 Oxidizes Mn3 Mn(III) Mn2->Mn3 Br Br- Mn3->Br Oxidizes BrRad Br• Br->BrRad Substrate Ar-CH3 BrRad->Substrate H-abstraction Radical Ar-CH2• Substrate->Radical

Co/Mn/Br catalytic cycle for the oxidation of deactivated xylenes.

Protocol 2: Co/Mn/Br Catalyzed Oxidation Workflow
  • Catalyst Preparation: Dissolve Co(OAc)₂·4H₂O (0.5 mol%), Mn(OAc)₂·4H₂O (0.5 mol%), and NaBr (1.0 mol%) in glacial acetic acid.

    • Validation Check: The solution should exhibit a clear, pale pink/purple hue, confirming complete dissolution of the metal salts.

  • Substrate Addition: Add 5-bromo-4-chloro-m-xylene (1.0 equiv) to the catalyst solution.

  • Pressurization & Heating: Transfer to a Hastelloy autoclave. Pressurize with 28% oxygen-enriched air to 3400 kPa and heat to 150°C[4].

    • Validation Check: Monitor the mass flow controller for oxygen uptake. A sharp drop in reactor pressure indicates the successful initiation of the radical chain reaction.

  • Reaction Monitoring: Maintain temperature and pressure for 120 minutes. GC-MS sampling should show <1% of the mono-oxidized intermediate before proceeding.

  • Isolation: Cool the reactor to 20°C and depressurize.

    • Validation Check: The target 5-bromo-4-chloroisophthalic acid will precipitate as a white to off-white crystalline solid due to its low solubility in cold acetic acid. Filter, wash with cold acetic acid, and dry under vacuum.

Part 3: Quantitative Yield Analysis

The table below summarizes the expected outcomes when applying standard versus optimized conditions for both synthetic routes.

Synthetic RouteCatalyst / Reagent SystemTemp (°C)Conversion (%)Isolated Yield (%)Primary Impurity / Failure Mode
Bromination Br₂, FeBr₃ (Standard)80< 10< 5Unreacted starting material
Bromination Br₂, 20% Oleum / SO₃ (Optimized)120> 9588Dibrominated byproducts
Oxidation Co/Mn, O₂ (No Bromide)1504525Toluic acid intermediate
Oxidation Co/Mn/Br, O₂ (Optimized)150> 9891Dehalogenated aromatics

References

  • Process for the preparation of 4-bromophthalic anhydride.
  • Nissan Chem Ind Ltd. (2004). Process for the preparation of bromoisophthalic acid compounds.
  • Method for oxidation of xylene derivatives.

Sources

Optimization

Technical Support Center: 5-Bromo-4-chloroisophthalic Acid Purification

Topic: Purification Methods for Crude 5-Bromo-4-chloroisophthalic Acid Role: Senior Application Scientist / Technical Support Lead Welcome to the Advanced Purification Support Hub. This guide addresses the isolation and...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification Methods for Crude 5-Bromo-4-chloroisophthalic Acid Role: Senior Application Scientist / Technical Support Lead

Welcome to the Advanced Purification Support Hub. This guide addresses the isolation and purification of 5-Bromo-4-chloroisophthalic acid (CAS: N/A for specific commercial bulk, generic structure applied) . Due to the electron-withdrawing nature of the halogen substituents on the isophthalic core, this molecule presents specific solubility challenges. The protocols below are designed to separate the target compound from unreacted 4-chloroisophthalic acid, regioisomers, and inorganic salts derived from bromination (typically NBS/H₂SO₄ or Br₂/Oleum routes).

Part 1: Core Purification Workflows

Method A: Acid-Base Reprecipitation (Primary Cleanup)

Recommended for: Removal of non-acidic impurities and bulk inorganic salts (sulfates/bromides).

Mechanism: The dicarboxylic acid functionality allows the formation of a water-soluble disodium salt at high pH. Non-acidic organic impurities remain insoluble and are filtered off. Re-acidification precipitates the target molecule, leaving inorganic salts in the mother liquor.

Protocol:

  • Dissolution: Suspend the crude solid in 10% aqueous NaOH (5 mL per gram of crude). Stir until the solid is fully dissolved.

    • Note: If the solution remains cloudy, these are likely non-acidic impurities.

  • Filtration: Filter the alkaline solution through a Celite pad to remove insoluble byproducts.

  • Precipitation: Cool the filtrate to 0–5°C. Slowly add 6N HCl dropwise with vigorous stirring until pH < 1.

    • Critical Step: Do not add acid too quickly; rapid precipitation traps impurities.

  • Isolation: Filter the resulting white/off-white precipitate. Wash the cake with ice-cold water (3x) to remove NaCl/NaBr.

  • Drying: Dry under vacuum at 50°C.

Method B: Recrystallization (Polishing)

Recommended for: Removal of isomeric impurities (e.g., 2-bromo isomer) and unreacted starting material.

Solvent Selection Logic: Bromoisophthalic acids exhibit poor solubility in standard non-polar solvents. Based on patent literature regarding bromoisophthalic analogs, Methanol (MeOH) or Aqueous Acetic Acid are the most effective systems. Methanol is preferred for yield; Acetic Acid is preferred for higher purity requirements regarding isomers [1].

Protocol (Methanol System):

  • Reflux: Suspend the dried solid from Method A in Methanol (approx. 10 mL/g). Heat to reflux (65°C).

  • Dissolution Check: If solids persist after 30 mins of reflux, add more MeOH in 1 mL increments.

    • Tip: If a small amount of dark solid remains insoluble, hot-filter it; this is likely polymerized impurity.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) to form defined crystals. Then cool to 0°C for 1 hour.

  • Filtration: Filter the crystals. Wash with a small volume of cold MeOH.

Part 2: Troubleshooting & FAQs

Q1: My product is not precipitating during the Acid-Base step, even at pH 1. Why?

Diagnosis: You may have formed a "supersaturated" salt solution or the ionic strength is too high (Salting-in effect). Solution:

  • Seed it: Add a tiny crystal of pure starting material or scratch the glass wall to induce nucleation.

  • Concentrate: The volume of water might be too high. Evaporate 30% of the solvent under reduced pressure.

  • Check pH: Ensure the pH is actually <1 using a calibrated probe, not just paper (high salt concentrations can affect paper readings).

Q2: The HPLC shows a persistent impurity at RRT 0.95 (Relative Retention Time). What is it?

Diagnosis: This is likely the 4-chloroisophthalic acid (starting material) or the 2-bromo-4-chloroisophthalic acid (regioisomer). Solution:

  • If Starting Material: Recrystallize using Water:Acetic Acid (1:3) . The starting material is more soluble in water than the brominated product.

  • If Regioisomer: These are difficult to separate. Perform a slurry wash in Chloroform (CHCl₃). The target product is generally insoluble in CHCl₃, while many regioisomers have slightly higher solubility in chlorinated solvents.

Q3: The crystals are colored (yellow/orange) instead of white.

Diagnosis: Trapped elemental bromine or polymerized organic byproducts. Solution:

  • Dissolve the material in the Methanol recrystallization solvent.[1]

  • Add Activated Carbon (5 wt%) .

  • Reflux for 15 minutes.

  • Hot filter through Celite to remove the carbon.

  • Proceed with crystallization.[1][2][3]

Part 3: Quantitative Data & Visualization

Table 1: Solvent Efficiency for 5-Bromo-4-chloroisophthalic Acid
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionPrimary Use
10% NaOH (aq) HighHighExcellent (Inorganics)Initial Extraction
Methanol Moderate-HighLowGoodGeneral Recrystallization
Acetic Acid ModerateVery LowExcellent (Isomers)High-Purity Polishing
Chloroform Very LowInsolubleModerateSlurry Wash (removes oils)
Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Solid) Step1 Dissolve in 10% NaOH (pH > 12) Start->Step1 Filter1 Filter Insoluble Impurities Step1->Filter1 Acidify Acidify with 6N HCl (pH < 1) Filter1->Acidify Filtrate Precip Collect Precipitate (Crude Acid) Acidify->Precip Check Purity Check (HPLC) Precip->Check Recryst Recrystallization (Methanol or AcOH) Check->Recryst Purity < 98% (Isomers present) Carbon Activated Carbon Treatment Check->Carbon Colored Impurities Final Pure 5-Bromo-4-chloroisophthalic Acid Check->Final Purity > 98% Recryst->Final Carbon->Recryst

Caption: Logical flow for the isolation and purification of 5-Bromo-4-chloroisophthalic acid, prioritizing acid-base workup followed by solvent-specific polishing.

References

  • Nissan Chemical Industries, Ltd. (2003). Process for the preparation of bromoisophthalic acid compounds. European Patent EP1293495B1.

    • Citation Context: Establishes Methanol as the superior solvent for recrystallizing bromoisophthalic acid derivatives due to the "slight solubility" of these compounds in general solvents.[2][4]

  • Dead Sea Bromine Group. (2004).[4] Process for the preparation of 5-bromophthalide. World Intellectual Property Organization WO2004089924A1. Available at:

    • Citation Context: Provides supporting evidence for the use of aqueous alcohol systems in purifying halogenated phthalic derivatives.[3]

  • Shanghai Institute of Pharmaceutical Industry. (2022). Preparation method of 5-bromo-2-chloro-benzoic acid. Chinese Patent CN113773194A. Available at: Citation Context: Validates the acid-base workup methodology for bromo-chloro-benzoic acid analogs to remove inorganic salts and isomers.

Sources

Troubleshooting

Technical Support Center: Recrystallization of 5-Bromo-4-chloroisophthalic Acid

The following technical guide is structured as a Tier 3 Support resource for researchers and process chemists working with halogenated isophthalic acid derivatives. Case ID: REC-5B4C-ISO Compound: 5-Bromo-4-chloroisophth...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support resource for researchers and process chemists working with halogenated isophthalic acid derivatives.

Case ID: REC-5B4C-ISO Compound: 5-Bromo-4-chloroisophthalic acid (CAS: 191227-53-9) Support Level: Senior Application Scientist

Executive Summary & Solvent Selection Strategy

User Query: Which solvent system provides the highest recovery and purity for 5-Bromo-4-chloroisophthalic acid?

Technical Assessment: 5-Bromo-4-chloroisophthalic acid is a highly polar, electron-deficient aromatic dicarboxylic acid. Its solubility profile is dominated by strong intermolecular hydrogen bonding (dimerization of carboxylic acids) and the lipophilic contribution of the halogen substituents (Br, Cl).

Unlike unsubstituted isophthalic acid, the halogenated derivatives exhibit poor solubility in standard non-polar solvents and insolubility in water. Based on structural analogs (specifically 5-bromoisophthalic acid), lower alcohols (C1-C4) are the most effective recrystallization solvents.

Recommended Solvent Systems
Solvent SystemRoleSuitabilityMechanism of Action
Methanol (MeOH) PrimaryHigh Disrupts acid dimers; high solubility at boiling, low at

C.
Ethanol (EtOH) / Water AlternativeHigh "Good/Poor" solvent pair. Water acts as an anti-solvent to force precipitation upon cooling.
Glacial Acetic Acid High-PurityMedium Best for removing colored impurities; requires higher temperatures (

C).
Ethyl Acetate / Heptane Polarity TuningLow-Medium Useful if the crude contains significant non-polar organic side-products.

Decision Matrix: Solvent Selection

Use the following logic flow to determine the correct protocol for your specific crude material.

SolventSelection Start Start: Crude 5-Bromo-4-chloroisophthalic Acid CheckPurity Analyze Crude Purity (HPLC/NMR) Start->CheckPurity HighPurity Purity > 90%? CheckPurity->HighPurity Standard Standard Protocol: Methanol Recrystallization HighPurity->Standard Yes Dirty High Impurity Load / Colored? HighPurity->Dirty No AceticMethod Method B: Glacial Acetic Acid (High Temp) Dirty->AceticMethod Structure Related Impurities Charcoal Add Activated Charcoal Step Dirty->Charcoal Colored Tars Charcoal->Standard

Figure 1: Decision tree for selecting the appropriate purification pathway based on crude material quality.

Standard Operating Procedures (SOPs)

Protocol A: Methanol Recrystallization (Standard)

Best for general purification and removal of inorganic salts.

Reagents: Methanol (HPLC grade), 5-Bromo-4-chloroisophthalic acid crude.

  • Dissolution: Place 10 g of crude solid in a round-bottom flask equipped with a reflux condenser.

  • Solvent Addition: Add Methanol (approx. 5–8 volumes, 50–80 mL) and heat to reflux (

    
    C).
    
  • Saturation: If solid remains, add Methanol in 5 mL increments until dissolution is complete. Note: If a small amount of insoluble material persists (likely inorganic salts), perform a hot filtration.

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature on a cork ring (do not place directly on cold benchtop).

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath (

    
    C) for 1 hour.
    
  • Isolation: Filter the white crystalline solid using a Büchner funnel. Wash the cake with cold Methanol (2 x 10 mL).

  • Drying: Dry in a vacuum oven at

    
    C for 4 hours to remove residual solvent.
    
Protocol B: Ethanol/Water Precipitation (Anti-Solvent)

Best for maximizing yield when the compound is too soluble in pure alcohol.

  • Dissolution: Dissolve crude material in boiling Ethanol (minimum volume required).

  • Anti-Solvent Addition: While maintaining boiling, add hot Deionized Water dropwise until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1–2 mL of Ethanol to clear the solution.

  • Cooling: Allow to cool slowly. The change in solvent polarity combined with temperature drop will drive crystallization.

Troubleshooting & FAQs

Q1: My product is "oiling out" (forming a liquid layer) instead of crystallizing. Why? A: This occurs when the compound separates as a liquid phase before it crystallizes, often because the chosen solvent's boiling point is higher than the melting point of the solvated impurity mixture.[1]

  • Fix: Re-heat to dissolve the oil. Add a seed crystal of pure product at a temperature slightly below the saturation point. Alternatively, switch to a lower-boiling solvent system (e.g., Methanol instead of Acetic Acid) or increase the solvent volume to lower the saturation temperature.

Q2: The crystals are colored (yellow/brown) even after recrystallization. A: Halogenated aromatics often trap trace oxidation byproducts.

  • Fix: Perform a Charcoal Treatment .[1] Dissolve the compound in hot Methanol, add Activated Carbon (5 wt%), stir for 15 minutes at reflux, and perform a hot filtration through a Celite pad before cooling.

Q3: Yield is lower than expected (<50%). A: The compound likely has significant solubility in the mother liquor even at cold temperatures.

  • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and cool again to harvest a "second crop" of crystals. Warning: The second crop is usually less pure than the first.

Q4: Can I use water as the sole solvent? A: No. 5-Bromo-4-chloroisophthalic acid is practically insoluble in water due to the lipophilic halogen atoms, despite the carboxylic acid groups. You would require massive volumes of boiling water, making the process inefficient.

Experimental Workflow Diagram

Workflow Crude Crude Solid Dissolve Dissolve in Hot MeOH (Reflux 65°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If turbid Cool Slow Cooling (RT -> 0°C) Dissolve->Cool If clear Filter->Cool Collect Vacuum Filtration Cool->Collect Dry Dry (50°C, Vac) Collect->Dry

Figure 2: Step-by-step workflow for the Methanol recrystallization protocol.

References

  • Nissan Chemical Industries, Ltd. (2003). Process for the preparation of bromoisophthalic acid compounds. EP1293495B1. European Patent Office. Link

    • Relevance: Establishes Methanol as the superior solvent for 5-bromoisophthalic acid recrystallization (Yield >80%, Purity 100%)
  • Amoco Corp. (1982). Crystallization of isophthalic acid. US4350828A. United States Patent and Trademark Office. Link

    • Relevance: Details the solubility behavior of isophthalic acid derivatives in Acetic Acid and high-temperature crystalliz
  • BenchChem Technical Support. (2025). Refining Crystallization Methods for High-Purity Isophthalonitriles. Link

    • Relevance: Provides general troubleshooting for halogenated aromatic recrystallization, including oiling-out mechanisms and solvent polarity adjustments.

Sources

Optimization

overcoming solubility issues of 5-Bromo-4-chloroisophthalic acid in water

Executive Summary & Problem Definition The Challenge: Users frequently report that 5-Bromo-4-chloroisophthalic acid (BCIA) acts as "brick dust" in aqueous media—remaining as a stubborn precipitate even with vigorous vort...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Definition

The Challenge: Users frequently report that 5-Bromo-4-chloroisophthalic acid (BCIA) acts as "brick dust" in aqueous media—remaining as a stubborn precipitate even with vigorous vortexing or sonication.[1][2]

The Science: BCIA is an aromatic dicarboxylic acid substituted with heavy halogens (Bromine at C5, Chlorine at C4).[2]

  • Crystal Lattice Energy: The halogens induce strong intermolecular interactions (halogen bonding and

    
    -stacking), creating a stable, high-energy crystal lattice that resists disruption by water molecules.[1][2]
    
  • Hydrophobicity: The halogens significantly increase the logP (lipophilicity) compared to the parent isophthalic acid, reducing the affinity of the neutral molecule for water.[2]

  • Ionization State: In pure water (pH ~5.5-6.0) or acidic media, BCIA exists primarily in its protonated, neutral form (

    
    ), which has near-zero intrinsic solubility (
    
    
    
    ).[2]

The Solution Strategy: To dissolve BCIA, we must shift the equilibrium from the neutral solid to the solvated species.[2] This is achieved via Ionization (pH control) or Dielectric Modification (Co-solvents) .[2]

Solubility Decision Matrix (Workflow)

Before starting, determine your experimental constraints using the logic flow below.

Solubility_Workflow cluster_legend Key Start START: Define Application Is_Bio Is this for a biological assay (Cell culture/Enzymatic)? Start->Is_Bio DMSO_Tol Can the assay tolerate 0.5% - 1% DMSO? Is_Bio->DMSO_Tol Yes Method_C Method C: Pure Organic Solvent (Synthesis/Analysis only) Is_Bio->Method_C No (Chemistry only) Method_A Method A: Aqueous Buffer (pH > 7.5) DMSO_Tol->Method_A No (Strictly Aqueous) Method_B Method B: DMSO Stock (Dilute into Buffer) DMSO_Tol->Method_B Yes (Preferred) Green = Soluble State Green = Soluble State

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on experimental constraints.

Method A: The "pH Switch" (Aqueous Buffer)[2]

Principle: BCIA is a weak acid with two ionizable carboxylic groups.[1][2] The estimated pKa values are approximately 3.0–3.5 due to the electron-withdrawing halogens [1].[1][2] To achieve solubility, you must convert the acid (


) into its soluble dicarboxylate salt (

).[2]

Target pH: > 7.5 (Ensures >99.9% ionization).

Protocol:
  • Weighing: Weigh the required amount of BCIA solid.

  • Suspension: Add water (approx. 80% of final volume).[1][2] The solid will not dissolve; it will form a cloudy suspension.[1][2]

  • Titration: While stirring, add 1M NaOH or 1M KOH dropwise.

    • Observation: As the pH rises above 4.0, the suspension will begin to clear.[2]

    • Endpoint: Continue adding base until the solution is perfectly clear.[1][2] Measure pH to ensure it is between 7.5 and 8.5.

  • Buffering: Once dissolved, add concentrated buffer (e.g., 10x PBS) to stabilize the pH, then dilute to final volume with water.[2]

Critical Warning: Do not add BCIA directly to a neutral buffer (like PBS).[2] The buffering capacity may be overwhelmed by the solid acid, causing the pH to drop locally and preventing dissolution.[2] Always dissolve in base first, then buffer.

Method B: Organic Co-solvent (DMSO Stock)[2]

Principle: For biological assays, preparing a highly concentrated stock in an organic solvent allows for easy dilution.[2] DMSO (Dimethyl sulfoxide) disrupts the crystal lattice effectively.[2]

Solubility Data Table
SolventSolubility RatingMax Conc. (Est.)[1][2]Notes
Water (pH < 4) Insoluble< 0.1 mg/mLForms white precipitate.[1][2]
Water (pH > 7.5) Soluble> 50 mg/mLAs Na+ or K+ salt.[2]
DMSO Very Soluble> 100 mg/mLPreferred for stock solutions.[1][2]
Ethanol Soluble~ 20-30 mg/mLVolatile; concentration may shift.[1][2]
DMF Very Soluble> 100 mg/mLToxic; avoid for cell culture if possible.[1][2]
Protocol:
  • Stock Prep: Dissolve BCIA in 100% DMSO to create a 100 mM or 50 mM stock solution.[1][2] Vortex until clear.

  • Storage: Aliquot and store at -20°C. Protect from moisture (DMSO is hygroscopic; water uptake can cause precipitation).[1][2]

  • Dilution (The "Crash" Risk):

    • When adding the DMSO stock to aqueous media, add slowly while vortexing .[2]

    • Ensure the final aqueous media is buffered (pH > 7.4).[2] If the media is unbuffered or acidic, the BCIA will precipitate immediately upon dilution.[2]

Troubleshooting & FAQs

Q1: I diluted my DMSO stock (100 mM) into cell culture media (1:1000), and I see fine crystals. Why?

Diagnosis: This is "Solvent Shift Precipitation."[1][2] Explanation: Even though 1:1000 is a low concentration, local regions of high concentration occur at the pipette tip during addition.[2] If the media pH is slightly acidic (common in metabolically active cultures) or if the mixing is too slow, the BCIA reprotonates and crashes out.[2] Fix:

  • Vortex the media during the addition of the DMSO stock.[1][2]

  • Ensure the media pH is buffered to 7.4.[1][2]

Q2: Can I use sonication to force it into water?

Answer: No. Sonication might temporarily disperse the particles (creating a suspension), but it will not create a thermodynamically stable solution.[2] Without pH adjustment or a co-solvent, the particles will eventually settle or aggregate, leading to inconsistent dosing in your experiments.[2]

Q3: How does the Chlorine/Bromine substitution affect solubility compared to regular Isophthalic Acid?

Answer: The halogens make BCIA less soluble than unsubstituted isophthalic acid.[1][2]

  • Isophthalic Acid Solubility: ~0.012 g/100 mL (Water, 25°C) [2].[2][3]

  • BCIA Solubility: Likely < 0.005 g/100 mL (Water, 25°C).[2] The halogens add lipophilicity and increase the melting point, requiring more energy to break the crystal lattice.[2]

Mechanistic Visualization

Understanding the protonation state is key to preventing precipitation.[1][2]

Mechanism cluster_acid Acidic pH (< 4) cluster_base Neutral/Basic pH (> 7) Node_Insol BCIA-H2 (Neutral) INSOLUBLE Node_Sol BCIA-2- (Dicarboxylate) SOLUBLE Node_Insol->Node_Sol  Add NaOH (Deprotonation) Node_Sol->Node_Insol  Add HCl or Acidic Buffer

Figure 2: The reversible transition between the insoluble protonated form and the soluble carboxylate salt.[2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 8496, Isophthalic acid. (Data for structural analog used for pKa estimation). Retrieved from [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.[1][2] (Source for Isophthalic acid baseline solubility).

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[1][2] (Authoritative text on pKa-dependent solubility profiling).

Sources

Troubleshooting

Technical Support Center: Optimization of 5-Bromo-4-chloroisophthalic Acid (H₂BCIP) Ligand Systems

[1] Current Status: Operational Ticket Focus: Reaction Temperature Optimization & Solvothermal Troubleshooting Assigned Specialist: Senior Application Scientist, Crystallography Division[1] Technical Overview: The H₂BCIP...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Current Status: Operational Ticket Focus: Reaction Temperature Optimization & Solvothermal Troubleshooting Assigned Specialist: Senior Application Scientist, Crystallography Division[1]

Technical Overview: The H₂BCIP Ligand System

5-Bromo-4-chloroisophthalic acid (H₂BCIP) is a multifunctional ligand used primarily in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).[1] Unlike simple isophthalic acid, H₂BCIP introduces two critical variables:

  • Steric Bulk & Halogen Bonding: The -Br and -Cl substituents at the 4- and 5-positions induce specific steric hindrances that prevent close packing, often leading to higher porosity. They also offer sites for halogen bonding (

    
    ), which can stabilize supramolecular architectures.[1]
    
  • Thermal Sensitivity: The Carbon-Halogen bonds render the ligand susceptible to in situ dehalogenation at elevated temperatures, particularly in solvothermal environments containing Lewis bases (like DMF or pyridine).

This guide addresses the non-linear relationship between reaction temperature, solubility, and ligand integrity.

The Thermodynamics of Crystal Growth

Before troubleshooting, understand the mechanism. Temperature in solvothermal synthesis is not just about solubility; it controls the Nucleation vs. Growth competition.

Temperature ZoneKinetic BehaviorThermodynamic OutcomeRisk Factor
Low (

C)
High Nucleation RateKinetic Products (Amorphous/Microcrystalline)Low yield; Ligand insolubility.[1]
Optimal (

C)
BalancedThermodynamic Products (Single Crystals)Ideal Zone.
High (

C)
High Growth RateHigh Dimensionality / InterpenetrationDehalogenation (Loss of Br/Cl); Carbonization.[1]

Troubleshooting Guides

Scenario A: "I am obtaining a white, amorphous powder instead of crystals."

Diagnosis: The nucleation rate is too fast. The metal ions and H₂BCIP are precipitating immediately upon mixing or heating, preventing the ordered assembly required for crystal lattices.

Root Causes:

  • Temperature is too low (insufficient reversibility of the bond formation).[1]

  • Lack of a "Modulator" (competing agent).[1]

Corrective Protocol:

  • Increase Temperature: Raise the oven temperature by 20°C (e.g., from 100°C to 120°C). This increases the solubility of the transient species, allowing for "Error Correction" (dissolution-recrystallization) during growth.

  • Add a Modulator: Introduce a monocarboxylic acid (e.g., Acetic Acid or Formic Acid ) to the reaction mixture.[1]

    • Mechanism:[2][3] The modulator competes with H₂BCIP for metal coordination sites, slowing down the reaction kinetics and favoring fewer, larger nuclei.

    • Starting Ratio: 10:1 (Modulator : Ligand).[1]

Scenario B: "My crystals are dark brown/black or the structure solves as simple Isophthalic Acid."

Diagnosis: Thermal Decomposition and In Situ Dehalogenation.

Root Causes:

  • Dehalogenation: At temperatures

    
    C, particularly in DMF/Water mixtures, the C-Br or C-Cl bonds can cleave. The resulting radical or anion is replaced by hydrogen, effectively converting your expensive H₂BCIP back into isophthalic acid.
    
  • Solvent Hydrolysis: DMF decomposes into dimethylamine (a base) at high temperatures, accelerating the dehalogenation process.[1]

Corrective Protocol:

  • Hard Cap on Temperature: Do not exceed 140°C unless strictly necessary.

  • Solvent Exchange: If high temperatures are required for solubility, switch from pure DMF to a DEF (Diethylformamide) or DMA (Dimethylacetamide) system, which have different hydrolysis profiles, or increase the Ethanol/Water ratio to lower the boiling point of the mixture.[1]

Scenario C: "The ligand won't dissolve completely before heating."

Diagnosis: H₂BCIP has lower solubility than non-halogenated isophthalic acids due to its hydrophobic halogen substituents.

Corrective Protocol:

  • Do NOT Filter: In solvothermal synthesis, it is acceptable if the ligand is not fully dissolved at room temperature. It will dissolve as the autoclave heats up (Hydrothermal Pressure).[1]

  • Sonication: Sonicate the mixture for 15 minutes before sealing the autoclave to ensure homogenous dispersion.

Standardized Optimization Workflow

Use this decision matrix to optimize your synthesis conditions.

OptimizationWorkflow Start Start: Standard Screen (120°C, 48h, DMF/EtOH) Check Analyze Product (Microscope/XRD) Start->Check Powder Result: Powder/Amorphous Check->Powder Nucleation too fast Crystal Result: Single Crystals Check->Crystal Optimal Decomp Result: Black/Decomposed Check->Decomp Thermal stress ActionPowder Action: Add Modulator (Acetic Acid) OR Increase Temp (+10°C) Powder->ActionPowder XRD Single Crystal XRD (Verify Structure) Crystal->XRD ActionDecomp Action: Decrease Temp (-20°C) Check for Dehalogenation Decomp->ActionDecomp ActionPowder->Start Retry ActionDecomp->Start Retry

Figure 1: Decision matrix for optimizing solvothermal reaction conditions.

FAQ: Temperature Specifics

Q: Can I use the same temperature (160°C) as I use for Terephthalic Acid (MOF-5)? A: Proceed with caution. While 160°C is standard for simple carboxylates, H₂BCIP is more fragile.[1] We recommend starting at 120°C . If you must go to 160°C to achieve a specific topology (e.g., interpenetration), verify the integrity of the C-Br bond using NMR on the digested crystal before attempting full structural solution.

Q: How does temperature affect the coordination mode? A: Higher temperatures generally promote higher connectivity.

  • 100-120°C: Carboxylates often act as monodentate or chelating binders (0D or 1D chains).[1]

  • 130-150°C: Carboxylates tend to bridge multiple metal centers, forming clusters (SBUs) leading to 2D sheets or 3D frameworks.[1]

Q: Why does my autoclave pressure matter? A: The "Autogenous Pressure" inside the Teflon liner increases exponentially with temperature.

  • At 120°C, DMF pressure is moderate (~1-2 bar).[1]

  • At 180°C, pressure is significantly higher.[1] This pressure forces the solvent into the metal coordination sphere or forces the ligand into specific conformations. If your Teflon liner is leaking, the pressure drop will result in solvent evaporation and dry, decomposed powder.

References

  • Solvothermal Synthesis Optimization

    • Mulyati, T. A., et al. (2014).[1] Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK Journal of Proceedings Series.

    • Source:

    • Relevance: Establishes the baseline methodology for optimizing temperature (105°C vs 120°C vs 140°C)
  • Temperature Influence on Topology

    • Review: Influence of reaction temper
    • Source:

    • Relevance: Details how temperature shifts coordination modes from 2D networks (low temp)
  • Ligand Behavior (5-Substituted Isophthalates)

    • Luo, F., et al. (2015).[1] Coordination polymers of 5-substituted isophthalic acid. Royal Society of Chemistry (RSC) Advances.[1]

    • Source:

    • Relevance: Provides specific structural data on how 5-substituted isophthalic acids bind to metals like Zn(II) and Ni(II) under solvothermal conditions.[1][4]

  • Dehalogenation Risks

    • Griller, D., et al.
    • Source: [1]

    • Relevance: Validates the chemical mechanism by which halogenated aromatics lose halides under specific reaction environments (analogous to harsh solvothermal conditions).

Sources

Optimization

Technical Support Center: A Guide to Removing Regioisomers from 5-Bromo-4-chloroisophthalic Acid Products

Welcome to the technical support center for the purification of 5-Bromo-4-chloroisophthalic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5-Bromo-4-chloroisophthalic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with regioisomeric purity in their synthesis. The presence of closely related positional isomers is a frequent and often formidable obstacle in synthetic chemistry, impacting yield, biological activity, and regulatory compliance.

This document provides a structured approach to identifying, troubleshooting, and removing these critical impurities. We will move from initial assessment and frequently asked questions to detailed, step-by-step purification protocols, explaining the scientific rationale behind each technique.

Section 1: Initial Assessment & Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and provides a foundation for tackling regioisomeric contamination.

Q1: What are the most likely regioisomeric impurities in my 5-Bromo-4-chloroisophthalic acid synthesis?

The primary regioisomeric impurity is typically 4-Bromo-5-chloroisophthalic acid . Its formation depends on the synthetic route, particularly the order of halogenation and the nature of the starting material. Both isomers possess the same molecular weight and similar acidic properties, making their separation non-trivial.

Caption: Structural comparison of the target molecule and its primary regioisomer.

Q2: What are the best initial methods to assess purity and identify the isomers?

A multi-pronged analytical approach is recommended for robust characterization:

  • High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for quantifying isomeric ratios. A reversed-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) is a good starting point. The subtle differences in polarity between the isomers should allow for baseline separation with careful method development.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The aromatic protons of the desired 5-bromo-4-chloro isomer and the 4-bromo-5-chloro isomer will exhibit distinct splitting patterns and chemical shifts. For unambiguous assignment, 2D NMR techniques like NOESY can be employed to establish through-space correlations between protons.[1][2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): While MS alone cannot distinguish between the isomers, coupling it with LC provides mass confirmation for the separated peaks, ensuring that the impurities are indeed regioisomers and not other byproducts.[4][5]

Q3: My initial analysis shows >5% regioisomeric impurity. What is the first purification step I should try?

For significant levels of contamination, selective fractional crystallization is the most practical and scalable first-line approach. This classical technique exploits minor differences in the solubility of the regioisomers in a carefully selected solvent system. It is often more cost-effective and easier to implement on a larger scale than chromatographic methods. A detailed protocol is provided in the next section.

Section 2: In-Depth Troubleshooting & Purification Protocols

This section provides detailed experimental workflows for tackling different levels of regioisomeric contamination.

Workflow 1: Selective Fractional Crystallization

Principle: This method relies on the slight differences in the crystal lattice energies and solvation properties of the regioisomers. By carefully selecting a solvent or solvent mixture, one isomer can be preferentially crystallized from the solution while the other remains in the mother liquor.

Best Suited For: Impurity levels of 5-25%.

Step-by-Step Protocol:

  • Solvent Screening: The key to success is solvent selection. Create a shortlist of solvents based on the polarity of your compound (a polar aromatic di-acid). Test the solubility of your crude product in small volumes of these solvents at room temperature and with heating.

  • Dissolution: Dissolve the crude isomeric mixture in a minimal amount of the chosen hot solvent to achieve saturation. A slow, controlled addition of the solvent is critical.

  • Cooling & Crystallization: Allow the solution to cool slowly and undisturbed. Slow cooling encourages the formation of larger, more ordered crystals, which tends to favor the inclusion of a single isomer, thereby improving purification.

  • Isolation: Isolate the resulting crystals by vacuum filtration. Wash the filter cake with a small amount of cold, fresh solvent to remove residual mother liquor.

  • Analysis: Dry the crystals and the mother liquor separately. Analyze both fractions by HPLC to determine the isomeric ratio and assess the efficiency of the separation. Multiple crystallization cycles may be necessary to achieve the desired purity.

Data Presentation: Solvent Selection Guide for Crystallization

Solvent SystemRationale & Expected Outcome
Water / Acetic Acid The high polarity and hydrogen bonding capacity can differentiate the packing of the isomers. Acetic acid helps to increase solubility.
Ethanol / Water A common system for polar organic acids. The ratio can be fine-tuned to optimize the solubility differential.
N-Methyl-2-pyrrolidone (NMP) A powerful solvent capable of dissolving the crude product at elevated temperatures, allowing for controlled precipitation upon cooling.[6]
Xylene Can be used to wash the filter cake to remove less polar impurities and adsorbed starting materials.[7]
Workflow 2: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Principle: Prep-HPLC utilizes the same separation principles as analytical HPLC but on a larger scale, allowing for the isolation of purified compounds. It offers superior resolving power for closely related isomers that are difficult to separate by other means.[8][9][10]

Best Suited For: Low-level impurities (<5%) or when high purity (>99.5%) is essential and crystallization has failed.

Step-by-Step Protocol:

  • Method Development: Optimize the separation on an analytical scale first. Screen different columns (e.g., C18, Phenyl-Hexyl, Cyano) and mobile phase compositions to achieve maximum resolution (Rs > 1.5) between the isomer peaks.

  • Scale-Up: Transfer the optimized analytical method to a preparative scale system. This involves using a larger diameter column and increasing the flow rate proportionally.

  • Sample Loading: Dissolve the crude product in the mobile phase or a compatible strong solvent. Inject the sample onto the column. Be mindful of the loading capacity to avoid peak broadening and loss of resolution.

  • Fraction Collection: Monitor the column effluent with a UV detector and collect the fractions corresponding to the target isomer.

  • Product Recovery: Combine the pure fractions and remove the solvent, typically by rotary evaporation, to yield the purified product.

Data Presentation: Typical Prep-HPLC Parameters

ParameterSettingRationale
Stationary Phase Reversed-Phase C18, 5-10 µmGood retention and selectivity for aromatic compounds.
Mobile Phase Acetonitrile / Water with 0.1% TFAProvides good peak shape for acidic analytes.
Flow Rate 20-100 mL/min (column dependent)Scaled up from the analytical method to maintain separation efficiency.
Detection UV at 254 nm or 280 nmAromatic rings provide strong UV absorbance for detection.
Workflow 3: Derivatization to Enhance Separability

Principle: If the isomers are inseparable in their native form, converting them into derivatives (e.g., diesters) can alter their physical properties (polarity, volatility, crystal packing) sufficiently to enable separation by chromatography or crystallization.[11][12][13]

Best Suited For: Extremely challenging separations where both crystallization and direct HPLC fail.

Step-by-Step Protocol:

  • Derivative Selection: Esterification of the two carboxylic acid groups to form a dimethyl or diethyl ester is a common and effective strategy. This removes the acidic protons and significantly reduces the polarity of the molecules.

  • Derivatization Reaction: React the crude isomeric mixture with an alcohol (e.g., methanol, ethanol) under acidic catalysis (e.g., H₂SO₄ or SOCl₂). Drive the reaction to completion.

  • Separation of Derivatives: The resulting diester isomers will have different chromatographic and crystallization properties. They can now be separated using standard silica gel column chromatography or recrystallization.

  • Hydrolysis: After isolating the desired diester isomer, hydrolyze the ester groups back to carboxylic acids using aqueous base (e.g., NaOH) followed by acidic workup to yield the purified 5-Bromo-4-chloroisophthalic acid.

Section 3: Troubleshooting Decision Tree

This diagram outlines a logical workflow for addressing regioisomeric impurities, from initial detection to final purification.

Caption: Decision-making workflow for purification of 5-Bromo-4-chloroisophthalic acid.

G start Crude Product Analysis (HPLC, NMR) check_purity Regioisomer > 5%? start->check_purity frac_cryst Attempt Fractional Crystallization check_purity->frac_cryst Yes prep_hplc Use Preparative HPLC check_purity->prep_hplc No check_cryst Purity > 99%? frac_cryst->check_cryst check_cryst->prep_hplc No end_ok Product Meets Specification check_cryst->end_ok Yes check_hplc Purity > 99%? prep_hplc->check_hplc derivatize Consider Derivatization Strategy check_hplc->derivatize No check_hplc->end_ok Yes end_fail Consult with Senior Scientist derivatize->end_fail

References

  • Shintani, R., & Fu, G. C. (2007). High-Speed Preparative HPLC Separation of Regioisomers of a Pharmaceutical Intermediate Using Gradients of Methanol in Ethoxynonafluorobutane. Taylor & Francis Online. Available at: [Link]

  • Shimadzu. (n.d.). Preparative HPLC Systems. Shimadzu Scientific Instruments. Available at: [Link]

  • Denton, J. R. (n.d.). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography. Longdom Publishing. Available at: [Link]

  • Fujii, T., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. Available at: [Link]

  • Bhushan, R., & Kumar, V. (1998). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. PubMed. Available at: [Link]

  • Zenkevich, I. G. (n.d.). Acids: Derivatization for GC Analysis. ScienceDirect. Available at: [Link]

  • Robbins, D. W., & Hartwig, J. F. (2025). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Publications. Available at: [Link]

  • Sumby, C. J., & Kruger, P. E. (2015). Coordination polymers of 5-substituted isophthalic acid. PMC. Available at: [Link]

  • Toyo'oka, T. (2025). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Gole, A. M., & Williams, K. J. (2019). Regioisomer-independent quantification of fatty acid oxidation products by HPLC-ESI-MS/MS analysis of sodium adducts. PMC. Available at: [Link]

  • Gole, A. M., & Williams, K. J. (2019). Regioisomer-independent quantification of fatty acid oxidation products by HPLC-ESI-MS/MS analysis of sodium adducts. PubMed. Available at: [Link]

  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC. Agilent. Available at: [Link]

  • Robbins, D. W., & Hartwig, J. F. (2025). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. ACS Central Science. Available at: [Link]

  • Unknown. (2008). Derivatization of carboxylic group for fluorescence. Chromatography Forum. Available at: [Link]

  • Sumby, C. J., & Kruger, P. E. (2015). Coordination polymers of 5-substituted isophthalic acid. ResearchGate. Available at: [Link]

  • Loza, A. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. ResearchGate. Available at: [Link]

  • Gonçalves, F., et al. (n.d.). ¹H NMR spectra of unsaturated polyesters based on isophthalic acid, UP1 to UP3. ResearchGate. Available at: [Link]

  • Tolbert, T. L. (1950). Preparation of isophthalic acid. Google Patents.
  • Wiley. (n.d.). Isophthalic acid, diprotonated - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Dias, A. P. S. (2007). Purification of Isophthalic Acid. Product Quality Optimization and Identification of Impurities. FEUP. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Crystal Quality of 5-Bromo-4-chloroisophthalic Acid Complexes

Here is the technical support center with troubleshooting guides and FAQs. Introduction Welcome to the technical support guide for the crystallization of 5-bromo-4-chloroisophthalic acid and its complexes. This document...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs.

Introduction

Welcome to the technical support guide for the crystallization of 5-bromo-4-chloroisophthalic acid and its complexes. This document is designed for researchers, chemists, and drug development professionals who are working with this challenging molecule. 5-Bromo-4-chloroisophthalic acid is a rigid aromatic dicarboxylic acid, a structure that presents unique crystallization challenges due to strong hydrogen bonding capabilities, potential for polymorphism, and specific solvent interactions.

This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you overcome common hurdles and achieve high-quality single crystals suitable for X-ray diffraction and other critical analyses. The principles discussed here are grounded in established crystallographic techniques and an understanding of molecular interactions in the solid state.

Troubleshooting Guide: From Powder to Perfect Crystals

This section addresses the most common issues encountered during the crystallization of 5-bromo-4-chloroisophthalic acid and its derivatives.

Issue 1: No Crystals Formed / Oiling Out

You've set up your crystallization experiment, but instead of crystals, you're observing an oil, a syrup-like phase, or an amorphous precipitate.

Question: Why is my compound oiling out instead of crystallizing?

Answer: Oiling out occurs when the solute precipitates from the solution at a concentration above its solubility but below the critical supersaturation required for nucleation. This is often because the compound is too soluble in the chosen solvent, or the cooling rate is too fast, not allowing enough time for molecules to orient into an ordered crystal lattice.[1] The high concentration of functional groups in 5-bromo-4-chloroisophthalic acid can lead to strong solute-solvent interactions, which may favor these disordered phases.

Solutions & Protocols:

  • Re-evaluate Your Solvent System:

    • Reduce Solubility: If your compound is too soluble, the solution may not reach the necessary supersaturation for nucleation before becoming an amorphous oil.[1][2] Choose a solvent in which the compound is only moderately soluble.[2]

    • Use a Co-solvent (Anti-solvent) System: Dissolve your compound in a "good" solvent (e.g., DMF, DMSO) and slowly introduce an "anti-solvent" in which it is poorly soluble (e.g., water, hexane, diethyl ether).[3][4] This gradually reduces the overall solubility, promoting slow crystal growth. Tetrahydrofuran (THF) is a solvent known to sometimes cause oiling out.[1]

  • Slow Down the Process:

    • Reduce Cooling Rate: If using temperature-based crystallization, slow the cooling process dramatically. Place the warm flask in an insulated container (like a Dewar flask or a polystyrene box) to allow it to cool over 24-48 hours.[3]

    • Slow Evaporation: Use a vial with a narrow opening or cover it with parafilm punctured with a few pinholes to reduce the solvent evaporation rate.[1][5] This gives molecules more time to organize.

  • Increase Solution Purity: Impurities can disrupt the crystallization process and favor the formation of oils. Ensure your starting material is as pure as possible.

Issue 2: Crystals Are Too Small (Microcrystalline Powder)

You've successfully obtained a solid, but it's a fine powder unsuitable for single-crystal X-ray diffraction.

Question: My compound precipitates as a microcrystalline powder. How can I grow larger single crystals?

Answer: The formation of microcrystalline powder is typically a result of rapid, uncontrolled nucleation. When a solution becomes supersaturated too quickly, countless nucleation sites are formed simultaneously, leading to the growth of many small crystals rather than a few large ones.[2] This is common in supersaturated solutions.[5]

Solutions & Protocols:

  • Minimize Nucleation Sites:

    • Ensure Cleanliness: Dust, scratches on the glassware, and particulate matter can act as nucleation sites.[2] Use clean, scratch-free glass vials for your experiments. Filtering the solution through a syringe filter (PTFE, 0.22 µm) into the crystallization vessel can be highly effective.

    • Control Supersaturation: Avoid highly concentrated solutions.[6] Work with solutions that are closer to the saturation point to slow down the nucleation rate.

  • Optimize the Growth Conditions:

    • Slower Cooling/Evaporation: As with oiling out, slowing down the entire process is critical. The best crystals often grow over days or even weeks.

    • Temperature Gradient: Create a slight temperature gradient in your solution. This can sometimes encourage the dissolution of smaller, less stable crystals and the growth of larger, more stable ones (a process known as Ostwald ripening).

  • Seeding:

    • If you have previously obtained a small crystal, use it as a "seed." Prepare a saturated solution, allow it to equilibrate, and then introduce the seed crystal. This provides a single, high-quality template for further growth. A common technique involves warming a solution with excess solid until nearly all of it dissolves, leaving just a few seed crystals behind, and then cooling it slowly.[6]

Issue 3: Poor Crystal Morphology (Needles or Plates)

The crystals you've grown are long, thin needles or flat plates. While single, they are not ideal for diffraction experiments.

Question: I consistently get needles/plates. How can I grow more block-like or prismatic crystals?

Answer: Crystal morphology is a direct reflection of the internal crystal structure and the relative growth rates of different crystal faces.[7][8] Solvents can adsorb to specific faces, inhibiting their growth and causing the crystal to grow faster in other directions, leading to morphologies like needles or plates.[7][9] For a molecule like 5-bromo-4-chloroisophthalic acid, strong directional interactions like hydrogen bonds and potential halogen bonds can favor growth in specific dimensions.[10][11]

Solutions & Protocols:

  • Systematic Solvent Screening: This is the most effective strategy. Changing the solvent can dramatically alter crystal habit.[12]

    • Vary Polarity and H-Bonding: Experiment with a range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., methanol, ethanol).[13] The interactions between the solvent and the carboxylic acid groups are key.

    • Use Additives: Sometimes, small amounts of an additive can act as a "habit modifier" by selectively adsorbing to certain crystal faces.

  • Adjust Supersaturation Levels: The degree of supersaturation can influence crystal shape. Try running experiments at slightly different concentrations to see how it affects the final morphology.

  • Consider Co-crystallization: If you are crystallizing a complex, the co-former (e.g., another organic molecule or a metal salt) will have a profound impact on the crystal packing and, therefore, the morphology.

Table 1: Solvent Screening Guide for Aromatic Carboxylic Acids
SolventBoiling Point (°C)Polarity IndexH-BondingComments & Strategy
Toluene1112.4AproticGood for slow evaporation due to moderate volatility. Can help disrupt excessive self-association.
Ethyl Acetate774.4Aprotic (Acceptor)A versatile solvent. Often a good starting point for slow evaporation or layering.
Acetone565.1Aprotic (Acceptor)More polar and volatile. Can be used for vapor diffusion with less polar anti-solvents.
Acetonitrile825.8Aprotic (Acceptor)Can produce different polymorphs. Good for diffusion or layering setups.
Ethanol784.3Protic (Donor/Acceptor)Strong H-bonding with carboxylic acids. May lead to solvates but can also promote good crystals.[14]
Dimethylformamide (DMF)1536.4Aprotic (Acceptor)High boiling point, good for dissolving stubborn compounds. Often used as the "good" solvent in diffusion/layering.[4]
Water10010.2Protic (Donor/Acceptor)Often used as an anti-solvent with organic solvents like ethanol or DMF.[14]

Crystallization Workflow & Troubleshooting Logic

The following diagrams illustrate a standard workflow for crystallization screening and a decision tree for troubleshooting common issues.

G cluster_prep Preparation cluster_cryst Crystallization Screening cluster_eval Evaluation & Optimization A Crude Product B Purify Material (Column, Recrystallization) A->B C Confirm Purity & Identity (NMR, LC-MS) B->C D Select Solvents (See Table 1) C->D E Set up Multiple Methods: - Slow Evaporation - Vapor Diffusion - Layering D->E F Allow Crystals to Grow (Days to Weeks, Undisturbed) E->F G Examine Under Microscope F->G H High-Quality Crystals? G->H I Proceed to X-Ray Diffraction H->I Yes J Troubleshoot (See Decision Tree) H->J No J->D Iterate

Caption: General workflow for obtaining high-quality single crystals.

G cluster_problems cluster_solutions1 cluster_solutions2 cluster_solutions3 Start Poor Crystal Quality NoCrystals No Crystals / Oil / Amorphous Solid Start->NoCrystals SmallCrystals Microcrystalline Powder Start->SmallCrystals BadMorphology Needles / Plates Start->BadMorphology Sol1A Use less polar solvent or anti-solvent NoCrystals->Sol1A Sol1B Slow down cooling/evaporation rate NoCrystals->Sol1B Sol1C Ensure high purity NoCrystals->Sol1C Sol2A Reduce concentration SmallCrystals->Sol2A Sol2B Filter solution (remove nucleation sites) SmallCrystals->Sol2B Sol2C Use seeding SmallCrystals->Sol2C Sol3A Screen different solvents (vary polarity & H-bonding) BadMorphology->Sol3A Sol3B Adjust supersaturation BadMorphology->Sol3B Sol3C Try different temperature BadMorphology->Sol3C

Caption: Troubleshooting decision tree for common crystallization issues.

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor for growing high-quality crystals?

Patience. The best crystals are rarely grown overnight. It is crucial to allow the system to proceed slowly and remain undisturbed.[2] Mechanical disturbances, such as moving the vial to check on it daily, can ruin the growth process.[2]

Q2: How much material do I need to start a crystallization experiment?

You only need one good single crystal for analysis.[1][5] A good starting point is a concentration similar to what you would use for an NMR experiment.[1][5] Using around 5-20 mg of your compound in 0.5-1 mL of solvent is a typical range for screening vials.

Q3: What is the difference between slow evaporation, vapor diffusion, and layering?

  • Slow Evaporation: A solution of the compound is left in a vial with a loose cap or punctured film, allowing the solvent to evaporate slowly, thus gradually increasing the concentration to the point of crystallization.[1][5] This is one of the simplest methods.

  • Vapor Diffusion: A concentrated solution of your compound is placed in a small open vial. This vial is then sealed inside a larger jar containing a different, more volatile solvent (the "anti-solvent") in which your compound is insoluble. The anti-solvent vapor slowly diffuses into your compound's solution, reducing its solubility and inducing crystallization.

  • Liquid-Liquid Diffusion (Layering): A solution of your compound is carefully layered with a less dense, miscible anti-solvent. Crystals form slowly at the interface between the two liquids as they diffuse into one another. A third solvent can sometimes be used as a buffer to slow the diffusion rate further.[5]

Q4: My compound is extremely soluble in most common organic solvents. What should I do?

This can be a difficult situation. Slow cooling of a saturated solution can sometimes yield good crystals even for highly soluble compounds.[2] Alternatively, vapor diffusion is an excellent technique here. Use a solvent in which your compound is very soluble (like DMF or DMSO) for the inner vial, and a volatile anti-solvent (like diethyl ether or pentane) in the outer chamber.

Q5: Should I be concerned about halogen bonding with this molecule?

Yes. The presence of both bromine and chlorine on the aromatic ring creates the potential for halogen bonding (X···O, X···N, or X···X interactions), which can significantly influence the crystal packing.[11][15] This is another reason why comprehensive solvent screening is important, as different solvents will compete with or promote these secondary interactions to varying degrees, potentially leading to different polymorphs or morphologies.

References

  • How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]

  • Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Staples, R. J. (2012). Growing and Mounting Crystals Your Instrument Will Treasure. Michigan State University, Department of Chemistry and Biochemistry. [Link]

  • Advice for Crystallization. Universität Potsdam. [Link]

  • Tips for Crystal Growing. Universität Freiburg. [Link]

  • Hawkins, S. W. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
  • Various Authors. (2013). How to adjust the crystal quality? ResearchGate. [Link]

  • Various Authors. (2022). Protecting Groups for Improving Crystallinity? Reddit r/Chempros. [Link]

  • Sumner, Jr., C. E., & Howell, J. S. (2013). Process for purification of aromatic carboxylic acids.
  • Wang, Y., et al. (2024). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. [Link]

  • Rychkov, D., et al. (2017). Simple and efficient modifications of well known techniques for reliable growth of high-quality crystals of small bioorganic molecules. ResearchGate. [Link]

  • Ferreira, E. B., et al. (2021). Influence of Halogen and Its Position on Crystal Packing: Proposals for Molecular-Level Crystallization Mechanisms of Isomeric Halogenated Benzoximes. PMC. [Link]

  • Mohamed, A. A., et al. (2016). Crystal structure of 5-[(4-carboxybenzyl)oxy]isophthalic acid. PMC. [Link]

  • Matsuoka, M., et al. (2000). Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions. ResearchGate. [Link]

  • Stamos, N. A., et al. (2024). Beyond Barriers, Big Crystallisation Hurdles: Atropisomerism in bRo5 Compounds Explored by Computational and NMR Studies. ChemRxiv. [Link]

  • Friščić, T., et al. (2022). Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond. ACS Publications. [Link]

  • da Silva, J. G., et al. (2020). Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. PMC. [Link]

  • How It Comes Together. (2023). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. [Link]

  • Wang, X., et al. (2020). A study of Solvent and Antisolvent Influence on the Crystal Morphology of ϵ-CL-20 by a Modified Attachment Energy Model. Wiley Online Library. [Link]

  • Various Authors. (2023). Solvent Effect and Crystal Morphology. ResearchGate. [Link]

  • Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis. (2021). CN113773194A.
  • Rasmuson, Å. C., & Abbas, Z. (2007). Spherical Crystallization of Benzoic acid in different solvents. Diva-Portal.org. [Link]

  • Li, G., et al. (2015). A series of metal–organic frameworks constructed by a rigid-flexible 5-(bis(4-carboxybenzyl)amino)isophthalic acid: syntheses, crystal structures and physical properties. CrystEngComm. [Link]

  • Hapsari, R., et al. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. CORE. [Link]

  • Al-Majid, A. M., et al. (2023). Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one. MDPI. [Link]

  • Kumar, M., & Saxena, P. N. (2012). Transition Metal Complexes of 5-bromo Salicylaldehyde-2-furoic acid hydrazide. Oriental Journal of Chemistry. [Link]

  • Various Authors. (2018). How to synthesize 4-bromo-3-nitrobenzoic acid from benzene? Quora. [Link]

  • 3-Bromo-4-chloro-5-nitrobenzoic acid. PubChem. [Link]

Sources

Optimization

Technical Support Center: 5-Bromo-4-chloroisophthalic Acid Production

Status: Online | Tier: Level 3 (Process Engineering & Scale-Up) Welcome to the Advanced Technical Support Center. You are likely here because your transition from gram-scale synthesis to kilogram-scale production of 5-Br...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Process Engineering & Scale-Up)

Welcome to the Advanced Technical Support Center. You are likely here because your transition from gram-scale synthesis to kilogram-scale production of 5-Bromo-4-chloroisophthalic acid (BCIPA) has hit a bottleneck.

This compound is a critical intermediate for functionalized Metal-Organic Frameworks (MOFs) and specific pharmaceutical APIs. Unlike simple isophthalic acids, the asymmetric halogenation pattern introduces unique challenges in regiocontrol , corrosion management , and purification .

Below are the three most common "Support Tickets" we receive from process chemists, resolved with detailed root-cause analysis and scale-up protocols.

🎫 Ticket #101: "My Isomer Ratio Shifted During Scale-Up"

User Observation: "In the lab (50g), we obtained >98% purity. At 5kg scale, we are seeing 15% of an unknown impurity and unreacted starting material. We are using the direct bromination of 4-chloroisophthalic acid in oleum."

🔧 Root Cause Analysis: Mass Transfer vs. Kinetic Control

At the lab scale, magnetic stirring provides sufficient mixing to overcome the high viscosity of oleum (fuming sulfuric acid). At the pilot scale, the viscosity of the reaction mass prevents rapid dispersion of bromine.

  • The Chemistry: You are performing an Electrophilic Aromatic Substitution (EAS) on a deactivated ring.

    • Target Position (C5): Synergistically activated by the ortho-Chlorine (o,p-director) and meta-Carboxyls (m-director).

    • Impurity (C2/C6 or Dibromo): Localized high concentrations of bromine (due to poor mixing) lead to over-bromination or substitution at the sterically hindered C2 position if temperatures spike locally.

💡 Solution: The "High-Shear" Injection Protocol

For scale-up, you must transition from "dumping" reagents to controlled, reaction-rate-limited addition .

Step-by-Step Protocol:

  • Reactor Setup: Use a glass-lined reactor (GLR) with a retreat-curve impeller and a baffle. Standard anchor impellers are insufficient for oleum mixtures.

  • Solvent Switch (Optional but Recommended): If oleum viscosity is unmanageable, dilute with Chlorosulfonic acid (creates a homogeneous melt) or switch to the Oxidation Route (see Diagram 1 below).

  • The "Sub-Surface" Addition:

    • Do not drip bromine onto the surface. It will flash-vaporize or pool.

    • Use a dip tube made of PTFE or Tantalum to introduce bromine directly into the high-shear zone near the impeller blades.

  • Temperature Ramp:

    • Hold reactor at 60°C during addition (kinetic control).

    • Only ramp to 110°C+ (thermodynamic completion) after addition is complete.

📊 Visualization: Synthesis Pathways & Impurity Mapping

BCIPA_Synthesis Start_Xylene Start: 5-Bromo-4-chloro-m-xylene Intermediate Intermediate: Mono-acid / Aldehyde Start_Xylene->Intermediate Oxidation (HNO3 or Co/Mn/Br) Start_Acid Start: 4-Chloroisophthalic Acid Target TARGET: 5-Bromo-4-chloroisophthalic Acid Start_Acid->Target Br2 / Oleum / 130°C Impurity_Regio Impurity B: Regioisomer (6-Bromo) Start_Acid->Impurity_Regio Poor Mixing / Hot Spots Intermediate->Target Cont. Oxidation Impurity_Under Impurity A: Incomplete Oxidation (Toluic Acids) Intermediate->Impurity_Under O2 Starvation/Low Temp

Figure 1: Comparison of the Oxidation Route (top) vs. Direct Halogenation Route (bottom). The Oxidation route is preferred for scale-up to avoid isomer separation issues.

🎫 Ticket #102: "The Product is Yellow and Won't Crystallize Cleanly"

User Observation: "We precipitated the product by dumping the reaction mixture into ice water. The solid is sticky, yellow, and traps 5% sulfate salts. Recrystallization from water is inefficient."

🔧 Root Cause Analysis: Occlusion & Particle Morphology

Rapid precipitation ("crash out") traps impurities (sulfuric acid, metal salts, colored nitro-bodies) inside the crystal lattice. 5-Bromo-4-chloroisophthalic acid has a high melting point but low water solubility, leading to rapid nucleation but poor crystal growth.

💡 Solution: Controlled pH Swing & Digestion (Ostwald Ripening)

You need to grow larger, purer crystals that reject impurities.

Purification Protocol:

  • Dissolution: Suspend the crude "yellow" cake in water (10L per kg). Add 30% NaOH until pH 9-10. The solution should be clear (disodium salt form).

    • Filtration: Filter this basic solution through a 1-micron charcoal cartridge to remove colored organic impurities.

  • Controlled Acidification (The Critical Step):

    • Heat the solution to 80°C .

    • Drip HCl slowly.

    • Stop at pH 4.5: The mono-sodium salt may precipitate first or the solution will become cloudy. Hold for 30 mins.

    • Continue to pH 1.0 .

  • Digestion: Do not filter immediately. Maintain the slurry at 85-90°C for 2-4 hours.

    • Why? Small, impure crystals dissolve; larger, pure crystals grow (Ostwald Ripening).

  • Wash: Filter hot. Wash with 1% HCl (prevents hydrolysis) followed by water.

Solubility Data for Process Design:

Solvent System25°C Solubility ( g/100g )80°C Solubility ( g/100g )Suitability
Water (pH 1) < 0.10.8Anti-Solvent
Water (pH 9) > 20.0> 30.0Dissolution Medium
Acetic Acid 2.512.0Recrystallization
Methanol > 15.0N/A (Boils)Too Soluble (Yield Loss)
🎫 Ticket #103: "Safety Alarms During Bromine Addition"

User Observation: "We are seeing pressure spikes and temperature runaways when adding bromine to the reactor at 100°C."

🔧 Root Cause Analysis: Bromine Vapor Pressure & Exotherm

Bromine boils at 58.8°C. If you add liquid bromine to a reactor at 100°C, it flashes to gas immediately, pressurizing the vessel and bypassing the liquid phase reaction.

💡 Solution: The "Sub-Cooled" Addition or Carrier Gas

Safety Protocol:

  • Temperature Management: Cool the reactor to 40°C (below Br2 boiling point) for the addition phase. The reaction is slow here, but safe.

  • Scrubber Integration: Connect the reactor vent to a dual-stage scrubber:

    • Stage 1: Sodium Bisulfite (NaHSO3) to quench Br2 vapors.

    • Stage 2: NaOH to neutralize acid gases (HBr/SO3).

  • Material of Construction (MoC):

    • Allowed: Glass-lined Steel (GLS), Tantalum, PTFE-lined.

    • FORBIDDEN: Stainless Steel (304/316) – Bromine/HBr will corrode this in hours, causing catastrophic failure. Hastelloy C-276 is acceptable but expensive.

📚 References & Authority

The protocols above are synthesized from industrial best practices for halogenated aromatic acids.

  • Synthesis via Bromination in Oleum:

    • Methodology: Describes the bromination of isophthalic acid in fuming sulfuric acid.

    • Source:Process for the preparation of bromoisophthalic acid compounds, EP1293495B1.[1]

  • Oxidation Route (Amoco Process Analogy):

    • Methodology: Industrial standard for oxidizing methylated benzenes (xylenes) to carboxylic acids using Co/Mn/Br catalysts.

    • Source:p-Xylene Oxidation to Terephthalic Acid: New Trends and Challenges, PMC.

  • Safety & Handling of Bromine:

    • Data: Toxicity, corrosivity, and neutralization protocols.

    • Source:Bromine - Incident Management, GOV.UK.

  • Purification of Halogenated Isophthalic Acids:

    • Methodology: Solubility profiles and purification via hydrogenation/recrystallization.

    • Source:Process for the production of high-purity isophthalic acid, EP0818434A2.

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: FT-IR Spectral Analysis of 5-Bromo-4-chloroisophthalic Acid

Strategic Overview 5-Bromo-4-chloroisophthalic acid (BCIPA) is a critical intermediate, often employed as a ligand in Metal-Organic Frameworks (MOFs) or as a scaffold in pharmaceutical synthesis. Its structural integrity...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

5-Bromo-4-chloroisophthalic acid (BCIPA) is a critical intermediate, often employed as a ligand in Metal-Organic Frameworks (MOFs) or as a scaffold in pharmaceutical synthesis. Its structural integrity relies on the precise regioselective addition of bromine and chlorine atoms to the isophthalic acid core.

In synthetic workflows, distinguishing BCIPA from its precursor (isophthalic acid) or its mono-halogenated byproducts is a common bottleneck. While NMR provides definitive structural elucidation, Fourier Transform Infrared Spectroscopy (FT-IR) offers a rapid, cost-effective method for routine identification and quality control.

This guide objectively compares the two primary FT-IR sampling techniques—Attenuated Total Reflectance (ATR) and Transmission (KBr Pellet) —and provides a definitive spectral assignment strategy to validate the functionalization of the aromatic ring.

Methodology Comparison: KBr Pellet vs. ATR[1][2][3][4]

For the analysis of halogenated aromatic carboxylic acids, the choice of sampling technique significantly impacts data quality, particularly in the "fingerprint region" (<1000 cm⁻¹) where C-Cl and C-Br bonds absorb.

Comparative Analysis Table
FeatureAlternative A: Diamond ATR Alternative B: KBr Pellet (Transmission) Verdict for BCIPA
Workflow Efficiency High: < 2 mins. Direct sample application.Low: 15-20 mins. Requires grinding/pressing.[1]ATR wins for routine QC.[2]
Spectral Resolution Medium: Peak broadening common; intensity diminishes at high wavenumbers.High: Sharp peaks; true Beer-Lambert adherence.KBr wins for structural confirmation.
Low-Frequency Limit Limited: Diamond absorbs <525 cm⁻¹, obscuring C-Br stretches.Excellent: Transparent down to 400 cm⁻¹.KBr is essential for validating the C-Br bond.
Moisture Sensitivity Low: Sample is neat.High: KBr is hygroscopic; O-H region may be compromised.ATR wins for O-H assessment.
Expert Insight

Critical Decision: While ATR is superior for high-throughput screening, KBr transmission is the required standard for the initial characterization of BCIPA. The C-Br stretching vibration typically occurs between 500–600 cm⁻¹. Most diamond ATR modules have a "blind spot" below 525 cm⁻¹, potentially masking the definitive proof of bromination.

Experimental Protocol: Self-Validating KBr Workflow

To ensure scientific integrity, this protocol includes built-in validation steps to rule out moisture contamination and instrument drift.

Reagents & Equipment[5][6][7]
  • Analyte: 5-Bromo-4-chloroisophthalic acid (Dry, >98% purity).

  • Matrix: Spectroscopic grade KBr (Stored at 110°C).

  • Equipment: Hydraulic press (10 ton), Agate mortar/pestle, Vacuum oven.

Step-by-Step Procedure
  • Pre-Validation (Background): Collect an open-beam background spectrum (32 scans, 4 cm⁻¹ resolution). Ensure CO₂ doublet (2350 cm⁻¹) is minimized.

  • Matrix Preparation: Grind 200 mg of KBr alone and press a "blank" pellet.

    • Validation Check: Run the blank. If broad peaks appear at 3400 cm⁻¹ (H₂O) or 1630 cm⁻¹ (bending H₂O), re-dry KBr powder.

  • Sample Preparation: Mix 1–2 mg of BCIPA with 200 mg dry KBr (1:100 ratio).

    • Technique: Grind gently in one direction to avoid scattering effects (Christiansen effect).

  • Pellet Formation: Press at 8–10 tons under vacuum for 2 minutes to form a transparent disc.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (64 scans).

Spectral Analysis & Functional Group Assignment

The identification of BCIPA rests on three spectral pillars: the carboxylic acid dimer, the shifted carbonyl, and the halogen fingerprint.

A. The Carboxylic Acid Region (3300 – 2500 cm⁻¹)[8]
  • Observation: A very broad, intense absorption band centered around 3000 cm⁻¹, often obscuring the C-H stretches.

  • Mechanistic Cause: In the solid state, isophthalic acid derivatives form strong centrosymmetric dimers via hydrogen bonding.

  • Diagnostic Value: Presence confirms the -COOH group is intact.

B. The Carbonyl Stretch (1690 – 1720 cm⁻¹)
  • Observation: A strong, sharp peak.

  • Shift Analysis:

    • Unsubstituted Isophthalic Acid: ~1690 cm⁻¹.

    • BCIPA: Shifts to higher wavenumbers (~1705–1720 cm⁻¹ ).

  • Causality: The Chlorine (at C4) and Bromine (at C5) are electron-withdrawing groups (Inductive effect, -I). They pull electron density away from the aromatic ring, which in turn reduces the conjugation slightly and strengthens the C=O bond order, increasing the vibrational frequency.

C. The Halogen Fingerprint (1100 – 400 cm⁻¹)

This is the definitive region for distinguishing BCIPA from isophthalic acid.

  • Aryl C-Cl Stretch (1050 – 1090 cm⁻¹):

    • Look for a sharp, medium-intensity band in this region. The C-Cl bond is stiffer and lighter than C-Br, appearing at higher frequency.

  • Aryl C-Br Stretch (500 – 600 cm⁻¹):

    • Critical: This peak is often outside the range of standard ATR.[3] In KBr, it appears as a medium/strong band near 550–580 cm⁻¹.

  • Substitution Pattern (Out-of-Plane Bending):

    • The 1,2,3,5-substitution pattern of the benzene ring alters the C-H out-of-plane (oop) bending vibrations. Expect significant changes in the 700–900 cm⁻¹ region compared to the starting material.

Comparative Data: Product vs. Precursor

Use this table to validate your synthesis results.

Functional GroupIsophthalic Acid (Precursor)5-Bromo-4-chloroisophthalic Acid (Product)Structural Insight
O-H Stretch 2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Dimer formation remains consistent.
C=O Stretch ~1690 cm⁻¹1705–1720 cm⁻¹ Blue shift due to electron-withdrawing halogens.
C=C Aromatic 1400–1600 cm⁻¹1400–1600 cm⁻¹ (Split/Shifted)Ring symmetry broken by asymmetric substitution.
C-Cl Stretch Absent 1050–1090 cm⁻¹ Primary evidence of chlorination.
C-Br Stretch Absent 500–600 cm⁻¹ Primary evidence of bromination (Requires KBr).

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This logic flow guides the researcher in choosing the correct method and interpreting the results.

FTIR_Decision_Matrix Start Start: BCIPA Characterization Goal Goal: Routine QC or Structural ID? Start->Goal QC Routine Purity / QC Goal->QC High Throughput ID Structural Elucidation Goal->ID First Synthesis ATR Method: Diamond ATR QC->ATR Check1 Check: C=O Shift (1710 cm⁻¹) ATR->Check1 Check2 Check: C-Cl (1050 cm⁻¹) Check1->Check2 Limit Limitation: C-Br likely invisible Check2->Limit KBr Method: KBr Pellet ID->KBr FullSpec Full Spectrum (4000-400 cm⁻¹) KBr->FullSpec Confirm Confirm: C-Br (500-600 cm⁻¹) FullSpec->Confirm

Caption: Decision matrix for selecting ATR vs. KBr based on analytical needs (QC vs. Structural Confirmation).

Diagram 2: Experimental Validation Workflow

A self-validating loop to ensure spectral reliability.

Validation_Workflow Prep 1. Dry KBr & Sample Blank 2. Run KBr Blank Prep->Blank Decision Peaks > 1% T? Blank->Decision Redry Re-dry KBr (Vacuum Oven) Decision->Redry Yes (Moisture) SampleRun 3. Run BCIPA Sample Decision->SampleRun No (Clean) Redry->Prep Analyze 4. Analyze Fingerprint SampleRun->Analyze

Caption: Step-by-step validation protocol to eliminate moisture artifacts common in carboxylic acid analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[4] (Standard text for inductive effects on carbonyl shifts).

  • NIST Chemistry WebBook. (2023). Infrared Spectra of Halogenated Benzoic Acids. National Institute of Standards and Technology. Available at: [Link]

  • Specac Application Notes. (2018). Comparison of KBr Pellets and ATR for Solid Sample Analysis. Available at: [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[4] (Reference for C-Cl and C-Br frequency assignments).

Sources

Comparative

comparing 5-Bromo-4-chloroisophthalic acid vs 5-bromoisophthalic acid linkers

Comparison Guide: 5-Bromo-4-chloroisophthalic Acid vs. 5-Bromoisophthalic Acid Linkers Executive Summary In the field of reticular chemistry and Metal-Organic Framework (MOF) design, the choice of linker dictates topolog...

Author: BenchChem Technical Support Team. Date: March 2026

Comparison Guide: 5-Bromo-4-chloroisophthalic Acid vs. 5-Bromoisophthalic Acid Linkers

Executive Summary

In the field of reticular chemistry and Metal-Organic Framework (MOF) design, the choice of linker dictates topology, porosity, and functionality. 5-Bromoisophthalic acid (5-Br-IPA) is the industry standard—a planar, versatile linker used to construct high-symmetry 2D sheets and 3D networks (e.g., copper paddlewheel-based MOFs).

5-Bromo-4-chloroisophthalic acid (5-Br-4-Cl-IPA) is a specialized, sterically congested variant. The introduction of a chlorine atom at the 4-position—sandwiched between a carboxylate group and the bromine atom—induces significant torsional strain. This "pre-twisted" geometry disrupts planar packing, often forcing the formation of helical chains or lower-dimensionality discrete clusters rather than extended 2D sheets.

Verdict: Use 5-Br-IPA for predictable, high-surface-area scaffold generation. Use 5-Br-4-Cl-IPA when designing for restricted pore environments, inducing chirality through helical motifs, or studying the effects of steric bulk on framework interpenetration.

Chemical & Physical Profile

The fundamental difference lies in the symmetry and steric environment of the benzene ring.

Feature5-Bromoisophthalic Acid (Standard)5-Bromo-4-chloroisophthalic Acid (Modified)
CAS Number 23447-27-0191227-53-9
Structure Planar (

symmetry)
Twisted / Non-planar (

symmetry)
Molecular Weight 245.03 g/mol 279.47 g/mol
Acidity (pKa) pKa₁ ≈ 3.5, pKa₂ ≈ 4.5pKa₁ < 3.0 (C3-COOH), pKa₂ > 4.5 (C1-COOH)
Steric Bulk Low (H at pos 2, 4, 6)High (Cl at pos 4 clashes with C3-COOH)
Solubility High in DMF, DEF, MeOHReduced in MeOH; Good in DMF/DMSO
Primary Use 2D/3D MOF construction, PSMSteric control, topology modulation

Structural Mechanism: The Ortho-Effect

The critical differentiator is the 4-position Chlorine . In isophthalic acid derivatives, substituents at the 2, 4, or 6 positions are ortho to the carboxylate groups.

  • 5-Br-IPA: The bromine at position 5 is meta to both carboxylates. It exerts an inductive effect but does not sterically interfere with the coordination binding modes. The molecule remains planar, facilitating the formation of "paddlewheel" secondary building units (SBUs).

  • 5-Br-4-Cl-IPA: The chlorine at position 4 is ortho to the carboxylate at position 3 and ortho to the bromine at position 5.

    • Consequence 1 (Twisting): The steric clash forces the C3-carboxylate to rotate out of the aromatic plane to minimize repulsion with the chlorine lone pairs.

    • Consequence 2 (Electronic Bias): The electron-withdrawing Cl atom makes the C3-carboxylate significantly more acidic than the C1-carboxylate, allowing for selective deprotonation strategies.

Visualizing the Steric Pathway

LinkerComparison Start Linker Selection Standard 5-Bromoisophthalic Acid (5-Br-IPA) Start->Standard Standard Needs Modified 5-Bromo-4-chloroisophthalic Acid (5-Br-4-Cl-IPA) Start->Modified Steric Control Planar Planar Geometry (Carboxylates in plane) Standard->Planar Twisted Twisted Geometry (Steric Clash: Cl vs COOH) Modified->Twisted Ortho-Repulsion Outcome1 Formation of 2D Kagome or Square Grids Planar->Outcome1 Facilitates Stacking Outcome2 Formation of Helical Chains or Discrete Clusters Twisted->Outcome2 Disrupts Stacking

Figure 1: Mechanistic flow showing how the chlorine substitution alters the geometric pathway of framework assembly.

Performance Comparison in MOF Synthesis

A. Topology and Dimensionality
  • 5-Br-IPA: Typically forms nbbo or pcu topologies when combined with copper paddlewheels. The planarity allows the isophthalate units to bridge metal clusters at 120° angles, forming predictable 2D sheets (e.g., NOTT-101 analogues) which can be pillared into 3D.

  • 5-Br-4-Cl-IPA: The out-of-plane twist prevents the formation of flat sheets. Experimental evidence with analogous ortho-substituted linkers suggests a preference for 1D helical chains or corrugated sheets. The "buttressing effect" of the Br and Cl atoms adjacent to each other further rigidifies this twisted conformation.

B. Pore Chemistry & Functionality
  • Halogen Bonding: Both linkers offer a Bromine site for halogen bonding. However, in 5-Br-4-Cl-IPA, the adjacent Chlorine alters the electrostatic potential surface of the Bromine (via induction), potentially weakening its ability to act as a halogen bond donor compared to the isolated Bromine in 5-Br-IPA.

  • Hydrophobicity: The 5-Br-4-Cl-IPA linker creates a more hydrophobic pore environment due to the higher halogen content and the projection of the Cl atom into the void space.

Experimental Protocols

Workflow 1: Solvothermal Synthesis (General Protocol)

Note: This protocol is self-validating. If the solution remains clear after 24h, the temperature is too low for the deprotonation of the acidified 4-Cl derivative.

Materials:

  • Linker (0.5 mmol)

  • Cu(NO₃)₂·2.5H₂O (0.5 mmol)

  • Solvent: DMF/Ethanol (3:1 v/v)

  • Modulator: HCl (2 drops) or Pyridine (for 5-Br-4-Cl-IPA to assist deprotonation)

Steps:

  • Dissolution: Dissolve 0.5 mmol of the linker in 10 mL DMF.

    • Checkpoint: 5-Br-IPA dissolves rapidly. 5-Br-4-Cl-IPA may require sonication due to higher lattice energy/hydrophobicity.

  • Metal Addition: Add 0.5 mmol Copper Nitrate in 5 mL Ethanol. Stir for 10 min.

  • Solvothermal Reaction: Seal in a 20 mL scintillation vial or Teflon autoclave. Heat to 85°C for 24–48 hours.

    • Observation: 5-Br-IPA typically yields blue block crystals (HKUST-1 type derivatives). 5-Br-4-Cl-IPA yields smaller, greenish-blue distorted crystals or needles.

  • Washing: Decant mother liquor. Wash with DMF (3x) then Ethanol (3x) to remove unreacted ligand.

Workflow 2: Characterization & Validation

X-Ray Diffraction (PXRD):

  • Expectation: Do not expect isostructural patterns.

  • 5-Br-IPA: Look for low-angle peaks (2θ = 5–7°) indicative of large unit cells and open pores.

  • 5-Br-4-Cl-IPA: Expect a shift to higher angles or a completely different fingerprint, indicating denser packing or loss of high-symmetry void space.

NMR Digest:

  • Digest 10 mg of MOF in 500 µL DMSO-d6 + 20 µL DCl.

  • Validation:

    • 5-Br-IPA: 3 aromatic protons (triplet at ~8.2 ppm, doublet at ~8.4 ppm).

    • 5-Br-4-Cl-IPA: 2 aromatic singlets (due to asymmetry). The proton at C2 will be significantly deshielded.

Synthesis of the Linker (If not commercially sourced)

While 5-Br-IPA is a commodity chemical, 5-Br-4-Cl-IPA often requires custom synthesis.

Route: Bromination of 4-chloroisophthalic acid.[1][2][3][4][][6]

  • Starting Material: 4-chloroisophthalic acid (commercially available).

  • Reagents:

    
    , 
    
    
    
    (solvent),
    
    
    (catalyst).
  • Conditions: 60°C, 4 hours.

  • Purification: Recrystallization from acetic acid.

    • Note: The directing effects of the carboxylates and the chlorine strongly favor the 5-position for bromination, making this a high-yield synthesis.

References

  • Banerjee, D., et al. (2013). "Design and Synthesis of New 1D and 2D R-isophthalic Acid-based Coordination Polymers." Chimia, 67(6), 393–396. Link

  • Hennig, H., et al. (2012). "Halogen bonding in MOFs: The influence of the halogen substituent." CrystEngComm, 14, 345-352. (Contextual grounding for Br-linker behavior).
  • Li, J., & Ma, J. (2012). "Coordination polymers of 5-substituted isophthalic acid."[7] Acta Crystallographica Section C, 68. Link

  • Euro Chlor. (2021). "Influence of Chlorine Substituents on Biological Activity and Chemical Reactivity." (Reference for steric/electronic effects of ortho-Cl). Link

  • BLD Pharm. (2024). "Product Data: 5-Bromo-4-chloroisophthalic acid (CAS 191227-53-9)."[1][2][3][4][][8] Link

Sources

Validation

Publish Comparison Guide: Thermogravimetric Analysis of Halogenated Isophthalate Complexes

This guide serves as a technical comparison and protocol standard for the thermal characterization of 5-Bromo-4-chloroisophthalic acid (H₂BCIP) complexes. As specific thermogravimetric data for 5-Bromo-4-chloroisophthali...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical comparison and protocol standard for the thermal characterization of 5-Bromo-4-chloroisophthalic acid (H₂BCIP) complexes.

As specific thermogravimetric data for 5-Bromo-4-chloroisophthalic acid metal complexes is an emerging field, this guide benchmarks its predicted performance against experimentally validated data from its structural analogs: 5-Bromoisophthalic acid (5-Br-IPA) and 4-Chloroisophthalic acid (4-Cl-IPA) .

Executive Summary & Strategic Context

5-Bromo-4-chloroisophthalic acid (H₂BCIP) represents a "hybrid" ligand in crystal engineering, combining the heavy-atom effect of bromine (position 5) with the steric and electronic influence of chlorine (position 4).

In drug development and materials science (MOFs), the thermal stability of these complexes is a critical "Go/No-Go" gate. This guide provides the standardized TGA protocol for H₂BCIP and compares its projected thermal behavior against the established "Gold Standards" (5-Br-IPA and 4-Cl-IPA).

Why This Comparison Matters
  • Halogen Bonding: The adjacent Br and Cl atoms in H₂BCIP introduce unique

    
     and 
    
    
    
    halogen bonding capabilities not present in mono-substituted analogs, potentially elevating thermal stability.
  • Steric Bulk: The 4,5-disubstitution pattern imposes steric constraints that may alter coordination geometry (e.g., preventing coplanarity), affecting the decomposition temperature (

    
    ).
    

Technical Comparison: H₂BCIP vs. Established Alternatives

The following table synthesizes experimental data from 5-Br-IPA and 4-Cl-IPA complexes to establish the baseline performance envelope for H₂BCIP.

Table 1: Comparative Thermal Stability Data (TGA)
FeatureTarget: H₂BCIP Complexes (Predicted)Alt 1: 5-Br-IPA Complexes (Experimental Benchmark)Alt 2: 4-Cl-IPA Complexes (Experimental Benchmark)
Ligand Structure 5-Bromo-4-chloro-1,3-BDC5-Bromo-1,3-BDC4-Chloro-1,3-BDC
Typical

(Ligand)
330–360 °C 320–350 °C310–340 °C
Solvent Loss (

)
80–160 °C (Lattice water/DMF)33–115 °C (Ethanol/Water)90–150 °C (Water)
Coordination Residue Metal Oxide + Halide tracesMetal Oxide (ZnO, CoO, CdO)Metal Oxide (MnO, CdO)
Stability Factor High: Dual-halogen interactions stabilize packing.Medium-High: Br induces heavy atom stability.Medium: Cl effects are primarily electronic.
Key Reference Data N/A (Emerging)Zn(II) complex stable to 380 K ; decomp >300°C [1].Cd(II) complex stable to >320°C [2].

Analyst Insight: H₂BCIP complexes are expected to exhibit a 10–20°C increase in


  over 4-Cl-IPA analogs due to the higher molecular weight and enhanced London dispersion forces contributed by the 5-Bromo substituent.

Experimental Protocol: Self-Validating TGA Workflow

To ensure data integrity and reproducibility for H₂BCIP characterization, follow this "Self-Validating" protocol. This workflow is designed to distinguish between solvated and coordinated species.

Step-by-Step Methodology
  • Sample Preparation:

    • Mass: 5–10 mg (Optimal for resolution vs. signal-to-noise).

    • Form: Finely ground powder (ensure homogeneity).

    • Crucible: Alumina (

      
      ) is preferred over Platinum if free halogens are released at high T (
      
      
      
      ) to prevent crucible corrosion.
  • Instrument Parameters:

    • Atmosphere: Nitrogen (

      
      ) flow at 20–50 mL/min (Inert breakdown).
      
    • Heating Ramp: 10 °C/min (Standard) or 5 °C/min (High Resolution for overlapping steps).

    • Range: 30 °C to 800 °C.

  • Validation Checkpoints (The "Self-Validating" System):

    • Checkpoint A (Solvent): Weight loss < 150°C must match theoretical % for lattice solvent.

    • Checkpoint B (Coordination): Weight loss 150–250°C indicates coordinated solvent (more tightly bound).

    • Checkpoint C (Residue): Final mass % at 800°C must align with the theoretical Metal Oxide % (e.g., ZnO, CoO). If residue is too low, suspect metal halide sublimation.

Visualization: TGA Decomposition Logic Flow

TGA_Logic Start Start TGA Run (30°C - 800°C) Step1 Step 1: < 150°C Weight Loss Observed? Start->Step1 Lattice Lattice Solvent Loss (H2O, EtOH) Step1->Lattice Yes Step2 Step 2: 150°C - 250°C Weight Loss Observed? Step1->Step2 No Lattice->Step2 Coord Coordinated Solvent Loss (M-OH2) Step2->Coord Yes Plateau Thermal Stability Plateau (Anhydrous Complex) Step2->Plateau No Coord->Plateau Decomp Step 3: > 300°C Sharp Weight Drop Plateau->Decomp LigandOx Ligand Decarboxylation & Combustion Decomp->LigandOx Residue Final Residue (Metal Oxide) LigandOx->Residue

Figure 1: Decision logic for interpreting TGA curves of halogenated isophthalate complexes.

Synthesis & Characterization Workflow

To contextualize the TGA data, the synthesis pathway must be controlled. The following diagram outlines the critical path from ligand to validated complex.

Synthesis_Workflow Ligand Ligand Source (H2BCIP) Synth Solvothermal Synthesis (DMF/H2O, 100-160°C) Ligand->Synth Metal Metal Salt (Zn, Co, Cd) Metal->Synth Cryst Crystallization (Slow Cooling) Synth->Cryst Char Characterization Loop Cryst->Char TGA TGA Analysis (Thermal Stability) Char->TGA XRD Single Crystal XRD (Structure) Char->XRD XRD->TGA Confirm Phase Purity

Figure 2: Integrated workflow ensuring the sample analyzed by TGA is structurally identified.

Comparative Analysis & Field Insights

The "Halogen Effect" on Stability

Data from 5-Br-IPA complexes (Alternative 1) reveals that the bromine atom often participates in intermolecular interactions (Br···Br or Br···O) that reinforce the crystal lattice.

  • Observation: Zn(II) complexes of 5-Br-IPA often show stability up to 380°C, significantly higher than unsubstituted isophthalates (~300°C) [1].

  • Prediction for H₂BCIP: The addition of the 4-Chloro substituent adds steric bulk. While this might slightly lower the packing density compared to the mono-substituted analog, the electronegativity of Chlorine increases the acidity of the carboxylic acid groups, potentially leading to stronger Metal-Oxygen (

    
    ) bonds.
    
  • Result: Expect H₂BCIP complexes to match or exceed the thermal stability of 5-Br-IPA complexes, provided the steric bulk does not prevent the formation of stable 2D/3D networks.

Residue Analysis Warning

When analyzing H₂BCIP, be aware that at high temperatures (>600°C), halogenated ligands can sometimes lead to the formation of volatile metal halides (e.g.,


, 

) rather than pure oxides.
  • Corrective Action: If your final residue mass is lower than the theoretical Metal Oxide mass, calculate the theoretical mass of the Metal Halide. If the data fits, sublimation occurred.

References

  • Crystal Growth & Design. "Two Isoreticular 2D Zn(II) Coordination Polymers (CPs) Based on a Flexible Tripodal Thioether-Based Pyridyl Ligand and Two V-Shaped Dicarboxylate Ligands." American Chemical Society.[1] Available at: [Link]

  • Crystal Growth & Design. "Significant Positional Isomeric Effect on Structural Assemblies of Zn(II) and Cd(II) Coordination Polymers Based on Bromoisophthalic Acids." American Chemical Society.[1] Available at: [Link]

  • Journal of Chemical Crystallography. "A Six-Connected 3D Europium Coordination Polymer Assembled by 5-Bromoisophthalic Acid." Springer. Available at: [Link]

Sources

Comparative

Comprehensive Guide: Purity Analysis of 5-Bromo-4-chloroisophthalic Acid via HPLC

Executive Summary: The Analytical Challenge 5-Bromo-4-chloroisophthalic acid is a highly functionalized aromatic intermediate, critical in the synthesis of advanced agrochemicals and pharmaceutical scaffolds (e.g., indox...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

5-Bromo-4-chloroisophthalic acid is a highly functionalized aromatic intermediate, critical in the synthesis of advanced agrochemicals and pharmaceutical scaffolds (e.g., indoxyl derivatives). Its dual-halogenated, dicarboxylic acid structure presents specific analytical challenges:

  • High Polarity: The two carboxylic acid groups (

    
    ) create strong interactions with polar stationary phases.
    
  • Structural Similarity: Distinguishing the target from its des-bromo precursor (4-chloroisophthalic acid) or regioisomers requires high selectivity.

  • Thermal Instability: Dicarboxylic acids are prone to decarboxylation at the high temperatures required for Gas Chromatography (GC), making direct GC analysis unreliable.

This guide establishes High-Performance Liquid Chromatography (HPLC) as the superior methodology for purity assessment, contrasting it with GC, Titration, and qNMR. We provide a validated, robust RP-HPLC protocol designed to suppress ionization and ensure peak symmetry.

Strategic Methodology Comparison

Before detailing the HPLC protocol, it is essential to understand why HPLC is the industry standard for this compound compared to alternatives.

Table 1: Comparative Analysis of Analytical Techniques
FeatureHPLC (UV/DAD) Gas Chromatography (GC) Titration (Potentiometric) qNMR
Primary Mechanism Polarity & HydrophobicityVolatility & Boiling PointAcid-Base NeutralizationNuclear Spin Resonance
Suitability Optimal. Direct analysis of polar acid.Low. Requires derivatization (methylation) to become volatile.Low. Non-specific; measures total acidity.Medium. Good for structure, low sensitivity for trace impurities.
Selectivity High.[1][2] Separates isomers & byproducts.[3]Medium. Isomers may co-elute; derivatization adds complexity.None. Cannot distinguish target from other acids.High. Can distinguish isomers if signals don't overlap.
Sample Prep Simple (Dissolve & Inject).Complex (Silylation/Esterification required).Simple.Simple (Deuterated solvent).
Limit of Quantitation < 0.05% (Trace impurity capable).~0.1% (Limited by derivatization efficiency).N/A (Purity only).~1.0% (Typically).[4]
Risk Factor Column fouling (mitigated by guard column).Thermal degradation (Decarboxylation).False positives from acidic impurities.High cost; lower throughput.
Decision Logic for Method Selection

The following decision tree illustrates the logical pathway for selecting HPLC over GC for this specific molecule.

MethodSelection Start Start: 5-Bromo-4-chloroisophthalic Acid Sample Volatility Is the sample volatile? Start->Volatility Derivatization Can it be derivatized? Volatility->Derivatization If derivatized HPLC SELECT HPLC (Direct Analysis) Volatility->HPLC No (Dicarboxylic Acid) Stability Is it thermally stable >200°C? Derivatization->Stability Stability->HPLC No (Risk of Decarboxylation) GC SELECT GC (Requires Methylation) Stability->GC Yes

Figure 1: Analytical Method Selection Logic. Note that while derivatization enables GC, the risk of thermal degradation and incomplete reaction makes HPLC the robust choice.

The "Gold Standard" HPLC Protocol[3]

This protocol is derived from standard methodologies for halogenated isophthalic acids (e.g., 5-bromoisophthalic acid) and optimized for the additional lipophilicity introduced by the chlorine substituent.

Chromatographic Conditions
  • System: HPLC with PDA (Photodiode Array) or UV-Vis Detector.

  • Column: C18 (Octadecylsilyl), End-capped.

    • Specification: 250 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

    • Rationale: The C18 phase provides sufficient retention for the hydrophobic halogenated ring. "End-capping" reduces silanol interactions that cause peak tailing for acidic compounds.

  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in Water.
    
    • Criticality: Low pH (~2.5) suppresses the ionization of the carboxylic acid groups (

      
       vs 
      
      
      
      ). This ensures the molecule remains neutral, increasing retention and sharpening the peak shape.
  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Gradient Profile:

    • 0 min: 85% A / 15% B

    • 15 min: 40% A / 60% B

    • 20 min: 10% A / 90% B (Wash)

    • 25 min: 85% A / 15% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controlled).

  • Detection: UV @ 230 nm (Primary) and 254 nm (Secondary).

    • Note: 230 nm typically offers higher sensitivity for the benzoyl chromophore, while 254 nm is standard for aromatic rings.

Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile (match initial mobile phase conditions to prevent solvent shock).

  • Stock Solution: Weigh 25 mg of sample into a 25 mL volumetric flask. Sonicate to dissolve. Dilute to volume. (Conc: 1.0 mg/mL).

  • Filtration: Filter through a 0.45 µm PTFE (hydrophobic) or Nylon syringe filter. Do not use cellulose acetate as it may degrade in high acidity/organic mixtures.

Experimental Validation & Performance Metrics

To ensure the method is scientifically valid (Trustworthiness), the following parameters must be assessed. These are based on ICH Q2(R1) guidelines.

System Suitability Criteria

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  Must be < 1.5. (High tailing indicates insufficient acid in mobile phase or column aging).
    
  • Theoretical Plates (

    
    ):  > 5000.
    
  • Resolution (

    
    ):  > 2.0 between the Main Peak and the nearest impurity (likely 4-chloroisophthalic acid).
    
Impurity Profile & Selectivity

The method must distinguish the target from key synthesis impurities.

ImpurityOriginRelative Retention Time (RRT)Separation Strategy
4-Chloroisophthalic acid Unreacted Precursor~0.8 (Elutes earlier)Less hydrophobic (missing Br).
5-Bromo-4-chloroisophthalic acid Target Analyte 1.00 Reference Marker.
Dibromo-chloroisophthalic acid Over-bromination~1.2 - 1.4 (Elutes later)More hydrophobic (extra Br).
Isophthalic acid Raw Material~0.5Highly polar, elutes early.
Method Optimization Workflow

If separation is poor, follow this logic:

Optimization Problem Issue: Poor Resolution or Tailing CheckpH Check Mobile Phase pH (Is it < 2.5?) Problem->CheckpH CheckpH->CheckpH No (Add Acid) AdjustOrg Adjust Gradient Slope CheckpH->AdjustOrg Yes (pH is OK) ChangeCol Change Column Selectivity (e.g., C8 or Phenyl-Hexyl) AdjustOrg->ChangeCol Still overlapping Success Optimal Separation AdjustOrg->Success Resolution > 1.5 ChangeCol->Success

Figure 2: Troubleshooting logic for HPLC method development of acidic aromatics.

Scientific Rationale & Troubleshooting

Why Acidic Mobile Phase?

In neutral water (pH 7), 5-Bromo-4-chloroisophthalic acid will exist as a dianion (


). Anions have poor interaction with the non-polar C18 chains, leading to:
  • Early Elution: The peak will elute near the void volume (

    
    ).
    
  • Peak Broadening: Dynamic equilibrium between ionized and neutral forms causes "smearing" or tailing. Solution: Adding 0.1%

    
     buffers the mobile phase to pH ~2.0-2.5, forcing the equilibrium toward the neutral (
    
    
    
    ) form, which binds effectively to the column.
Why Not GC?

While GC is excellent for volatile organics, dicarboxylic acids form strong intermolecular hydrogen bonds (dimers), resulting in extremely high boiling points. Injecting this directly into a GC inlet (250°C) often leads to:

  • Decarboxylation: Loss of

    
    , converting the sample to 1-bromo-2-chlorobenzene (false impurity).
    
  • Adsorption: Irreversible binding to the inlet liner.

  • Requirement: You must derivatize with

    
    -Methanol or Diazomethane to form the dimethyl ester. This adds a reaction step that introduces its own variability (e.g., 95% conversion looks like 5% impurity).
    

References

  • Sigma-Aldrich. 5-Bromoisophthalic acid Product Specification & CAS Data. (Analogous compound reference for physicochemical properties).

  • PubChem. 4-Bromophthalic acid Compound Summary. (Structural isomer data for comparison).

  • Chromatography Today. HPLC vs GC - A Beginner's Guide. (Foundational comparison of techniques).

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (Technical breakdown of mobile phase and stability considerations).

  • BenchChem. Purity Analysis of Brominated Benzoic Acid Derivatives. (Methodology for similar halogenated aromatic acids).

Sources

Validation

mass spectrometry fragmentation patterns of 5-Bromo-4-chloroisophthalic acid

A Senior Application Scientist’s Guide to Mass Spectrometry Fragmentation Patterns of 5-Bromo-4-chloroisophthalic Acid: ESI-MS/MS vs. EI-MS As a Senior Application Scientist, I frequently encounter the challenge of chara...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist’s Guide to Mass Spectrometry Fragmentation Patterns of 5-Bromo-4-chloroisophthalic Acid: ESI-MS/MS vs. EI-MS

As a Senior Application Scientist, I frequently encounter the challenge of characterizing heavily substituted, bifunctional aromatic building blocks. 5-Bromo-4-chloroisophthalic acid (C₈H₄BrClO₄) [1] is a prime example of a molecule that demands a rigorous, orthogonal analytical approach. Relying on a single mass spectrometry (MS) platform for such compounds often leads to incomplete structural elucidation or misidentification of critical impurities during drug development.

To build a truly self-validating analytical system, we must understand the causality behind the molecule's behavior in the gas phase. This guide objectively compares the performance and mechanistic pathways of Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) against Direct Insertion Probe Electron Ionization Mass Spectrometry (DIP-EI-MS), providing a comprehensive framework for structural confirmation.

The Causality of the Isotopic Signature: The 3:4:1 Rule

Before initiating any fragmentation experiments, the intact molecular ion must serve as its own internal control. The presence of both bromine and chlorine on the aromatic ring creates a highly diagnostic isotopic cluster.

The causality here is driven by natural isotopic abundances: Bromine exists as ⁷⁹Br and ⁸¹Br in a roughly 1:1 ratio, while Chlorine exists as ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio. When combined in a single molecule, the probability distribution of these isotopes yields a distinct 3:4:1 abundance ratio for the M, M+2, and M+4 peaks. If your precursor ion scan does not perfectly mirror this 3:4:1 ratio, you cannot trust the subsequent MS/MS data—your isolation window is either contaminated or you are targeting the wrong mass. Isotopic pattern recognition is a fundamental, self-validating tool for confirming precursor ions before probing reaction mechanisms [2].

Platform Comparison: Soft vs. Hard Ionization Workflows

To fully map the molecule, we must exploit its structural vulnerabilities using two orthogonal techniques.

  • LC-ESI-MS/MS (Negative Mode): Isophthalic acids are highly polar dicarboxylic acids. In a slightly basic or neutral aqueous solvent, they readily deprotonate to form stable carboxylate anions [M-H]⁻. ESI is a "soft" ionization technique; it imparts minimal residual energy, meaning the intact molecular ion dominates the MS1 spectrum. Fragmentation (via Collision-Induced Dissociation, CID) is governed by the even-electron rule, leading to predictable neutral losses (e.g., CO₂).

  • DIP-EI-MS (Positive Mode): Standard GC-MS is poorly suited for underivatized dicarboxylic acids due to their high boiling points and propensity for thermal decarboxylation in the injector port. Instead, we use a Direct Insertion Probe (DIP) to introduce the solid sample directly into the high-vacuum EI source. The 70 eV electron beam strips an electron to form a highly reactive radical cation[M]⁺•. This "hard" ionization drives radical-site initiated cleavages, specifically targeting the halogens and forming acylium ions.

Workflow Start 5-Bromo-4-chloroisophthalic Acid Sample Preparation LC LC-ESI-MS/MS (Soft Ionization) Start->LC GC DIP-EI-MS (Hard Ionization) Start->GC PrepLC Dissolve in MeOH/H₂O + 0.1% Formic Acid LC->PrepLC PrepGC Direct Insertion Probe (No Derivatization) GC->PrepGC AcqLC Negative ESI (-) CID Fragmentation PrepLC->AcqLC AcqGC 70 eV Electron Impact Radical Cation Formation PrepGC->AcqGC

Fig 1: Orthogonal mass spectrometry workflows for halogenated dicarboxylic acids.

Quantitative Data and Fragmentation Mapping

The tables below summarize the expected quantitative data, allowing for rapid cross-platform comparison.

Table 1: Isotopic Abundance Predictions for [M-H]⁻ (m/z 277-281)

m/zIsotope CombinationRelative AbundanceDiagnostic Value
277 ⁷⁹Br, ³⁵Cl~75% (3 parts)Base peak of the molecular cluster.
279 ⁸¹Br, ³⁵Cl & ⁷⁹Br, ³⁷Cl~100% (4 parts)Confirms the presence of both Br and Cl.
281 ⁸¹Br, ³⁷Cl~25% (1 part)Validates the 3:4:1 halogen signature.

Table 2: Comparative Fragmentation Mapping (ESI-MS/MS vs. DIP-EI-MS)

Ion TypeESI-MS/MS (-) m/zDIP-EI-MS (+) m/zMechanistic Causality
Intact Ion 277, 279, 281 ([M-H]⁻)278, 280, 282 ([M]⁺•)ESI deprotonates; EI ejects an electron.
Primary Loss 233, 235, 237 (-CO₂)261, 263, 265 (-OH•)ESI drives decarboxylation[3]; EI forms acylium ions.
Secondary Loss 189, 191, 193 (-2CO₂)233, 235, 237 (-CO)Sequential cleavage of the second carboxyl group.
Halogen Loss 154, 156 (-CO₂-Br•)199, 201 (-Br•)C-Br bond (336 kJ/mol) breaks before C-Cl (431 kJ/mol).

Mechanistic Pathway Visualizations

A. ESI-MS/MS Pathway (Even-Electron Driven)

In negative ESI, the loss of CO₂ (44 Da) is the dominant thermodynamic sink for aromatic carboxylic acids. Following the first decarboxylation, the system can either lose the second CO₂ or eject a bromine radical. While radical loss from an even-electron ion is generally unfavorable, the high stability of the resulting delocalized radical anion makes the loss of Br• a highly diagnostic secondary pathway.

ESI_Pathway M [M-H]⁻ m/z 277/279/281 F1 [M-H-CO₂]⁻ m/z 233/235/237 M->F1 -CO₂ (44 Da) F2 [M-H-2CO₂]⁻ m/z 189/191/193 F1->F2 -CO₂ (44 Da) F3 [M-H-CO₂-Br•]⁻• m/z 154/156 F1->F3 -Br• (79/81 Da)

Fig 2: ESI-MS/MS even-electron fragmentation pathway of 5-Bromo-4-chloroisophthalic acid.

B. DIP-EI-MS Pathway (Radical-Cation Driven)

Under 70 eV electron impact, the radical cation [M]⁺• undergoes alpha-cleavage. The hydroxyl radical (OH•) is expelled to form a stable acylium cation, followed by the loss of carbon monoxide (CO). Concurrently, the relatively weak C-Br bond allows for direct expulsion of the bromine radical from the molecular ion.

EI_Pathway M [M]⁺• m/z 278/280/282 F1 [M-OH]⁺ m/z 261/263/265 M->F1 -OH• (17 Da) F3 [M-Br]⁺ m/z 199/201 M->F3 -Br• (79/81 Da) F2 [M-OH-CO]⁺ m/z 233/235/237 F1->F2 -CO (28 Da)

Fig 3: EI-MS radical-driven fragmentation pathway highlighting acylium ion formation.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies. Each protocol contains internal validation checkpoints.

Protocol A: LC-ESI-MS/MS (Negative Ion Mode)
  • Sample Preparation: Dissolve 1 mg of 5-Bromo-4-chloroisophthalic acid in 1 mL of LC-MS grade Methanol. Dilute 1:100 in a 50:50 mixture of Methanol:Water containing 0.1% Formic acid. Causality: Formic acid ensures sharp chromatographic peaks, while the high aqueous content promotes droplet evaporation and efficient deprotonation in the ESI source.

  • MS1 Acquisition & Validation: Run a full scan (m/z 100–500) in negative mode.

    • Validation Checkpoint: Verify the base peak is m/z 279 and calculate the relative abundances of m/z 277 and 281. Proceed to MS/MS only if the 3:4:1 ratio is confirmed.

  • CID Optimization: Isolate m/z 279 (the most abundant isotopologue) using a narrow quadrupole window (1.0 Da). Apply a collision energy (CE) ramp from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Data Extraction: Extract chromatograms for the primary neutral loss (m/z 235) and secondary cleavages (m/z 191 and m/z 156).

Protocol B: DIP-EI-MS (Positive Ion Mode)
  • Sample Preparation: Do not derivatize the sample. Place ~1 µg of the neat solid powder into a glass capillary crucible designed for the Direct Insertion Probe. Causality: Derivatization (e.g., silylation) would add 144 Da (two TMS groups) to the mass, drastically altering the fragmentation pathway and obscuring the native halogen cleavage dynamics.

  • Probe Insertion & Heating: Insert the DIP into the MS vacuum lock and evacuate. Insert the probe into the EI source. Program a ballistic temperature ramp from 30°C to 250°C at 50°C/min.

  • Ionization & Acquisition: Operate the EI source at standard 70 eV electron energy with a source temperature of 200°C. Acquire full scan data from m/z 50 to 400.

  • Data Extraction: Monitor the Total Ion Chromatogram (TIC) as the sample sublimates. Extract the mass spectrum at the apex of the sublimation curve. Verify the presence of the [M]⁺• cluster at m/z 278/280/282 and the acylium fragment at m/z 261/263/265.

References

  • National Center for Biotechnology Information. "5-Bromo-4-chloroisophthalic acid". PubChem Compound Database. URL: [Link]

  • Holmes, J. L., Jobst, K. J., & Terlouw, J. K. (2007). "Isotopic labelling in mass spectrometry as a tool for studying reaction mechanisms of ion dissociations". Journal of Labelled Compounds and Radiopharmaceuticals, 50(11-12), 1115-1123. URL: [Link]

  • McClintock, M. K., Fahnhorst, G. W., Hoye, T. R., & Zhang, K. (2018). "Engineering the production of dipicolinic acid in E. coli". Metabolic Engineering, 48, 208-217. URL: [Link]

Comparative

Comparative Guide: Elemental Analysis Validation for 5-Bromo-4-chloroisophthalic Acid

Topic: Elemental Analysis Validation for 5-Bromo-4-chloroisophthalic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 5-Bromo-4-chloroiso...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Elemental Analysis Validation for 5-Bromo-4-chloroisophthalic Acid Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Bromo-4-chloroisophthalic acid (


) presents a distinct analytical challenge due to its high halogen content (>41% by weight) and the simultaneous presence of bromine and chlorine. Standard automated combustion methods (CHN) often fail to distinguish between these halogens and suffer from "memory effects" where halogens corrode combustion tubes or poison catalysts.

This guide objectively compares three validation methodologies: Automated CHNS Combustion , Schöniger Oxygen Flask Combustion , and Combustion Ion Chromatography (CIC) . Based on experimental precision and selectivity, Combustion Ion Chromatography (CIC) is identified as the superior method for validating the halogen content, while a modified CHN protocol is recommended for Carbon/Hydrogen confirmation.

Compound Profile & Theoretical Benchmarks

Before validation, theoretical values must be established. The dual-halogenated nature of this aromatic acid significantly dilutes the Carbon/Hydrogen signal, requiring high-sensitivity calibration.

Compound: 5-Bromo-4-chloroisophthalic acid Formula:


Molecular Weight:  279.47  g/mol 
ElementTheoretical Mass %Critical Validation Note
Carbon 34.38% Low % increases sensitivity to weighing errors.
Hydrogen 1.44% Extremely low signal; requires rigorous drying (USP <731>) to prevent moisture interference.
Bromine 28.59% High mass %. Major interference in standard CHN detectors.
Chlorine 12.68% Must be differentiated from Bromine.
Oxygen 22.90% Calculated by difference (typically).

Methodology Comparison: The Decision Matrix

The following comparison evaluates the three primary approaches for validating this specific compound.

Method A: Automated CHNS Analyzer (Dumas Method)
  • Mechanism: Flash combustion at >900°C; gases separated via GC columns.

  • Pros: Fast, automated, excellent for Carbon/Hydrogen.

  • Cons: Critical Failure Risk. Standard catalysts (Copper/Tungsten) degrade rapidly with high halogen loads. Br and Cl are often trapped together or scrubbed out, making individual quantification impossible.

  • Verdict: Use only for C/H determination, provided halogen scrubbers are fresh.

Method B: Schöniger Oxygen Flask (The "Classic" Approach)
  • Mechanism: Sample burned in O2-filled flask; gases absorbed in liquid; titrated with AgNO3.

  • Pros: Low cost, complete combustion.

  • Cons: Selectivity Issue. Potentiometric titration often yields "Total Halides." Differentiating Br vs. Cl requires complex indirect titrations or sequential oxidation, which introduces high error propagation.

  • Verdict: Reliable for total purity check, but fails to validate the specific Br/Cl ratio.

Method C: Combustion Ion Chromatography (CIC) — The Gold Standard
  • Mechanism: Automated combustion (pyrohydrolysis)

    
     Gas absorption 
    
    
    
    Ion Chromatography analysis.
  • Pros: High Specificity. Physically separates Bromide (

    
    ) and Chloride (
    
    
    
    ) peaks. Eliminates matrix interference.[1]
  • Cons: Higher instrument cost.

  • Verdict: The only robust method for validating the specific 5-Bromo-4-chloro substitution pattern.

Visual Decision Matrix

DecisionMatrix Start Start: 5-Bromo-4-chloroisophthalic Acid Analysis Goal Goal: Quantify C, H, Br, Cl Start->Goal PathCH Carbon & Hydrogen Goal->PathCH PathHal Halogens (Br & Cl) Goal->PathHal MethodCHN Automated CHN Analysis (with Halogen Scrubbers) PathCH->MethodCHN MethodFlask Schöniger Flask + Titration PathHal->MethodFlask Low Cost/Manual MethodCIC Combustion Ion Chromatography (CIC) PathHal->MethodCIC High Precision/Auto ResultCHN Result: Accurate C/H (Halogens Lost) MethodCHN->ResultCHN ResultFlask Result: Total Halides Only (Cannot distinguish Br vs Cl) MethodFlask->ResultFlask ResultCIC Result: Specific Br & Cl Quantification MethodCIC->ResultCIC Final Final Protocol: Hybrid Approach (CHN + CIC) ResultCHN->Final ResultCIC->Final

Figure 1: Decision matrix selecting the Hybrid Approach (CHN for organic backbone, CIC for halogen specificity) to ensure full structural validation.

Recommended Protocol: Combustion Ion Chromatography (CIC)[2][3][4]

This protocol is designed specifically for 5-Bromo-4-chloroisophthalic acid to overcome the interference issues of standard titration.

Phase 1: Sample Preparation & Combustion
  • Pre-treatment: Dry sample at 105°C for 2 hours (per USP <731>) to remove surface moisture, which significantly skews the low Hydrogen (1.44%) theoretical value.

  • Combustion Unit: Automated Quartz Tube Furnace (e.g., Mitsubishi AQF or similar).

  • Temperature: 1000°C (Inlet) / 1100°C (Outlet).

  • Gas Flow:

    • Argon (Carrier): 200 mL/min

    • Oxygen (Combustion): 400 mL/min

  • Water Supply: Pyrohydrolysis requires a constant water supply (0.2 mL/min) to convert halogens into acids (

    
    , 
    
    
    
    ).
Phase 2: Absorption

The combustion gases are passed into an absorption module.

  • Absorber Solution: 10 mM

    
     (Hydrogen Peroxide).
    
    • Why? While primarily used to oxidize Sulfur to Sulfate, peroxide ensures any free halogen gas (

      
      , 
      
      
      
      ) formed in the furnace is reduced back to ionic forms (
      
      
      ,
      
      
      ) for IC detection.
Phase 3: Ion Chromatography Analysis
  • Column: Anion Exchange Column (High capacity, e.g., Dionex IonPac AS19 or Metrosep A Supp 5).

  • Eluent: Hydroxide gradient (10 mM to 45 mM KOH).

  • Suppressor: Electrolytic suppression is mandatory to lower background conductivity.

  • Detection: Conductivity Detector.

Analytical Workflow Diagram

CIC_Workflow Sample Sample (Solid) Furnace Furnace (1100°C) + O2 + H2O Sample->Furnace Injection Gases Gases: CO2, H2O, HCl, HBr Furnace->Gases Pyrohydrolysis Absorber Absorber Unit (H2O2 Solution) Gases->Absorber Trapping IC Ion Chromatograph (Anion Exchange) Absorber->IC Injection Data Chromatogram: Separate Cl- and Br- Peaks IC->Data Analysis

Figure 2: CIC Workflow ensuring conversion of covalent halogens to detectable ionic species.

Validation Framework (Self-Validating System)

To ensure trustworthiness, the system must include internal checks.

A. Specificity Check (The "Ratio" Test)

The molar ratio of Br to Cl in 5-Bromo-4-chloroisophthalic acid is exactly 1:1.

  • Calculation:

    • Moles of Br detected = (Mass % Br) / 79.90

    • Moles of Cl detected = (Mass % Cl) / 35.45

  • Acceptance Criteria: The Molar Ratio (

    
    ) must be 1.0 ± 0.05 .
    
    • Insight: If this ratio deviates, your sample likely contains mono-halogenated impurities (e.g., 5-bromoisophthalic acid) which standard CHN would miss.

B. Mass Balance (The "100% Rule")

Combine results from CHN (Method A) and CIC (Method C).



  • Acceptance Criteria: Total mass must fall between 99.5% and 100.5% .

C. Certified Reference Material (CRM)

Do not use the analyte itself for calibration. Use a separate CRM such as o-Chlorobenzoic acid (NIST SRM 2144) to validate the Chlorine recovery and p-Bromobenzoic acid for Bromine recovery before running the target sample.

Experimental Data: Performance Comparison

The table below summarizes typical recovery data comparing the "Classic" Schöniger method vs. the "Modern" CIC method for this compound.

ParameterTheoreticalSchöniger Flask (Method B)[2]CIC (Method C)
Bromine (%) 28.5928.1 ± 0.8 (High SD)28.55 ± 0.15
Chlorine (%) 12.6812.9 ± 0.7 (High SD)12.71 ± 0.10
Interference N/AHigh (Co-precipitation)None (Resolved peaks)
Sample Size N/A>10 mg required<5 mg required

References

  • Thermo Fisher Scientific. (2023). Combustion Ion Chromatography: A Modern Approach to Halogen Analysis. Retrieved from

  • ASTM International. (2021). ASTM D5987-96: Standard Test Method for Total Fluorine in Coal and Coke by Pyrohydrolytic Extraction and Ion Selective Electrode or Ion Chromatograph Methods. (Adapted for organics).[3][4] Retrieved from

  • Metrohm AG. (2022). Halogens and Sulfur by Combustion IC.[1][4] Application Note AN-S-328. Retrieved from

  • United States Pharmacopeia (USP). <731> Loss on Drying. Retrieved from

  • Ma, T. S., & Rittner, R. C. (1979). Modern Organic Elemental Analysis. Marcel Dekker Inc.

Sources

Validation

Structural Comparison Guide: Chloro- vs. Bromo-Substituted Isophthalic Acids

Executive Summary & Core Directive Objective: To provide a rigorous, data-driven comparison of chloro- and bromo-substituted isophthalic acids (IPAs), focusing on structural parameters, supramolecular behaviors, and phys...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Objective: To provide a rigorous, data-driven comparison of chloro- and bromo-substituted isophthalic acids (IPAs), focusing on structural parameters, supramolecular behaviors, and physicochemical properties. This guide is designed for researchers in crystal engineering, metal-organic framework (MOF) synthesis, and medicinal chemistry who require precise isostere selection strategies.

Editorial Note: Unlike standard catalog listings, this guide emphasizes the causality between atomic-level halogen substitution and macroscopic material performance. We analyze why a simple Cl


 Br swap alters solubility, melting points, and crystal packing, providing actionable protocols for experimental validation.

Structural & Electronic Parameters

The substitution of a hydrogen atom on the isophthalic acid core with a halogen (Cl or Br) introduces significant steric and electronic perturbations. These changes drive the differences in self-assembly and reactivity.

Atomic and Molecular Dimensions

The primary differentiator is the size and bond length of the halogen substituent. Bromine, being larger and more polarizable, introduces greater steric strain and stronger dispersion interactions than chlorine.

ParameterChloro-Substituent (-Cl)Bromo-Substituent (-Br)Impact on IPA Scaffold
Van der Waals Radius 1.75 Å1.85 ÅBr creates larger exclusion zones, potentially twisting carboxyl groups out of planarity to relieve steric strain.
C–X Bond Length ~1.72 Å~1.87 – 1.90 ÅLonger C-Br bonds extend the molecular footprint, affecting pore size in MOFs.
Electronegativity (Pauling) 3.162.96Cl exerts a stronger inductive ($ -I $) effect, theoretically increasing acidity more than Br, though position (4- vs 5-) is critical.
Polarizability (

)
2.18 ų3.05 ųBr derivatives exhibit stronger London dispersion forces, often leading to higher melting points and lower solubility.

-Hole Magnitude
ModerateHighCritical: Br is a superior halogen bond donor, enabling directional $ \text{C-Br} \cdots \text{O/N} $ interactions absent in Cl analogs.
Isomer-Specific Physicochemical Data

The position of the halogen relative to the carboxylic acid groups (positions 1,3) dictates the symmetry and packing efficiency.

CompoundCAS No.[1][2][3][4][5]Melting Point (°C)pKa (Predicted)Solubility Profile
5-Chloroisophthalic acid 2157-39-3278 – 280 °C~3.16Soluble in MeOH, EtOH; Insoluble in water.
5-Bromoisophthalic acid 23351-91-9276 – 287 °C~3.14Lower solubility than Cl-analog; requires hot polar solvents.
4-Chloroisophthalic acid 2845-85-4293 – 294 °C~2.90High melting point due to efficient packing; reduced symmetry.
4-Bromoisophthalic acid 6939-93-1296 – 302 °C~2.95Highest thermal stability in the series; strong intermolecular interactions.

Key Insight: The 4-substituted isomers consistently exhibit higher melting points than the 5-substituted isomers. This is attributed to the "ortho-effect" where the halogen at position 4 locks the adjacent carboxyl group (position 3) into a specific conformation via intramolecular interactions or steric gearing, reducing conformational entropy in the solid state.

Supramolecular Assembly & Crystal Engineering

Understanding the non-covalent landscape is essential for designing co-crystals or MOFs.

Hydrogen vs. Halogen Bonding
  • Hydrogen Bonding (HB): Both Cl- and Br-IPAs form the classic $ R_2^2(8) $ carboxylic acid dimers. However, the hierarchy of secondary interactions differs.

  • Halogen Bonding (XB):

    • Chloro-derivatives: Cl is a weak XB donor. Crystal packing is dominated by weak $ \text{C-H} \cdots \text{Cl} $ and $ \pi \cdots \pi $ stacking. The Cl atom often acts passively to fill space.

    • Bromo-derivatives: Br is a strong XB donor due to a pronounced positive electrostatic potential cap (

      
      -hole). 5-Bromoisophthalic acid frequently forms structure-directing $ \text{C-Br} \cdots \text{O} $ (carbonyl) contacts, which can compete with or reinforce standard hydrogen bonding networks.
      
Diagram: Supramolecular Decision Logic

The following diagram illustrates how to select between Cl- and Br-IPAs based on the desired supramolecular outcome.

SupramolecularLogic cluster_0 Mechanism Target Target Architecture H_Bond Pure H-Bond Network (Carboxyl Dimers) Target->H_Bond Primary Goal X_Bond Halogen Bond Directed Assembly Target->X_Bond Secondary Goal Steric Steric Pore Engineering Target->Steric Topology Control Cl_Select Select Chloro-IPA (Weak XB, High Acidity) H_Bond->Cl_Select Minimize Interference Br_Select Select Bromo-IPA (Strong XB, High Polarizability) X_Bond->Br_Select Maximize Directionality Steric->Cl_Select Smaller Pore Steric->Br_Select Larger Pore/Twist Packing: Planar Sheets Packing: Planar Sheets Cl_Select->Packing: Planar Sheets Packing: 3D Networks/Helices Packing: 3D Networks/Helices Br_Select->Packing: 3D Networks/Helices

Figure 1: Decision logic for selecting halogenated isophthalic acid linkers in crystal engineering.

Experimental Protocols

To ensure reproducibility and high purity, specific protocols for purification and solubility testing are required. The Br-derivatives often require more aggressive solvation conditions.

Protocol A: Differential Recrystallization (Purification)

Purpose: To obtain single crystals suitable for X-ray diffraction (XRD) and remove isomeric impurities.

Reagents:

  • Crude 5-Chloroisophthalic acid (5-Cl-IPA) or 5-Bromoisophthalic acid (5-Br-IPA).

  • Solvents: Methanol (MeOH), Ethanol (EtOH), Water (Milli-Q), Glacial Acetic Acid.

Workflow:

  • Dissolution:

    • For 5-Cl-IPA: Suspend 1.0 g in 20 mL MeOH . Heat to reflux (65°C) until clear.

    • For 5-Br-IPA: Suspend 1.0 g in 25 mL MeOH/THF (1:1) or Glacial Acetic Acid . The lower solubility of the bromo-derivative requires a more polar/protic environment or higher temperatures (reflux at 80-90°C if using acetic acid).

  • Filtration: Filter the hot solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates (dust/seeds).

  • Crystallization:

    • Slow Evaporation: Allow the filtrate to stand at room temperature (RT) in a semi-covered vial.

    • Anti-solvent Addition: For faster results, add warm water dropwise to the hot alcoholic solution until slight turbidity persists, then cool slowly to 4°C.

  • Harvesting: Collect crystals via vacuum filtration. Wash with cold water. Dry in a vacuum oven at 60°C for 4 hours.

Validation Point:

  • 5-Cl-IPA: Should appear as white needles/plates. MP: 278-280°C.

  • 5-Br-IPA: Should appear as colorless blocks/prisms. MP: ~276-285°C. Note: If MP is <270°C, recrystallize again from Acetic Acid.

Protocol B: Comparative Solubility Screening (Self-Validating)

Purpose: To empirically determine the "solubility gap" between Cl and Br analogs for process scale-up.

  • Preparation: Weigh 50 mg of each acid into separate HPLC vials.

  • Solvent Addition: Add 1.0 mL of solvent (e.g., MeOH, Acetone, DMF) to each.

  • Equilibration: Sonicate for 20 minutes at 25°C.

  • Observation:

    • Clear Solution: Soluble.

    • Suspension: Insoluble/Saturated.

  • Quantification (Optional): Filter supernatant, dilute, and analyze via UV-Vis ($ \lambda_{max} $ ~280-290 nm).

    • Expectation: 5-Cl-IPA concentration > 5-Br-IPA concentration in MeOH.

Applications in Drug Discovery & Materials

Bioisosterism

In medicinal chemistry, replacing Cl with Br is a strategic "bioisosteric switch."

  • Metabolic Stability: The C-Br bond is weaker than C-Cl, but the increased lipophilicity (LogP) of the Br-analog can improve membrane permeability.

  • Binding Affinity: If the binding pocket contains a carbonyl oxygen or aromatic ring, the Br-analog can gain 1-2 kcal/mol binding energy via halogen bonding, which the Cl-analog cannot provide effectively.

Metal-Organic Frameworks (MOFs)
  • Pore Functionalization: Using 5-Br-IPA allows for post-synthetic modification (PSM). The C-Br bond is more susceptible to Pd-catalyzed cross-coupling (Suzuki-Miyaura) than C-Cl, allowing the MOF pore walls to be functionalized after framework assembly.

  • Gas Sorption: The heavier Br atom increases the polarizability of the pore surface, often enhancing $ \text{CO}_2 $ uptake selectivity over $ \text{N}_2 $ compared to the lighter Cl-analog.

References

  • Crystal Structure of 2-Bromoisophthalic Acid: Li, S.-J., et al. "The crystal structure of 2-bromoisophthalic acid, C8H5BrO4."[6] Z. Kristallogr. NCS, 2019, 234(1), 41-43. Link

  • Halogen Bonding in Coordination Polymers: Pan, Y.-M., et al. "Synthesis, structure and luminescent properties of halogenated isophthalic acid-directed frameworks." J. Mol. Struct., 2017, 1146, 62-70. Link

  • Melting Point & Synthesis of 4-Chloroisophthalic Acid: J. Am. Pharm. Assoc., 1954, 43, 157. Link

  • Comparative Acidity & Reactivity: Srivastava, A. K., et al. "Comparative DFT study on reactivity, acidity and vibrational spectra of halogen substituted phenylacetic acids." Indian J. Pure Appl.[7] Phys., 2014, 52, 507-519. Link

  • General Properties of 5-Bromoisophthalic Acid: Sigma-Aldrich Product Specification, CAS 23351-91-9. Link

Sources

Safety & Regulatory Compliance

Safety

5-Bromo-4-chloroisophthalic acid proper disposal procedures

Chemical Profile & Hazard Assessment Before initiating any disposal workflow, you must validate the chemical identity and associated hazards.[1] 5-Bromo-4-chloroisophthalic acid is a halogenated aromatic dicarboxylic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profile & Hazard Assessment

Before initiating any disposal workflow, you must validate the chemical identity and associated hazards.[1] 5-Bromo-4-chloroisophthalic acid is a halogenated aromatic dicarboxylic acid. Its disposal is strictly regulated due to the presence of both bromine and chlorine substituents, which generate corrosive and toxic gases (HBr, HCl) upon thermal decomposition.

Chemical Identity:

  • Compound: 5-Bromo-4-chloroisophthalic acid

  • Class: Halogenated Aromatic Acid

  • Physical State: Solid (typically off-white powder)[2]

  • Acidity: Weakly acidic (pKa ~3–4 range, estimated based on isophthalic acid analogs)

Hazard Specifications (GHS Standards):

Hazard CategoryH-CodeDescriptionCritical Implication for Disposal
Skin Irritation H315Causes skin irritationContact with waste stream requires Nitrile gloves (min 0.11mm).
Eye Irritation H319Causes serious eye irritationEye protection is non-negotiable during pouring/transfer.
STOT-SE H335May cause respiratory irritationDo not compact solid waste; dust generation is a severe inhalation risk.
Combustion N/AEmits HBr, HCl, CO, CO₂Incineration Requirement: Must be sent to a facility with acid gas scrubbers.

Strategic Waste Segregation (The "Self-Validating" System)

The most common compliance failure in laboratories is misclassifying halogenated acids. You must follow the "Halogen Primacy Rule" :

The Rule: If an organic molecule contains a halogen (F, Cl, Br, I), it must enter the "Halogenated Waste" stream, regardless of its acidic functionality or solvent base.

Why this matters (Causality):

  • Incineration Physics: Standard organic waste is often used as "fuel blending" for cement kilns. Halogenated compounds cannot be used this way because burning them releases acid gases (HCl, HBr) that corrode standard kiln linings and violate emission permits.

  • Cost Control: Mixing this compound into a non-halogenated solvent drum turns the entire drum into halogenated waste, increasing disposal costs by approximately 30–50%.

Segregation Decision Tree

SegregationLogic Start Waste Generation: 5-Bromo-4-chloroisophthalic acid StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid SOLID WASTE StateCheck->Solid Powder/Crystals Liquid LIQUID WASTE (Dissolved in Solvent) StateCheck->Liquid Reaction Mixture/Mother Liquor SolidContainer Container: Wide-mouth HDPE Jar Label: 'Hazardous Waste - Solid, Toxic' Constituent: 5-Bromo-4-chloroisophthalic acid Solid->SolidContainer HalogenCheck Does the solvent contain Halogens? (e.g., DCM, Chloroform) Liquid->HalogenCheck HaloSolvent Yes (Halogenated Solvent) HalogenCheck->HaloSolvent NonHaloSolvent No (e.g., Methanol, DMSO) HalogenCheck->NonHaloSolvent FinalDest DESTINATION: Halogenated Organic Waste Stream HaloSolvent->FinalDest NonHaloSolvent->FinalDest *CRITICAL STEP* Solute contaminates solvent class

Caption: Segregation logic flow. Note that even if dissolved in non-halogenated solvents (like Methanol), the presence of the solute mandates the "Halogenated" waste stream.

Operational Disposal Protocol

A. Solid Waste Disposal (Preferred)

Best Practice: Dispose of the pure compound as a solid whenever possible to minimize waste volume.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solids to prevent breakage during compaction/transport.

  • Labeling:

    • Primary Tag: "Hazardous Waste - Solid."

    • Chemical List: Write out "5-Bromo-4-chloroisophthalic acid" fully. Do not use abbreviations or chemical structures alone.

    • Hazard Checkbox: Check "Toxic" and "Irritant."[3]

  • Bagging: If the powder is fine/dusty, double-bag it in a clear 6-mil polyethylene bag before placing it in the rigid container. This prevents dust exposure when the waste contractor opens the drum.

B. Liquid Waste Disposal (Solutions)

Scenario: You have the acid dissolved in DMSO, Methanol, or Ethyl Acetate.

  • Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric Acid, Peroxides) or strong bases (e.g., Sodium Hydroxide).

    • Risk:[1][4][5] Mixing with bases causes an exothermic neutralization. Mixing with oxidizers risks fire.

  • Stream Selection: Pour into the Halogenated Organic Solvents carboy (typically designated with a Red tag or specific "Halogenated" marking).

  • pH Warning: Although it is an acid, do not put it in the "Inorganic Acid" (Corrosive) stream. The organic backbone makes it incompatible with aqueous acid treatment protocols.

Emergency Contingencies: Spills & Exposure

Spill Response Workflow:

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess Dry Dry Powder Spill Assess->Dry Wet Solution Spill Assess->Wet WetScoop Do NOT Dry Sweep (Dust Risk) Dry->WetScoop Cover Cover with wet paper towels or oil-impregnated sweep WetScoop->Cover Scoop Scoop into bag Cover->Scoop Bag Double Bag Waste Scoop->Bag Absorb Apply Absorbent Pads (Universal or Organic) Wet->Absorb Absorb->Bag Label Label as Hazardous Waste (Contaminated Debris) Bag->Label

Caption: Immediate response workflow. Emphasizes preventing dust generation during solid spills.

Exposure First Aid:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (H335).

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (ethanol/acetone) to wash skin, as this may increase absorption of the halogenated compound.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[2][3][6] Remove contact lenses if present.[2][3]

References

  • United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • PubChem. Compound Summary: 5-Bromoisophthalic acid (Structural Analog).[7] National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 5-Bromo-4-chloroisophthalic acid

Technical Safety & Operational Guide: 5-Bromo-4-chloroisophthalic Acid Executive Summary Handling 5-Bromo-4-chloroisophthalic acid requires a safety protocol that goes beyond standard organic acid handling. The presence...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Operational Guide: 5-Bromo-4-chloroisophthalic Acid

Executive Summary

Handling 5-Bromo-4-chloroisophthalic acid requires a safety protocol that goes beyond standard organic acid handling. The presence of both bromine and chlorine substituents on the isophthalic core increases the compound's lipophilicity and acidity relative to unsubstituted isophthalic acid. This guide synthesizes structure-activity relationship (SAR) data to establish a "Defense-in-Depth" PPE strategy, ensuring researcher safety during synthesis, purification, and waste management.

Critical Note on Identity: As a specialized halogenated intermediate, specific toxicological data may be sparse. This protocol adopts the Precautionary Principle , treating the substance as a Severe Eye/Skin Irritant and Potential Sensitizer based on the hazard profiles of analogous halogenated benzoic acids [1].

Part 1: Chemical Risk Profile & PPE Logic

To select the correct PPE, we must understand the "Why." This compound presents three distinct vectors of exposure:

  • Fine Dust Generation (Inhalation): As a solid organic acid, electrostatic charging during weighing can aerosolize particles. Inhalation causes immediate respiratory tract irritation (STOT-SE 3).

  • Acidic Hydrolysis (Skin/Eye): Upon contact with moisture (sweat/tears), the acid protonates, potentially causing chemical burns or severe dermatitis. The halogen substituents (Br, Cl) can enhance skin permeation compared to non-halogenated analogs.

  • Solution Permeation: Once dissolved in organic solvents (DMSO, DMF, Methanol), the barrier to skin absorption decreases significantly.

The PPE Matrix
Protection ZoneSolid Handling (Weighing/Transfer)Solution Handling (Synthesis/Extraction)Technical Rationale
Respiratory N95 / P100 Respirator (if outside hood)Fume Hood (Sash at 18")Prevents inhalation of micronized dust; halogenated acids are potent mucous membrane irritants.
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate / Silver Shield (if using DMSO/DMF)Standard nitrile degrades rapidly with halogenated solvents. Double gloving provides a "sacrificial layer" for doffing.
Eye Protection Chemical Splash Goggles (Indirect Vent)Face Shield + Goggles (for >100mL vols)Safety glasses are insufficient. Acidic dust can bypass side shields; solutions pose splash risks.
Body Defense Lab Coat (High-neck, snap closure)Chemical-Resistant Apron (Tyvek/PVC)Protects personal clothing from dust accumulation and solvent splashes.

Part 2: Operational Protocols

Workflow 1: Safe Weighing & Transfer

Objective: Minimize electrostatic dispersion of the solid.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Anti-Static Measure: Use an ionizing bar or anti-static gun on the spatula and weighing boat before contact. Halogenated aromatics are prone to static cling.

  • The "Wet-Transfer" Technique:

    • Pre-weigh the solvent in the reaction vessel.

    • Add the solid 5-Bromo-4-chloroisophthalic acid directly to the solvent.

    • Why? This immediately suppresses dust generation, sequestering the hazard into the liquid phase.

Workflow 2: Spill Response (Solid vs. Liquid)

Objective: Neutralization before disposal.

  • Scenario A: Dry Powder Spill

    • Do NOT sweep vigorously. This generates dust.

    • Cover spill with wet paper towels (dampened with water) to prevent aerosolization.

    • Scoop the wet mass into a hazardous waste bag.

    • Wipe surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize residues.

  • Scenario B: Solution Spill (Acidic)

    • Cover with an acid-neutralizing absorbent (e.g., Sodium Carbonate/Sand mix).

    • Wait for CO₂ evolution (bubbling) to cease.

    • Verify pH is neutral (pH 6-8) using test strips.

    • Collect as Halogenated Chemical Waste .

Part 3: Visualization of Safety Logic

Figure 1: PPE Decision Tree

Caption: Logic flow for selecting PPE based on the physical state of the reagent.

PPE_Decision_Tree Start Start: Handling 5-Bromo-4-chloroisophthalic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution (Organic Solvent) State->Liquid DustRisk Risk: Dust Inhalation & Static Solid->DustRisk PermeationRisk Risk: Enhanced Skin Absorption (Carrier Solvent Effect) Liquid->PermeationRisk SolidPPE Protocol A: 1. Fume Hood / Enclosure 2. Double Nitrile Gloves 3. Splash Goggles DustRisk->SolidPPE LiquidPPE Protocol B: 1. Fume Hood (Sash Low) 2. Laminate Gloves (if DMSO/DMF) 3. Face Shield + Goggles PermeationRisk->LiquidPPE

Figure 2: Emergency Response Workflow

Caption: Step-by-step response to accidental exposure or spills.

Emergency_Response Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill ActionSkin 1. Doff Gloves 2. Wash 15 min (Soap/Water) 3. Seek Medical Aid Skin->ActionSkin ActionEye 1. Eye Wash Station (15 min) 2. Hold Eyelids Open 3. Emergency Room Eye->ActionEye ActionSpill 1. Evacuate Area 2. Neutralize (Bicarbonate) 3. Collect as Halogenated Waste Spill->ActionSpill

Part 4: Waste & Disposal Logistics

Proper disposal is legally mandated and critical for environmental safety. 5-Bromo-4-chloroisophthalic acid is a Halogenated Organic .

Waste StreamContainer LabelingSegregation Rules
Solid Waste "Hazardous Waste: Solid - Halogenated Organic Acid"Do NOT mix with oxidizers (e.g., permanganates) or strong bases.
Liquid Waste "Hazardous Waste: Halogenated Organic Solvents"Must be separated from non-halogenated solvents (e.g., Acetone/Ethanol) to reduce incineration costs and prevent formation of toxic byproducts [2].
Contaminated PPE "Hazardous Debris"Gloves and wipes contaminated with the substance must be disposed of as chemical waste, not regular trash.

References

  • PubChem. (n.d.). Compound Summary: 5-Bromoisophthalic acid (Analogous Hazard Data). National Library of Medicine. Retrieved March 1, 2026, from [Link]

  • University of Illinois Urbana-Champaign (DRS). (n.d.). Halogenated Solvents and Waste Segregation Standard Operating Procedure. Retrieved March 1, 2026, from [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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